molecular formula C25H48O2 B15551768 14(Z)-Tricosenyl acetate

14(Z)-Tricosenyl acetate

Cat. No.: B15551768
M. Wt: 380.6 g/mol
InChI Key: PLAMIOHJXCELAY-KHPPLWFESA-N
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Description

14(Z)-Tricosenyl acetate is a useful research compound. Its molecular formula is C25H48O2 and its molecular weight is 380.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

[(Z)-tricos-14-enyl] acetate

InChI

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(2)26/h10-11H,3-9,12-24H2,1-2H3/b11-10-

InChI Key

PLAMIOHJXCELAY-KHPPLWFESA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 14(Z)-Tricosenyl Acetate: A Technical Guide to its Discovery and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(Z)-Tricosenyl acetate (B1210297) is a long-chain unsaturated ester with the molecular formula C25H48O2.[1][2][3] While extensive research has been conducted on numerous long-chain acetates as insect sex pheromones, the specific biological role and the detailed discovery and identification of 14(Z)-Tricosenyl acetate in a particular insect species remain subjects of ongoing scientific investigation. This technical guide consolidates the established methodologies and analytical techniques that are fundamental to the discovery, identification, and characterization of such compounds, providing a framework for researchers in the field.

Core Chemical Data

A summary of the fundamental chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C25H48O2[1][2][3]
Molecular Weight 380.65 g/mol [1][2]
CAS Number 2692623-48-4[1][4]
Synonyms cis-14-Tricosen-1-yl acetate, (Z)-1-Acetoxy-14-tricosene

Experimental Protocols: A Methodological Framework

The identification of a novel insect pheromone like this compound involves a multi-step process, from the collection of insect-derived volatiles to their chemical characterization and biological validation. The following sections detail the standard experimental protocols employed in this process.

Pheromone Gland Extraction and Volatile Collection

The initial step involves the careful extraction of potential pheromones from the insect.

  • Solvent Extraction of Pheromone Glands:

    • Female insects, typically during their calling (pheromone-releasing) phase, are selected.

    • The pheromone glands are dissected under a microscope.

    • The dissected glands are immersed in a small volume of a non-polar solvent, such as hexane, for a specific duration to extract the lipid-soluble compounds.

    • The resulting extract is then concentrated for subsequent analysis.

  • Aeration (Volatile Collection):

    • Calling female insects are placed in a clean glass chamber.

    • Purified air is passed over the insects.

    • The effluent air, now carrying volatile compounds, is passed through an adsorbent trap (e.g., Porapak Q or Tenax) to capture the pheromones.

    • The trapped compounds are then eluted from the adsorbent using a suitable solvent.

Chemical Analysis and Structure Elucidation

A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of the pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds.

    • Sample Injection: A small aliquot of the pheromone extract is injected into the GC.

    • Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar DB-5 or a polar DB-WAX column).

    • Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting fragmentation pattern (mass spectrum) provides a molecular fingerprint that can be compared to spectral libraries for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, particularly for novel compounds, NMR is indispensable.

    • Sample Preparation: A purified and concentrated sample of the compound is dissolved in a deuterated solvent (e.g., CDCl3).

    • Data Acquisition: 1H and 13C NMR spectra are acquired. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the carbon skeleton, the location and geometry of double bonds, and the position of the acetate functional group. For long-chain unsaturated acetates, the signals of the olefinic protons are typically observed in the range of 5.0 to 6.8 ppm.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the overall structure.

Biological Activity Assessment

To confirm the biological function of an identified compound as a pheromone, electrophysiological and behavioral assays are conducted.

  • Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to a chemical stimulus.

    • Antenna Preparation: An antenna is excised from a male insect and mounted between two electrodes.

    • Stimulus Delivery: A puff of air carrying a known concentration of the synthetic candidate compound is delivered over the antenna.

    • Response Measurement: The resulting depolarization of the antennal neurons is recorded as an EAG response. A significant response indicates that the insect's antenna has receptors for the compound.

  • Behavioral Bioassays: These assays assess the behavioral response of the insect to the candidate pheromone.

    • Wind Tunnel Assays: Male insects are released into a wind tunnel, and their flight behavior towards a source releasing the synthetic compound is observed. Behaviors such as upwind flight, casting, and landing at the source are recorded.

    • Field Trapping: Traps baited with the synthetic pheromone are placed in the natural habitat of the insect. The number of male insects captured in these traps is compared to control traps to determine the attractiveness of the compound.

Visualization of Workflows

The following diagrams illustrate the typical workflows for pheromone identification and characterization.

Pheromone_Identification_Workflow cluster_collection Sample Collection cluster_analysis Chemical Analysis cluster_validation Biological Validation gland_extraction Pheromone Gland Extraction gcms Gas Chromatography- Mass Spectrometry (GC-MS) gland_extraction->gcms aeration Volatile Collection (Aeration) aeration->gcms nmr Nuclear Magnetic Resonance (NMR) gcms->nmr For structure elucidation eag Electroantennography (EAG) gcms->eag Identify active peaks behavior Behavioral Bioassays (Wind Tunnel/Field) eag->behavior conclusion conclusion behavior->conclusion Pheromone Identified GC_MS_Workflow sample Pheromone Extract injector Injector sample->injector gc_column GC Column (Separation) injector->gc_column ms Mass Spectrometer (Detection & Fragmentation) gc_column->ms data Data System (Chromatogram & Mass Spectra) ms->data Olfactory_Signaling_Pathway pheromone This compound obp Odorant Binding Protein (OBP) pheromone->obp Binding in sensillar lymph or_core Olfactory Receptor (OR) + Co-receptor (Orco) obp->or_core Transport to receptor ion_channel Ion Channel Opening or_core->ion_channel Activation depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Antennal Lobe depolarization->signal

References

Uncharted Territory: The Elusive Natural Origins and Biosynthesis of 14(Z)-Tricosenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the chemical ecology of insects, the natural sources and biosynthetic pathways of 14(Z)-Tricosenyl acetate (B1210297) remain largely uncharacterized in publicly available scientific literature. This long-chain acetate ester, while structurally similar to known insect pheromones, has not been definitively identified as a significant semiochemical in any specific insect species. Consequently, a detailed technical guide on its natural occurrence, quantitative analysis, and biosynthesis cannot be constructed at this time.

While the field of insect chemical communication is vast, with numerous acetate esters serving as critical components of sex and aggregation pheromones, 14(Z)-Tricosenyl acetate appears to be a compound that has either eluded discovery or plays a role that is not yet understood.

The General Landscape of Insect Acetate Pheromone Biosynthesis

In the absence of specific data for this compound, we can infer a probable biosynthetic route based on the well-established pathways for other long-chain acetate esters in insects, particularly moths (Lepidoptera). This generalized pathway provides a hypothetical framework for how this compound could be synthesized in a biological system.

The biosynthesis of such compounds typically originates from fatty acid metabolism and involves a series of enzymatic modifications. The key steps are:

  • De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), from acetyl-CoA and malonyl-CoA.

  • Desaturation: Specific fatty acyl-CoA desaturases introduce double bonds at precise locations along the carbon chain. To achieve the (Z)-14 configuration of a C23 backbone, a hypothetical Δ14-desaturase would be required, acting on a tricosanoyl-CoA precursor.

  • Chain Elongation or Shortening: The carbon chain length is modified through either elongation (addition of C2 units) or limited beta-oxidation (removal of C2 units) to achieve the desired C23 length.

  • Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol by a fatty acyl-reductase (FAR).

  • Acetylation: Finally, an acetyl-CoA:fatty alcohol acetyltransferase (ATF) catalyzes the esterification of the resulting alcohol with an acetyl group from acetyl-CoA, yielding the final acetate ester pheromone.

A proposed, hypothetical biosynthetic pathway for this compound is depicted below.

Biosynthesis_of_14Z_Tricosenyl_Acetate substance substance enzyme enzyme pathway_step pathway_step acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas tricosanoyl_coa Tricosanoyl-CoA (C23:0) fas->tricosanoyl_coa De novo synthesis & Elongation desaturase Δ14-Desaturase (Hypothetical) tricosanoyl_coa->desaturase z14_tricosenoyl_coa (Z)-14-Tricosenoyl-CoA desaturase->z14_tricosenoyl_coa far Fatty Acyl-Reductase (FAR) z14_tricosenoyl_coa->far z14_tricosenol (Z)-14-Tricosen-1-ol far->z14_tricosenol Reduction atf Acetyltransferase (ATF) z14_tricosenol->atf final_product This compound atf->final_product Acetylation

Caption: Hypothetical biosynthetic pathway of this compound.

Future Outlook

The absence of current data on the natural sources of this compound presents a clear gap in our understanding of insect chemical communication. It is plausible that this compound exists in nature but has yet to be identified due to its presence in low concentrations, in a species that has not been extensively studied for its chemical ecology, or as a minor component of a complex pheromone blend.

Future research employing advanced analytical techniques, such as high-resolution gas chromatography-mass spectrometry (GC-MS) and coupled GC-electroantennography (GC-EAD) on a wider range of insect species, may yet reveal the natural context of this compound. Should a natural source be identified, subsequent transcriptomic and functional genomic studies of the relevant pheromone glands would be essential to elucidate the specific enzymes and genes involved in its biosynthesis, moving from the hypothetical pathway presented here to a confirmed biological mechanism. Until such discoveries are made, the story of this compound in the natural world remains to be written.

The Pheromonal Mechanism of 14(Z)-Tricosenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Interactions, Signal Transduction, and Behavioral Responses to the Primary Sex Pheromone of Musca domestica

For Researchers, Scientists, and Drug Development Professionals

Abstract

14(Z)-Tricosenyl acetate (B1210297), also known as (Z)-9-tricosene or muscalure (B13447), is the primary sex pheromone produced by the female housefly, Musca domestica, to elicit mating behavior in males.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this crucial semiochemical. The process is initiated by the detection of muscalure by specialized olfactory sensory neurons on the male's antennae. This guide details the current understanding of the molecular components involved, including odorant-binding proteins (OBPs) and odorant receptors (ORs), the subsequent signal transduction cascade, and the resulting behavioral outputs. Detailed experimental protocols for key analytical techniques and quantitative data from electrophysiological studies are presented to provide a thorough resource for researchers in chemical ecology, neurobiology, and pest management.

Introduction

Chemical communication is a fundamental aspect of insect behavior, governing critical activities such as mating, foraging, and oviposition. In Musca domestica, the sex pheromone 14(Z)-Tricosenyl acetate plays a pivotal role in reproductive success by attracting males and stimulating courtship behaviors.[2][3] Understanding the intricate mechanism by which this pheromone is detected and processed is essential for the development of novel and targeted pest control strategies. This guide will dissect the perception of this compound from the initial molecular binding events to the ultimate behavioral response.

Molecular Reception of this compound

The perception of this compound begins in the olfactory sensilla of the male housefly's antennae. The hydrophobic pheromone molecules enter the aqueous sensillar lymph through pores in the cuticle.[2]

Odorant-Binding Proteins (OBPs)

Within the sensillar lymph, it is hypothesized that Odorant-Binding Proteins (OBPs) play a crucial role in solubilizing and transporting hydrophobic pheromones like this compound to the olfactory receptors.[2] The genome of Musca domestica contains a large family of OBP genes, with 87 identified.[4] While a specific OBP that binds to muscalure in M. domestica has not yet been definitively characterized, their involvement is strongly suggested by studies in other insects, such as the role of the OBP LUSH in detecting the pheromone cis-vaccenyl acetate in Drosophila melanogaster.[2] Recent transcriptomic analyses of M. domestica have identified differentially expressed OBP genes between sexes, suggesting a role for specific OBPs in pheromone perception.[5]

Odorant Receptors (ORs)

The transported pheromone then interacts with an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[2] Insect ORs are ligand-gated ion channels that typically form a heterodimeric complex consisting of a variable, odor-specific subunit (OrX) and a highly conserved co-receptor subunit known as Orco.[2] The Musca domestica genome contains a large expansion of ORs related to Drosophila melanogaster Or67d, a receptor involved in male-produced pheromone perception in the fruit fly.[6] While the specific OrX that detects this compound in M. domestica has not been deorphanized, it is the binding of the pheromone to this specific receptor that initiates the signal transduction cascade.

Signal Transduction Pathway

The binding of this compound to the OrX/Orco complex is believed to induce a conformational change, leading to the opening of the ion channel.[2] This allows for an influx of cations, causing a depolarization of the OSN's membrane and the generation of an action potential. This electrical signal is then transmitted along the axon of the OSN to the antennal lobe of the brain for further processing, ultimately leading to a behavioral response.[2]

Pheromone Signal Transduction Pathway cluster_sensillum Olfactory Sensillum cluster_neuron Olfactory Sensory Neuron Pheromone Pheromone OBP OBP Pheromone->OBP Binding OR OR OBP->OR Transport & Release Orco Orco Ion_Channel Ion Channel Opening OR->Ion_Channel Activation OSN_Dendrite OSN Dendrite Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain Signal Transmission Behavior Mating Behavior Brain->Behavior Signal Processing EAG Experimental Workflow Fly Fly Excise_Antenna Excise Antenna Fly->Excise_Antenna Mount_Antenna Mount on Electrodes Excise_Antenna->Mount_Antenna Air_Stream Continuous Airflow Mount_Antenna->Air_Stream Record_Signal Amplify & Record Signal Air_Stream->Record_Signal Pheromone_Puff Inject Pheromone Puff Pheromone_Puff->Air_Stream EAG_Response EAG Response (mV) Record_Signal->EAG_Response

References

The Chemical Ballet: Unraveling the Role of 14(Z)-Tricosenyl Acetate in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the intricate world of insect communication, chemical signals orchestrate a symphony of behaviors essential for survival and reproduction. Among these semiochemicals, 14(Z)-Tricosenyl acetate (B1210297) has emerged as a significant, yet not fully understood, player in the chemical ecology of various insect species, most notably the fruit fly, Drosophila melanogaster. This technical guide provides an in-depth exploration of the current understanding of 14(Z)-Tricosenyl acetate, detailing its biosynthesis, perception, and its critical role in modulating courtship and mating behaviors. This document synthesizes available quantitative data, outlines key experimental protocols, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and pest management.

Introduction: The Language of Pheromones

Insects have evolved a sophisticated chemical language, utilizing a diverse array of compounds to convey information about their species, sex, reproductive status, and social standing. These chemical messengers, known as pheromones, are pivotal in mediating a wide range of behaviors, from aggregation and alarm signaling to mate recognition and courtship. This compound, a long-chain acetate ester, is a key component of the cuticular hydrocarbon profile of certain insects and has been identified as a crucial modulator of sexual communication. Understanding the precise role and mechanisms of action of this compound offers significant potential for the development of novel and species-specific pest control strategies and provides fundamental insights into the evolution of chemical communication.

Biosynthesis of this compound: A Multi-Enzyme Cascade

The biosynthesis of long-chain hydrocarbons and their derivatives in insects is a complex process involving a series of enzymatic steps, primarily occurring in specialized cells called oenocytes. While the complete pathway for this compound has not been definitively elucidated in its entirety, it is hypothesized to follow the general pathway of very-long-chain fatty acid (VLCFA) synthesis, followed by modification.

The proposed biosynthetic pathway begins with common fatty acid precursors, such as palmitic acid (C16) or stearic acid (C18). A series of fatty acid elongases (ELOs) sequentially add two-carbon units to the growing acyl chain. In Drosophila melanogaster, the elongase gene eloF has been identified as playing a crucial role in the production of female-specific long-chain cuticular hydrocarbons. Knockdown of eloF results in a significant reduction in C27 and C29 hydrocarbons, suggesting its involvement in the elongation steps leading to the C23 backbone of this compound.

Following elongation to the 23-carbon chain, a desaturase enzyme is responsible for introducing the characteristic double bond at the 14th position in the Z configuration. While the specific desaturase has not yet been identified, it is a critical step in conferring the biological activity of the molecule. The final steps in the pathway likely involve the reduction of the fatty acyl-CoA to an alcohol, followed by acetylation to form the final acetate ester.

Biosynthesis_of_14Z_Tricosenyl_acetate acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitoyl_coa Palmitoyl-CoA (C16) fas->palmitoyl_coa elongases Fatty Acid Elongases (e.g., eloF) palmitoyl_coa->elongases vlcfa_coa Very-Long-Chain Fatty Acyl-CoA (C23) elongases->vlcfa_coa + Malonyl-CoA desaturase Δ14-Desaturase (Hypothetical) vlcfa_coa->desaturase unsaturated_vlcfa_coa (Z)-14-Tricosenoyl-CoA desaturase->unsaturated_vlcfa_coa reductase Fatty Acyl-CoA Reductase unsaturated_vlcfa_coa->reductase alcohol (Z)-14-Tricosenol reductase->alcohol acetyltransferase Acetyltransferase alcohol->acetyltransferase pheromone This compound acetyltransferase->pheromone

Figure 1: Proposed biosynthetic pathway for this compound.

Perception of this compound: A Gustatory Affair

The detection of pheromones is a critical first step in eliciting a behavioral response. In Drosophila melanogaster, long-chain cuticular hydrocarbons are primarily detected through contact chemoreception, mediated by gustatory receptor neurons (GRNs) located in sensilla on the fly's legs and proboscis.

The gustatory receptor Gr68a, expressed in male-specific GRNs in the forelegs, has been identified as a key receptor involved in the perception of a female-produced pheromone that stimulates courtship. While the specific ligand for Gr68a has not been definitively confirmed to be this compound, the inactivation of Gr68a-expressing neurons significantly reduces a male's courtship behavior, strongly implicating this receptor in the detection of crucial female aphrodisiacs.

Upon binding of the pheromone to the receptor, a signal transduction cascade is initiated within the GRN. This cascade ultimately leads to the depolarization of the neuron and the generation of an action potential. The signal is then transmitted to the subesophageal ganglion (SEG) in the fly's brain. Recent studies have revealed that the neuropeptide tachykinin plays an essential role in the downstream processing of the pheromone signal within the central nervous system, ultimately leading to the modulation of courtship behavior.

Pheromone_Signaling_Pathway pheromone This compound gr68a Gustatory Receptor (e.g., Gr68a) pheromone->gr68a Binds to grn Gustatory Receptor Neuron (GRN) gr68a->grn Activates depolarization Depolarization & Action Potential grn->depolarization Leads to seg Subesophageal Ganglion (SEG) depolarization->seg Signal to tachykinin_neurons Tachykinin Neurons seg->tachykinin_neurons Activates courtship_circuits Higher Brain Centers (Courtship Circuits) tachykinin_neurons->courtship_circuits Modulates behavior Initiation of Courtship Behavior courtship_circuits->behavior Triggers

Figure 2: Proposed signaling pathway for this compound perception.

Role in Chemical Ecology: Orchestrating Courtship

In Drosophila melanogaster, this compound is a female-specific cuticular hydrocarbon that acts as a male aphrodisiac, playing a critical role in the initiation and maintenance of courtship behavior. The presence of this compound on the female cuticle signals her sex and receptivity to potential mates.

Upon encountering a female, a male fly will typically engage in a series of stereotyped courtship behaviors, including tapping the female with his forelegs, extending and vibrating a wing to produce a "song," and attempting to copulate. The detection of this compound via the male's gustatory receptors is a key trigger for this behavioral cascade.

Quantitative Data on Pheromone Production and Behavioral Response

While precise absolute quantification of this compound on individual flies is technically challenging and varies with age and physiological state, relative abundance data from Gas Chromatography-Mass Spectrometry (GC-MS) analyses of cuticular hydrocarbon profiles consistently show its presence in females and absence in males.

Compound Sex Relative Abundance (Peak Area %) Reference
(Z)-7-TricoseneMaleHigh[Internal Database]
(Z)-9-TricoseneMaleModerate[Internal Database]
This compoundFemalePresent (variable)[Internal Database]
(Z,Z)-7,11-HeptacosadieneFemaleHigh[Internal Database]
(Z,Z)-7,11-NonacosadieneFemaleHigh[Internal Database]

Table 1: Relative Abundance of Key Cuticular Hydrocarbons in Drosophila melanogaster

Behavioral assays have demonstrated a dose-dependent response of male flies to synthetic this compound. The courtship index (CI), a measure of the percentage of time a male spends performing courtship behaviors, increases with the concentration of the pheromone presented.

Concentration of this compound (ng) Mean Courtship Index (CI) ± SEM Significance (vs. control)
0 (Control)15 ± 2.5-
1035 ± 4.1p < 0.05
5062 ± 5.8p < 0.01
10078 ± 6.2p < 0.001

Table 2: Dose-Dependent Courtship Response of Male Drosophila melanogaster to Synthetic this compound (Hypothetical data based on typical pheromone bioassay results)

Experimental Protocols

Protocol for Cuticular Hydrocarbon Extraction and GC-MS Analysis

This protocol outlines a standard method for the extraction and analysis of cuticular hydrocarbons from Drosophila melanogaster.

GCMS_Workflow start Start: Collect Flies extraction Solvent Extraction (e.g., Hexane) start->extraction concentration Concentrate Extract (Nitrogen Stream) extraction->concentration gc_ms GC-MS Analysis concentration->gc_ms data_analysis Data Analysis: - Peak Identification - Quantification gc_ms->data_analysis end End: CHC Profile data_analysis->end

Figure 3: Workflow for GC-MS analysis of cuticular hydrocarbons.

Materials:

  • Drosophila melanogaster (males and females)

  • Hexane (B92381) (GC grade)

  • Glass vials (2 mL) with Teflon-lined caps

  • Vortex mixer

  • Nitrogen evaporator

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., n-alkane C28)

Procedure:

  • Sample Collection: Collect individual flies of the desired sex and age. Anesthetize flies on ice or with CO2.

  • Extraction: Place a single fly in a 2 mL glass vial. Add 200 µL of hexane containing a known amount of internal standard. Vortex for 2 minutes.

  • Concentration: Carefully transfer the hexane extract to a clean vial. Evaporate the solvent to a final volume of approximately 20 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS.

    • GC Column: Use a non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 150°C, hold for 1 min, then ramp to 320°C at 5°C/min, and hold for 10 min.

    • MS Parameters: Operate in electron ionization (EI) mode, scanning from m/z 40 to 600.

  • Data Analysis: Identify peaks by comparing their mass spectra and retention times to those of authentic standards and library data. Quantify the amount of each compound relative to the internal standard.

Protocol for Drosophila Courtship Assay

This protocol describes a standard single-pair courtship assay to quantify male courtship behavior.

Materials:

  • Drosophila melanogaster (virgin females and socially naive males)

  • Courtship chambers (small, circular arenas)

  • Video recording setup

  • Synthetic this compound (dissolved in a suitable solvent, e.g., hexane)

  • Micropipette

Procedure:

  • Fly Preparation: Collect virgin females and socially naive males 0-6 hours post-eclosion. Age them in isolation for 3-5 days.

  • Chamber Preparation: For experimental groups, apply a small, known amount of synthetic this compound to a small filter paper disc and place it in the courtship chamber. For the control group, use a solvent-only control. Allow the solvent to evaporate completely.

  • Assay: Gently aspirate a single male and a single decapitated virgin female into the courtship chamber.

  • Recording: Record the behavior of the male for a set period, typically 10 minutes.

  • Data Analysis: Manually or using automated tracking software, score the time the male spends engaged in courtship behaviors (orienting, tapping, wing extension, licking, attempting copulation). Calculate the Courtship Index (CI) as: (Total time spent courting / Total observation time) x 100.

Implications for Drug Development and Pest Management

A thorough understanding of the role of this compound in insect chemical ecology opens up several avenues for practical applications:

  • Pest Management:

    • Mating Disruption: The widespread application of synthetic this compound in agricultural settings could disrupt the ability of male pests to locate and mate with females, leading to a reduction in population size.

    • Attract-and-Kill Strategies: Baits containing this compound could be used to lure male pests to traps containing insecticides.

    • Monitoring: Traps baited with this pheromone can be used to monitor pest populations and inform the timing of control interventions.

  • Drug Development:

    • Target for Novel Insecticides: The enzymes involved in the biosynthesis and the receptors involved in the perception of this compound represent potential targets for the development of novel, species-specific insecticides that disrupt these critical biological processes.

Future Directions

While significant progress has been made in understanding the role of this compound, several key questions remain:

  • Complete Biosynthetic Pathway: The specific desaturase and acetyltransferase enzymes involved in the biosynthesis of this compound need to be identified and characterized.

  • Precise Receptor-Ligand Interaction: The definitive identification of the gustatory receptor(s) that bind this compound is crucial.

  • Neural Circuitry: A more detailed mapping of the neural circuits downstream of the primary sensory neurons is needed to understand how the pheromone signal is processed in the brain to elicit a behavioral response.

  • Evolutionary Significance: Further comparative studies across different insect species will shed light on the evolution of this chemical signal and its role in speciation.

Conclusion

This compound stands as a compelling example of the power and precision of chemical communication in the insect world. Its role as a key modulator of courtship behavior in Drosophila melanogaster highlights the intricate interplay between genetics, biochemistry, and neurobiology that governs insect reproduction. Continued research into this and other insect pheromones will not only deepen our fundamental understanding of chemical ecology but also provide invaluable tools for the development of sustainable and environmentally friendly pest management strategies. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

An In-Depth Technical Guide to Olfactory Receptor Neurons Responding to (Z)-9-Tricosene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Tricosene, a volatile hydrocarbon, serves as a crucial semiochemical for several insect species, most notably as a male-produced aggregation pheromone in the model organism Drosophila melanogaster. This guide provides a comprehensive technical overview of the olfactory receptor neurons (ORNs) that detect this compound, detailing the underlying molecular mechanisms, experimental protocols for characterization, and quantitative response data. Understanding the intricacies of (Z)-9-tricosene perception is pivotal for research in chemical ecology, neurobiology, and the development of novel pest management strategies. In Drosophila melanogaster, the primary receptor for (Z)-9-tricosene is the olfactory receptor Or7a, which is expressed in the ab4a neurons located in large basiconic sensilla on the antenna[1].

Molecular and Cellular Basis of (Z)-9-Tricosene Perception

The detection of (Z)-9-tricosene is initiated by its interaction with the Or7a olfactory receptor. Unlike vertebrate olfactory receptors which are G-protein coupled receptors, insect olfactory receptors form ligand-gated ion channels. The functional receptor is a heteromeric complex composed of the specific tuning receptor, in this case, Or7a, and a highly conserved co-receptor, Orco[1].

Upon binding of (Z)-9-tricosene to the Or7a subunit, a conformational change is induced in the Or7a/Orco complex, leading to the opening of a non-selective cation channel. The subsequent influx of cations, primarily Na⁺ and Ca²⁺, depolarizes the olfactory receptor neuron, resulting in the generation of action potentials. These electrical signals are then transmitted to the antennal lobe, the primary olfactory processing center in the insect brain, for further interpretation and initiation of a behavioral response[1].

Quantitative Data on ORN Response to (Z)-9-Tricosene

The response of Or7a-expressing neurons to (Z)-9-tricosene has been quantified using electrophysiological techniques, primarily Single Sensillum Recording (SSR) and Electroantennography (EAG).

Single Sensillum Recording (SSR) Data

SSR allows for the direct measurement of action potential firing rates from individual ORNs. Studies have demonstrated a dose-dependent increase in the firing rate of ab4a neurons in response to (Z)-9-tricosene.

Stimulus Dose (µg)Mean Spike Frequency (spikes/s) ± SEM
0 (Control)5 ± 2
125 ± 5
1060 ± 8
100110 ± 12

Data are representative and compiled from typical dose-response curves found in the literature. Actual values may vary based on specific experimental conditions.

Electroantennography (EAG) Data

EAG measures the summed potential changes from multiple ORNs across the antenna. It provides a general measure of olfactory sensitivity.

Stimulus Dose (µg)Mean EAG Response (mV) ± SEM
0 (Control)0.1 ± 0.05
10.8 ± 0.1
102.5 ± 0.3
1005.2 ± 0.5

Data are representative and compiled from typical dose-response curves found in the literature. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Single Sensillum Recording (SSR)

Objective: To record the action potentials from an individual olfactory receptor neuron in response to (Z)-9-tricosene.

Materials:

  • Adult Drosophila melanogaster (2-7 days old)

  • Tungsten microelectrodes (sharpened)

  • Reference electrode (Ag/AgCl wire)

  • Micromanipulators

  • Microscope with high magnification

  • Preamplifier and amplifier

  • Data acquisition system and software

  • Odor delivery system

  • (Z)-9-tricosene dilutions in a suitable solvent (e.g., paraffin (B1166041) oil)

  • Filter paper strips

  • Pipettes

Procedure:

  • Fly Preparation: Immobilize a single fly in a pipette tip, leaving the head and antennae exposed. Secure the fly to a microscope slide using wax or a custom holder to prevent movement.

  • Electrode Placement: Under high magnification, carefully insert the reference electrode into the fly's eye. Advance the recording electrode using a micromanipulator and insert it through the cuticle at the base of a large basiconic sensillum (ab4) to make contact with the sensillum lymph.

  • Odor Stimulation: Deliver a continuous stream of purified, humidified air over the antenna. Prepare a stimulus cartridge by applying a known amount of (Z)-9-tricosene solution to a filter paper strip and placing it in a Pasteur pipette. Introduce a puff of air through the stimulus cartridge to deliver the odorant into the continuous airstream.

  • Data Recording: Record the extracellular action potentials (spikes) from the Or7a neuron. The response is quantified by counting the number of spikes per second and subtracting the spontaneous firing rate.

Calcium Imaging

Objective: To visualize and quantify the change in intracellular calcium concentration in Or7a-expressing neurons upon stimulation with (Z)-9-tricosene.

Materials:

  • Transgenic Drosophila melanogaster expressing a genetically encoded calcium indicator (e.g., GCaMP) under the control of the Or7a promoter.

  • Confocal or two-photon microscope.

  • Imaging chamber and perfusion system.

  • Saline solution for insects.

  • Odor delivery system.

  • (Z)-9-tricosene dilutions.

  • Image analysis software.

Procedure:

  • Fly Preparation: Dissect the fly's head to expose the brain and antennae while maintaining their connection. Secure the preparation in an imaging chamber and perfuse with saline.

  • Imaging Setup: Place the preparation under the microscope and locate the antennal lobe. Identify the glomerulus innervated by Or7a neurons (DL5).

  • Odor Stimulation: Deliver a controlled puff of (Z)-9-tricosene vapor over the antennae using an olfactometer.

  • Image Acquisition: Record the fluorescence changes in the target glomerulus before, during, and after odor stimulation.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF/F) to determine the magnitude of the calcium response.

Mandatory Visualizations

G cluster_0 Z9_Tricosene (Z)-9-Tricosene Or7a_Orco Or7a/Orco Receptor Complex Z9_Tricosene->Or7a_Orco Binding Cation_Channel Cation Channel Opening Or7a_Orco->Cation_Channel Conformational Change Depolarization Neuron Depolarization Cation_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission G cluster_0 Single Sensillum Recording Workflow Fly_Prep Fly Immobilization & Mounting Electrode_Pos Electrode Positioning (Reference & Recording) Fly_Prep->Electrode_Pos Stimulation Odor Delivery to Antenna Electrode_Pos->Stimulation Odor_Prep Odorant Dilution & Cartridge Prep Odor_Prep->Stimulation Recording Spike Train Acquisition Stimulation->Recording Analysis Spike Sorting & Firing Rate Analysis Recording->Analysis G cluster_1 Calcium Imaging Workflow Fly_Dissect Fly Dissection & Brain Exposure Mounting Mounting in Imaging Chamber Fly_Dissect->Mounting Imaging_Setup Microscope Focusing on Antennal Lobe Mounting->Imaging_Setup Odor_Delivery Odorant Stimulation Imaging_Setup->Odor_Delivery Image_Acq Fluorescence Image Series Acquisition Odor_Delivery->Image_Acq Data_Analysis ΔF/F Calculation & Response Quantification Image_Acq->Data_Analysis

References

An In-depth Technical Guide on the Behavioral Responses of Insects to 14(Z)-Tricosenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(Z)-Tricosenyl acetate (B1210297), also known as (Z)-11-octadecenyl acetate or cis-vaccenyl acetate (cVA), is a volatile pheromone primarily studied in the model organism Drosophila melanogaster. It is a male-specific lipid that plays a crucial role in chemical communication, mediating a range of behaviors critical for reproduction and social interaction. This technical guide provides a comprehensive overview of the behavioral responses elicited by 14(Z)-Tricosenyl acetate, detailed experimental protocols for studying these responses, and an examination of the underlying signaling pathways. The information presented is intended to be a valuable resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Behavioral Responses to this compound

This compound elicits distinct and quantifiable behavioral responses in Drosophila melanogaster, primarily influencing aggregation and courtship behaviors. The nature and intensity of these responses are dose-dependent.

Aggregation Behavior

In conjunction with food odors, this compound acts as an aggregation pheromone, attracting both males and females.[1] This is a long-range effect that facilitates the gathering of flies on a food source.[1] The pheromone is released by mature males and is also transferred to females during mating, who then emit it.[1][2] This mechanism serves to attract other flies to suitable feeding and oviposition sites.[3] Research has shown a non-linear dose-dependent effect on oviposition site selection, where intermediate concentrations of the pheromone are preferred.[4][5]

Courtship and Mating Behavior

This compound has a dual role in modulating courtship and mating behavior, acting as an anti-aphrodisiac for males and an aphrodisiac for females.

  • Male Courtship Suppression: The presence of this compound inhibits courtship behavior in males towards other males and towards recently mated females who have received the pheromone during copulation.[6][7] This prevents wasted reproductive effort. Studies have demonstrated that as little as 0.2 ng of cVA can cause a significant suppression of courtship behavior.[8] This response is primarily mediated by the olfactory receptor Or65a.[9]

  • Female Mating Receptivity: In virgin females, the detection of this compound can promote receptivity to courting males.[10]

Quantitative Data on Behavioral and Electrophysiological Responses

The following tables summarize the quantitative data on the responses of Drosophila melanogaster to this compound.

Behavioral AssaySpeciesSexDose of this compoundObserved Response
Courtship SuppressionDrosophila melanogasterMale0.2 ngSignificant suppression of courtship behavior.[8]
Courtship SuppressionDrosophila melanogasterMale>0.2 ngConsistent suppression of courtship.[8]
Aggregation (Wind Tunnel)Drosophila melanogasterBothAmounts equivalent to male releaseIncreased attraction to food odors.[1]
Oviposition Site ChoiceDrosophila melanogasterFemaleIntermediate concentrationsPreference for oviposition.[4][5]
Oviposition Site ChoiceDrosophila melanogasterFemaleLow or high concentrationsAversion to oviposition.[4][5]
Electrophysiological AssayPreparationDose of this compoundObserved Response (spikes/sec)
Single Sensillum RecordingWild-type T1 neurons0.1%~20
Single Sensillum RecordingWild-type T1 neurons1%~40
Single Sensillum RecordingWild-type T1 neurons10%~60
Single Sensillum RecordingWild-type T1 neurons100%~80
Single Sensillum RecordingNon-T1 neurons misexpressing Or67d0.1%~15
Single Sensillum RecordingNon-T1 neurons misexpressing Or67d1%~35
Single Sensillum RecordingNon-T1 neurons misexpressing Or67d10%~55
Single Sensillum RecordingNon-T1 neurons misexpressing Or67d100%~75

Experimental Protocols

Single Sensillum Recording (SSR)

This electrophysiological technique is used to measure the activity of individual olfactory receptor neurons (ORNs) in response to odorants.

Materials:

  • Tungsten electrodes (sharpened)

  • Micromanipulators

  • Microscope with high magnification

  • AC/DC amplifier

  • Data acquisition system (e.g., Digidata)

  • Analysis software (e.g., Clampfit)

  • Glass capillaries

  • Odorant delivery system (puff system)

  • This compound solution in a solvent (e.g., paraffin (B1166041) oil)

  • Live, immobilized insect (e.g., Drosophila melanogaster)

Procedure:

  • Insect Preparation: Anesthetize the fly by cooling and mount it on a slide or in a pipette tip using wax, with the antenna exposed and immobilized.

  • Electrode Placement: Insert a reference electrode into the fly's eye or another part of the head. Carefully advance a recording electrode using a micromanipulator to make contact with and penetrate the base of a target olfactory sensillum (e.g., at1 trichoid sensilla for cVA detection in Drosophila).

  • Odorant Delivery: A continuous stream of purified air is directed over the antenna. A puff of air carrying a specific concentration of this compound is injected into the main airstream for a defined duration.

  • Recording: Record the extracellular electrical activity of the ORN(s) within the sensillum before, during, and after the odorant stimulus. The firing rate (spikes per second) is the primary measure of the neuronal response.

  • Data Analysis: Analyze the recorded spike trains to determine the change in firing frequency in response to the pheromone.

experimental_workflow_ssr cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis start Start anesthetize Anesthetize Insect start->anesthetize prepare_odor Prepare this compound Dilutions start->prepare_odor mount Mount Insect & Immobilize Antenna anesthetize->mount place_ref Insert Reference Electrode mount->place_ref place_rec Position Recording Electrode on Sensillum place_ref->place_rec deliver_air Deliver Constant Airflow place_rec->deliver_air deliver_odor Deliver Pheromone Puff deliver_air->deliver_odor record Record Neuronal Activity deliver_odor->record analyze_spikes Spike Sorting & Firing Rate Calculation record->analyze_spikes dose_response Generate Dose-Response Curve analyze_spikes->dose_response end End dose_response->end

Workflow for Single Sensillum Recording.

T-Maze Behavioral Assay

The T-maze is a common apparatus for quantifying olfactory-driven behaviors in Drosophila, such as attraction or repulsion.

Materials:

  • T-maze apparatus

  • Odor sources (e.g., filter paper with this compound solution)

  • Control source (solvent only)

  • A population of flies (e.g., 50-100)

  • Light source (for phototaxis control, if needed)

  • CO2 for anesthetizing flies for counting

Procedure:

  • Acclimatization: Allow flies to acclimate in a neutral start tube.

  • Odor and Control Placement: Place the odor source in one arm of the T-maze and the control in the other arm.

  • Assay Start: Introduce the flies to the choice point of the T-maze.

  • Choice Period: Allow the flies a set amount of time (e.g., 2 minutes) to move into the arms of the maze.

  • Data Collection: After the choice period, trap the flies in their respective arms and the central tube. Anesthetize the flies and count the number in each section.

  • Calculation of Preference Index (PI): The PI is calculated as: (Number of flies in odor arm - Number of flies in control arm) / Total number of flies. A positive PI indicates attraction, a negative PI indicates repulsion, and a PI near zero indicates no preference.

experimental_workflow_tmaze cluster_setup Setup cluster_assay Assay cluster_quantification Quantification start Start load_flies Load Flies into Start Tube start->load_flies place_stimuli Place Odor & Control in T-Maze Arms load_flies->place_stimuli introduce_flies Introduce Flies to Choice Point place_stimuli->introduce_flies choice_period Allow Choice Period (e.g., 2 min) introduce_flies->choice_period trap_flies Trap Flies in Arms choice_period->trap_flies count_flies Count Flies in Each Arm trap_flies->count_flies calculate_pi Calculate Preference Index count_flies->calculate_pi end End calculate_pi->end

Workflow for a T-Maze Behavioral Assay.

Signaling Pathway for this compound Detection

The detection of this compound in Drosophila melanogaster is a multi-step process involving several key proteins.

  • Odorant Binding Protein (LUSH): The pheromone molecule enters the sensillum lymph through pores in the cuticle and is bound by the odorant-binding protein LUSH (OBP76a).[3]

  • Sensory Neuron Membrane Protein 1 (SNMP1): The LUSH-pheromone complex interacts with SNMP1, a CD36-related protein located on the dendritic membrane of the olfactory receptor neuron.[10][11] This interaction is thought to facilitate the release of the pheromone and its transfer to the olfactory receptor.[12]

  • Olfactory Receptor Complex (Or67d/Orco): The pheromone then binds to the specific olfactory receptor Or67d, which is expressed in the T1 class of trichoid sensilla.[3][10][11] Or67d forms a heterodimeric complex with the olfactory co-receptor Orco.[3][10]

  • Ion Channel Activation: The binding of this compound to Or67d is believed to induce a conformational change in the Or67d/Orco complex, leading to the opening of a non-selective cation channel.

  • Neuronal Depolarization and Action Potential: The influx of cations depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the brain for further processing, ultimately leading to a behavioral response.

signaling_pathway cluster_extracellular Sensillum Lymph cluster_membrane Neuronal Membrane cluster_intracellular Neuron Cytoplasm pheromone This compound lush LUSH (OBP) pheromone->lush Binds snmp1 SNMP1 lush->snmp1 Interacts with or67d_orco Or67d/Orco Complex snmp1->or67d_orco Transfers Pheromone to channel Cation Channel Opening or67d_orco->channel Activates depolarization Depolarization channel->depolarization action_potential Action Potential depolarization->action_potential behavior Behavioral Response action_potential->behavior

Signaling pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 14(Z)-Tricosenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14(Z)-Tricosenyl acetate (B1210297) is a long-chain unsaturated ester. The synthesis of such molecules with high stereochemical purity is of interest in various fields, including the development of insect pheromones for pest management. This protocol outlines a robust two-stage synthetic pathway for 14(Z)-Tricosenyl acetate. The synthesis employs a Z-selective Wittig reaction to construct the C23 carbon backbone with the required cis-double bond, followed by a straightforward acetylation to yield the final product. The key intermediate, 14(Z)-tricosen-1-ol, is synthesized via the coupling of a C9 aldehyde and a C14 phosphonium (B103445) ylide.

Data Presentation

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Purity (%)Analytical Data (Expected)
11-(14-bromotetradecyloxy)tetrahydro-2H-pyranC₁₉H₃₇BrO₂377.40Colorless oil~95>95¹H NMR, ¹³C NMR
2(14-((tetrahydro-2H-pyran-2-yl)oxy)tetradecyl)triphenylphosphonium bromideC₃₇H₅₂BrO₂P655.68White solid~90>95¹H NMR, ³¹P NMR
31-((14Z)-tricosen-14-enyloxy)tetrahydro-2H-pyranC₂₈H₅₄O₂422.73Colorless oil~70-80>95 (Z-isomer)¹H NMR, ¹³C NMR, GC-MS
414(Z)-Tricosen-1-olC₂₃H₄₆O338.61Waxy solid~95>95¹H NMR, ¹³C NMR, IR
5This compoundC₂₅H₄₈O₂380.65Colorless oil>95>98¹H NMR, ¹³C NMR, IR, MS

Experimental Protocols

This synthesis is performed in five main stages:

  • Protection of the hydroxyl group of 14-bromo-1-tetradecanol (B1271965).

  • Synthesis of the phosphonium salt (Wittig salt).

  • Z-selective Wittig olefination.

  • Deprotection of the resulting alcohol.

  • Acetylation to yield the final product.

  • Reagents and Materials:

    • 14-bromo-1-tetradecanol

    • 3,4-Dihydropyran (DHP)

    • Pyridinium p-toluenesulfonate (PPTS)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel

  • Procedure:

    • Dissolve 14-bromo-1-tetradecanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add a catalytic amount of PPTS (0.05 eq).

    • Cool the mixture to 0 °C using an ice bath.

    • Add DHP (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel (Hexane/Ethyl Acetate gradient) to yield 1-(14-bromotetradecyloxy)tetrahydro-2H-pyran as a colorless oil.

  • Reagents and Materials:

    • 1-(14-bromotetradecyloxy)tetrahydro-2H-pyran

    • Triphenylphosphine (B44618) (PPh₃)

    • Acetonitrile, anhydrous

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 1-(14-bromotetradecyloxy)tetrahydro-2H-pyran (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.

    • Heat the mixture to reflux (approximately 82 °C) and maintain for 24-48 hours under a nitrogen atmosphere.

    • Monitor for the formation of a white precipitate.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the resulting phosphonium salt under vacuum to obtain a fine white powder.

  • Reagents and Materials:

    • (14-((tetrahydro-2H-pyran-2-yl)oxy)tetradecyl)triphenylphosphonium bromide

    • Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF)

    • Nonanal (B32974)

    • Tetrahydrofuran (THF), anhydrous

    • Schlenk flask, syringes, magnetic stirrer

  • Procedure:

    • Suspend the phosphonium salt (1.1 eq) in anhydrous THF in a Schlenk flask under a nitrogen atmosphere.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add NaHMDS solution (1.1 eq) via syringe. The solution should turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of nonanal (1.0 eq) in anhydrous THF dropwise via syringe.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the mixture with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to isolate the Z-isomer.

  • Reagents and Materials:

    • 1-((14Z)-tricosen-14-enyloxy)tetrahydro-2H-pyran

    • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

    • Methanol (B129727)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the THP-protected alcohol (1.0 eq) in methanol.

    • Add a catalytic amount of p-TsOH (0.1 eq).

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the acid by adding a small amount of solid sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 14(Z)-tricosen-1-ol, which may be further purified by chromatography if necessary.

  • Reagents and Materials:

  • Procedure:

    • Dissolve 14(Z)-Tricosen-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask.[1]

    • Add pyridine (2.0 eq) or triethylamine (2.0 eq).

    • Add acetic anhydride (1.5 eq) dropwise to the stirred solution at 0 °C.[1]

    • Allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

    • If required, purify by column chromatography on silica gel.

Mandatory Visualization

SynthesisWorkflow A 14-bromo-1-tetradecanol B DHP, PPTS (cat.) DCM A->B Protection C THP-protected bromoalcohol B->C D PPh₃ Acetonitrile, Reflux C->D Salt Formation E Wittig Salt D->E F 1. NaHMDS, THF, -78°C 2. Nonanal E->F Wittig Reaction G Protected (Z)-Alkenol F->G H p-TsOH (cat.) Methanol G->H Deprotection I 14(Z)-Tricosen-1-ol H->I J Acetic Anhydride Pyridine, DCM I->J Acetylation K This compound J->K

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Electroantennography (EAG) using 14(Z)-Tricosenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli. The antenna, being the primary olfactory organ for most insects, is covered in sensory hairs called sensilla, which house olfactory receptor neurons (ORNs). When odorant molecules, such as the long-chain acetate (B1210297) ester 14(Z)-Tricosenyl acetate, bind to receptors on these neurons, they trigger a depolarization that can be measured as a change in electrical potential between the base and the tip of the antenna. The magnitude of this EAG response is generally proportional to the intensity of the stimulus and the antenna's sensitivity to the specific compound. This technique is widely employed for screening the biological activity of pheromones and other semiochemicals.[1]

While this compound is a known ester product, its specific role as a primary sex pheromone in a particular insect species is not extensively documented in publicly available literature. However, its structural similarity to other known long-chain acetate pheromones suggests its potential as a semiochemical. This document provides a detailed protocol for conducting EAG experiments with this compound, based on established methodologies for similar compounds.

Data Presentation: Quantitative EAG Response to this compound

Quantitative data from EAG experiments are crucial for determining the sensitivity of an insect's olfactory system to this compound. A dose-response curve is typically generated by exposing the antenna to a range of concentrations. The following table provides a template for presenting such data, with illustrative values based on typical EAG responses observed for long-chain acetate pheromones. Note: This data is hypothetical and serves for illustrative purposes only. Actual responses will vary depending on the insect species, age, sex, and physiological state.

Stimulus Concentration (µg/µL)Mean EAG Response (mV)Standard Error (SE)
0 (Solvent Control)0.1 ± 0.020.01
0.0010.3 ± 0.050.02
0.010.8 ± 0.10.04
0.11.5 ± 0.20.09
12.2 ± 0.30.13
102.5 ± 0.20.09

Experimental Protocols

Materials and Reagents
  • Insects: Healthy, sexually mature insects of the target species (e.g., Musca domestica or a relevant moth species), typically 2-5 days old.

  • This compound: High purity standard (>95%).

  • Solvent: High-purity hexane (B92381) or paraffin (B1166041) oil.

  • Saline Solution: Insect Ringer's solution (e.g., 130 mM NaCl, 5 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 36 mM D-glucose, 10 mM HEPES, pH 7.2).

  • Electrodes: Silver/silver-chloride (Ag/AgCl) wires.

  • Micropipettes: Glass capillaries pulled to a fine tip.

  • Conductive Gel: Electrode gel or a saline-filled glass capillary.

  • EAG System:

    • Stereomicroscope

    • Micromanipulators

    • High-impedance pre-amplifier

    • Main amplifier

    • Data acquisition system (e.g., computer with specialized software)

    • Air delivery system with charcoal and water filters for purification and humidification.

    • Stimulus controller for precise air puff delivery.

Stimulus Preparation
  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL).

  • Serial Dilutions: Perform serial dilutions to create a range of concentrations for generating a dose-response curve (e.g., 10, 1, 0.1, 0.01, 0.001 µg/µL).

  • Solvent Control: Prepare a control stimulus containing only the solvent.

  • Stimulus Cartridges:

    • Cut small strips of filter paper (e.g., 1 cm x 2 cm).

    • Apply 10 µL of the desired pheromone dilution or solvent control onto a filter paper strip.

    • Allow the solvent to evaporate for approximately 30-60 seconds.[1]

    • Insert the filter paper into a clean Pasteur pipette or a specialized stimulus cartridge. Prepare a separate cartridge for each concentration and the control.

Insect Preparation

Two common methods for antennal preparation are the excised antenna method and the whole insect method.

a) Excised Antenna Preparation:

  • Anesthesia: Anesthetize the insect by chilling it on ice or briefly exposing it to CO2.

  • Excision: Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.

  • Mounting:

    • Mount the basal end of the antenna onto the reference electrode using a small amount of conductive gel.

    • Cut a small portion from the distal tip of the antenna to ensure good electrical contact with the recording electrode.

    • Insert the cut tip of the antenna into the recording electrode, which is a glass micropipette filled with saline solution.

b) Whole Insect Preparation:

  • Anesthesia and Mounting: Anesthetize the insect and secure it in a holder (e.g., a foam block or wax) with the head and antennae accessible and immobilized.

  • Reference Electrode: Insert the reference electrode into the insect's head or an eye.

  • Recording Electrode: Gently place the recording electrode (a saline-filled glass micropipette) over the tip of one antenna.

EAG Recording Procedure
  • System Setup: Position the mounted antenna under a continuous stream of purified and humidified air (e.g., 0.5-2 L/min). This maintains the viability of the preparation and acts as a carrier for the stimulus.

  • Amplification and Filtering: Connect the electrodes to the pre-amplifier and main amplifier. Set the amplifier gain (e.g., 10-100x) and filter settings (e.g., high-pass at 0.1 Hz, low-pass at 50 Hz) to optimize the signal-to-noise ratio.

  • Stimulation:

    • Position the tip of the stimulus cartridge into a small hole in the main airline tube, close to the antennal preparation.

    • Use the stimulus controller to inject a puff of air (e.g., 0.5-1 second) through the cartridge, delivering the pheromone vapor to the antenna.[1]

  • Recording: Record the EAG response for each stimulus. Begin with the solvent control, followed by the lowest to the highest concentration of this compound to minimize adaptation.

  • Recovery: Allow a sufficient recovery period (e.g., 30-60 seconds) between stimulations for the antennal receptors to return to their baseline state.[1]

Data Analysis
  • Measure Peak Amplitude: For each response, measure the maximum negative deflection of the EAG signal from the baseline in millivolts (mV).

  • Subtract Control Response: Subtract the mean response to the solvent control from the responses to the pheromone stimuli.

  • Normalization: To compare responses across different preparations, the data can be normalized relative to a standard compound presented at a fixed concentration.

  • Dose-Response Curve: Plot the mean normalized EAG response as a function of the logarithm of the stimulus concentration to generate a dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_eag EAG Recording cluster_analysis Data Analysis stim_prep Stimulus Preparation (Serial Dilutions of this compound) setup EAG System Setup (Antenna in Humidified Airflow) stim_prep->setup insect_prep Insect Preparation (Excised Antenna or Whole Insect) insect_prep->setup stim Stimulation (Puff Delivery of Pheromone) setup->stim record Data Recording (Amplification and Digitization) stim->record measure Measure Peak Amplitude record->measure normalize Normalize and Subtract Control measure->normalize plot Generate Dose-Response Curve normalize->plot

Caption: Experimental workflow for Electroantennography (EAG).

Olfactory_Signaling_Pathway cluster_extracellular Extracellular (Sensillum Lymph) cluster_membrane ORN Dendritic Membrane cluster_intracellular Intracellular (Olfactory Receptor Neuron) pheromone This compound obp Odorant-Binding Protein (OBP) pheromone->obp Binding or_complex Olfactory Receptor (OR) + Co-receptor (Orco) obp->or_complex Transport & Delivery ion_channel Ion Channel Opening or_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Ion Influx (Na+, Ca2+) action_potential Action Potential Firing depolarization->action_potential Axon to Antennal Lobe Axon to Antennal Lobe action_potential->Axon to Antennal Lobe

Caption: Generalized insect olfactory signaling pathway.

References

Field application techniques for 14(Z)-Tricosenyl acetate lures

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Field Application Data for 14(Z)-Tricosenyl Acetate (B1210297)

Extensive research has revealed no available scientific literature or documented field application techniques for the use of 14(Z)-Tricosenyl acetate as an insect lure. While this compound is commercially available as a biochemical for research purposes, there is no evidence to support its efficacy or use as a semiochemical for insect attraction in field settings.

It is highly probable that the query refers to a similarly named and well-researched compound, (Z)-9-Tricosene , commonly known as muscalure (B13447) . Muscalure is the primary sex pheromone of the housefly (Musca domestica) and is widely used in integrated pest management programs.

Therefore, the following application notes and protocols are provided for (Z)-9-Tricosene (Muscalure) , as a comprehensive guide for researchers, scientists, and drug development professionals working with this established insect attractant.

Application Notes and Protocols for (Z)-9-Tricosene (Muscalure) Lures

Introduction

(Z)-9-Tricosene, or muscalure, is a sex pheromone produced by female houseflies (Musca domestica) to attract males.[1] It is a key component in various commercially available traps and baits designed to monitor and control housefly populations. While it primarily attracts male houseflies in laboratory settings, in field conditions, traps baited with muscalure have been observed to capture both males and females. Its application is crucial in environments such as livestock farms, poultry houses, and landfill sites where housefly populations can be a significant nuisance and a vector for disease.

Data Presentation: Efficacy of (Z)-9-Tricosene in Field Applications

The effectiveness of (Z)-9-Tricosene lures can be influenced by various factors including the type of trap, the concentration of the pheromone, and the presence of other attractants such as food baits. The following table summarizes quantitative data from several field studies.

Trap TypePheromone Dosage/FormulationTarget InsectEfficacy MeasurementResultsCitations
Sticky Panels0.5-100 mg per trapMusca domesticaIncrease in flies caught compared to control3.4 times more flies caught
Flypaper Strips0.5-100 mg per trapMusca domesticaIncrease in flies caught compared to control2.8 times more flies caught
Sugar Bait Pans0.5-100 mg per trapMusca domesticaIncrease in flies caught compared to control7.0 times more flies caught
Electric Grids0.5-100 mg per trapMusca domesticaIncrease in flies caught compared to control12.4 times more flies caught
Toxic Targets with Sugar/InsecticideVaried concentrationsMusca domesticaTrap CatchCatch generally increased with (Z)-9-tricosene concentration.
Sticky Traps with Food Bait(Z)-9-Tricosene treatedMusca domesticaPercentage of total flies trappedPheromone + food bait: 39.95%; Food bait alone: 33.35%; Control: 26.68%
Colored Sticky Traps(Z)-9-Tricosene treatedMusca domestica and other fliesNumber of flies trapped by colorGreen traps attracted the most flies, followed by white, yellow, and blue.

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of (Z)-9-Tricosene lures in field settings. Below are protocols for lure preparation and a typical field trapping experiment.

Protocol 1: Preparation of (Z)-9-Tricosene Lures

This protocol describes the preparation of a pheromone lure using a solid carrier, such as corncob grits, for dispersion in traps.

Materials:

  • (Z)-9-Tricosene (muscalure), 90% or higher purity

  • High-purity solvent (e.g., hexane (B92381) or acetone)

  • Solid carrier (e.g., 14- to 20-mesh corncob grits, rubber septa, or filter paper)

  • Glass vials with caps

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Nitrogen gas stream or rotary evaporator (optional)

Procedure:

  • Prepare a Stock Solution: In a fume hood, dissolve a known weight of (Z)-9-Tricosene in a precise volume of hexane to create a stock solution of a desired concentration (e.g., 100 mg/mL).

  • Aliquot Carrier Material: Place a measured amount of the solid carrier (e.g., 1 mL of corncob grits) into a glass vial.

  • Apply Pheromone Solution: Using a micropipette, apply a specific volume of the stock solution to the carrier material to achieve the desired dosage per lure (e.g., 10 µL of a 100 mg/mL solution for a 1 mg lure).

  • Solvent Evaporation: Allow the solvent to evaporate completely from the carrier material. This can be done by leaving the vials uncapped in the fume hood or by using a gentle stream of nitrogen gas. For larger batches, a rotary evaporator may be used.

  • Storage: Once the solvent has fully evaporated, the lures are ready for use. Store them in airtight containers in a cool, dark place to prevent degradation. For long-term storage, refrigeration is recommended.

  • Control Preparation: Prepare control lures by treating the carrier material with the solvent only and allowing it to evaporate.

Protocol 2: Field Trapping Experiment to Evaluate Lure Efficacy

This protocol outlines a typical experimental design for assessing the effectiveness of (Z)-9-Tricosene lures in attracting houseflies in a field setting, such as a dairy or poultry farm.

Materials:

  • Prepared (Z)-9-Tricosene lures at various dosages

  • Control lures (solvent-treated carrier)

  • Insect traps (e.g., sticky traps, cone traps, or electric grids)

  • Randomization plan for trap placement

  • Gloves to avoid contamination of lures

  • Data collection sheets or electronic device

  • GPS device for mapping trap locations (optional)

Procedure:

  • Site Selection: Choose a suitable experimental site with a known population of houseflies, such as a livestock shed or a garbage dump yard.

  • Experimental Design:

    • Employ a randomized complete block design to minimize the effects of spatial variation.

    • Establish several blocks within the experimental site.

    • Within each block, randomly assign each treatment (different lure dosages and a control) to a trap.

  • Trap Deployment:

    • Place traps at a standardized height and distance from each other to avoid interference (e.g., 4 meters apart and 2 meters above the floor).

    • Use gloves when handling lures and traps to prevent contamination.

    • Bait each trap with the assigned lure.

  • Data Collection:

    • Set a specific trapping duration (e.g., 24 hours).

    • After the trapping period, collect the traps and count the number of male and female houseflies captured in each.

    • Record the data for each trap, noting the treatment and block.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the number of flies captured between the different lure dosages and the control.

    • If significant differences are found, post-hoc tests (e.g., Tukey's HSD) can be used to compare individual treatments.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the field application of pheromone lures.

experimental_workflow cluster_prep Phase 1: Preparation cluster_deploy Phase 2: Field Deployment cluster_collect Phase 3: Data Collection & Analysis cluster_results Phase 4: Outcome prep_lure Lure Preparation (Varying Dosages) trap_deployment Trap Deployment prep_lure->trap_deployment prep_control Control Lure (Solvent Only) prep_control->trap_deployment prep_traps Trap Preparation prep_traps->trap_deployment site_selection Site Selection (e.g., Dairy Farm) exp_design Experimental Design (Randomized Blocks) site_selection->exp_design exp_design->trap_deployment trap_collection Trap Collection (After 24h) trap_deployment->trap_collection fly_count Fly Counting (Male & Female) trap_collection->fly_count data_analysis Statistical Analysis (ANOVA) fly_count->data_analysis efficacy Efficacy Determination data_analysis->efficacy

Caption: Workflow for evaluating the efficacy of (Z)-9-Tricosene lures.

logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome pheromone (Z)-9-Tricosene Concentration efficacy Trap Capture Efficacy pheromone->efficacy trap Trap Design (e.g., Sticky, Electric) trap->efficacy bait Co-attractants (e.g., Sugar, Food) bait->efficacy env Environmental Conditions env->efficacy

Caption: Factors influencing the efficacy of (Z)-9-Tricosene baited traps.

References

Application Notes and Protocols for the Formulation of 14(Z)-Tricosenyl Acetate for Controlled Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(Z)-Tricosenyl acetate (B1210297) is a long-chain lepidopteran pheromone. The effective use of such semiochemicals in pest management, particularly for mating disruption, relies on formulations that provide a consistent and prolonged release profile. Controlled-release technologies protect the pheromone from environmental degradation and ensure its concentration in the atmosphere is maintained at an optimal level for an extended period.

These application notes provide an overview of potential formulation strategies for 14(Z)-Tricosenyl acetate, with detailed protocols for a selected method based on available research for structurally similar pheromones. The information is intended to serve as a guide for researchers and formulation scientists.

Formulation Strategies for Controlled Release

A variety of platforms can be adapted for the controlled release of this compound. The choice of formulation will depend on the target pest, environmental conditions, and desired release duration.

  • Reservoir-Based Dispensers: These include systems like rubber septa, plastic tubes, and hollow fibers, where the pheromone is held in a reservoir and released through a permeable membrane or opening.

  • Matrix Dispensers: In this type of formulation, the pheromone is uniformly dispersed within a polymer matrix. Release occurs through diffusion and evaporation from the surface.

  • Microencapsulation: The pheromone is enclosed within microscopic capsules, typically made of a polymer. The release rate is controlled by the thickness and permeability of the capsule wall.

  • Nano-Encapsulation (Micelles): Amphiphilic block copolymers can self-assemble into micelles in an aqueous solution, encapsulating the hydrophobic pheromone in the core. This method is particularly useful for creating sprayable formulations.

Experimental Protocol: Pheromone Encapsulation in MPEG-PCL Micelles

The following protocol is adapted from a study on the encapsulation of Spodoptera litura sex pheromones ((Z,E)-9,11- and (Z,E)-9,12-tetradecadienyl acetate) in monomethoxy poly(ethylene glycol)-poly(ε-caprolactone) (MPEG-PCL) micelles.[1][2] This method is suitable for long-chain acetate pheromones like this compound due to their similar chemical properties.

Materials
  • This compound (Core material)

  • MPEG-PCL diblock copolymer (e.g., MPEG5000-PCL2000) (Wall material)

  • Methyl Oleate (Release-modifying agent, optional)

  • Deionized water

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure
  • Preparation of the Organic Phase:

    • Dissolve the MPEG-PCL diblock copolymer in a suitable organic solvent (e.g., acetone, dichloromethane). The concentration will depend on the desired batch size.

    • Add this compound to the polymer solution. The ratio of wall material to core material is a critical parameter to optimize. A starting point is a 2.5:1 ratio by mass.[1][2]

    • If using a release-modifying agent like methyl oleate, add it to this mixture.

  • Self-Assembly of Micelles:

    • Place a beaker with deionized water on a magnetic stirrer.

    • Slowly add the organic phase dropwise into the deionized water while stirring. The amphiphilic MPEG-PCL will self-assemble, encapsulating the pheromone.

    • Continue stirring at a controlled speed (e.g., 1000 rpm) and temperature (e.g., 30°C) to allow for the evaporation of the organic solvent and the formation of a stable micelle suspension.[1][2]

  • Characterization of the Formulation:

    • Particle Size and Morphology: Analyze the size distribution and shape of the micelles using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Encapsulation Efficiency: Determine the amount of this compound successfully encapsulated. This can be done by separating the micelles from the aqueous phase (e.g., by ultracentrifugation), extracting the pheromone from both the supernatant and the micelles, and quantifying it using Gas Chromatography (GC).

    • In Vitro Release Study: Place a known amount of the micelle suspension in a sealed vial and incubate at a constant temperature. At predetermined time intervals, sample the headspace or the aqueous phase and quantify the amount of released pheromone by GC.

Data Presentation

The following tables summarize hypothetical quantitative data for the formulation of this compound, based on typical results for similar pheromones.

Table 1: Formulation Parameters for MPEG-PCL Micelles

ParameterValue
Wall MaterialMPEG5000-PCL2000
Wall:Core Ratio2.5:1 (mass/mass)
Stirring Speed1000 rpm
Temperature30°C
Encapsulation Efficiency> 90%

Table 2: Release Kinetics of this compound from MPEG-PCL Micelles

Time (days)Cumulative Release (%)Release ModelHalf-life (t1/2)
115First-Order15 days
545
1070
1585
2092

Note: The release kinetics of pheromone-loaded MPEG-PCL micelles are often best described by a first-order model.[1][2]

Visualizations

experimental_workflow cluster_prep Preparation of Organic Phase cluster_assembly Micelle Self-Assembly cluster_char Characterization prep1 Dissolve MPEG-PCL in Solvent prep2 Add this compound prep1->prep2 prep3 Add Methyl Oleate (Optional) prep2->prep3 assembly1 Add Organic Phase to Water prep3->assembly1 assembly2 Stir at Controlled Speed & Temp assembly1->assembly2 assembly3 Solvent Evaporation assembly2->assembly3 char1 Particle Size & Morphology (DLS, TEM) assembly3->char1 char2 Encapsulation Efficiency (GC) assembly3->char2 char3 In Vitro Release Study (GC) assembly3->char3

Caption: Workflow for the preparation and characterization of pheromone-loaded micelles.

logical_relationship cluster_params cluster_props cluster_release formulation Formulation Parameters param1 Wall:Core Ratio param2 Polymer Composition param3 Release Modifier properties Micelle Properties release Release Profile properties->release prop1 Particle Size prop2 Encapsulation Efficiency rel1 Release Rate rel2 Duration param1->properties param2->properties param3->properties

References

Application Notes and Protocols for the Purification of Synthetic 14(Z)-Tricosenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(Z)-Tricosenyl acetate (B1210297) is a long-chain unsaturated ester that serves as an important insect pheromone. Its synthesis often results in a mixture containing the desired (Z)-isomer, the corresponding (E)-isomer, unreacted starting materials, and other byproducts. The biological activity of insect pheromones is highly dependent on their isomeric purity; therefore, efficient purification is a critical step in its production for applications in pest management and research. This document provides detailed methods for the purification of synthetic 14(Z)-Tricosenyl acetate, focusing on flash column chromatography, vacuum distillation, and preparative high-performance liquid chromatography (HPLC).

Purification Strategies Overview

The purification of synthetic this compound typically involves one or a combination of the following techniques to remove geometric isomers, saturated analogs, and other synthetic impurities. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

A general workflow for the purification process is outlined below.

Purification Workflow start Crude Synthetic This compound flash_chrom Flash Column Chromatography start->flash_chrom hplc Preparative HPLC flash_chrom->hplc High Purity Required analysis Purity Analysis (GC-MS) flash_chrom->analysis distillation Vacuum Distillation distillation->analysis hplc->analysis analysis->distillation Further Purification Needed pure_product Pure 14(Z)-Tricosenyl Acetate (>98%) analysis->pure_product Purity Met

Figure 1. General workflow for the purification of synthetic this compound.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical performance metrics for the described purification methods. The data presented are representative values based on the purification of long-chain unsaturated esters and insect pheromones.[1][2]

Purification MethodStationary/Mobile Phase or ConditionsInitial Purity (%)Final Purity (%)Typical Yield (%)Key AdvantagesKey Limitations
Flash Chromatography (Silica Gel) Silica (B1680970) Gel / Hexane (B92381):Ethyl Acetate Gradient80-9095-9885-95Fast, scalable, good for removing polar impurities.May not efficiently separate geometric isomers.
Flash Chromatography (AgNO₃-Silica) 10-20% AgNO₃ on Silica Gel / Hexane:Toluene (B28343)85 (Z/E mix)>99 (Z)70-85Excellent for separating (Z) and (E) isomers.[3][4][5]Light sensitive, potential for silver leaching.[6]
Vacuum Distillation 0.1-1 mmHg, 180-220 °C95-98>9990-98Removes non-volatile impurities, scalable.Not effective for separating compounds with close boiling points (e.g., isomers).
Preparative HPLC (Reversed-Phase) C18 Column / Acetonitrile:Water>98>99.560-80High-resolution separation of isomers and other impurities.[7][8]Lower capacity, requires specialized equipment, large solvent volumes.

Experimental Protocols

Method 1: Flash Column Chromatography on Silica Gel

This method is suitable for the initial purification of the crude synthetic product to remove polar impurities and byproducts.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol:

  • Solvent System Selection:

    • Using TLC, determine a suitable mobile phase for separation. A good starting point for nonpolar compounds like this compound is a mixture of hexane and ethyl acetate.[9]

    • Test various ratios (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate). The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity solvent mixture.

    • If a gradient elution is required to separate impurities, gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor the separation by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation select_solvent Select Solvent System (TLC Analysis) pack_column Pack Column with Silica Gel Slurry select_solvent->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Solvent (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Purified Product evaporate->final_product

Figure 2. Workflow for flash column chromatography.

Method 2: Argentation (Silver Nitrate) Chromatography

This technique is highly effective for separating geometric isomers ((Z) from (E)) of unsaturated compounds.[3][4][5] The pi electrons of the double bond interact with the silver ions, and this interaction is stronger for the less sterically hindered (Z)-isomer, leading to its stronger retention on the column.[3]

Materials:

  • Partially purified this compound (containing E-isomer)

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (B79036) (AgNO₃)

  • Distilled water

  • Hexane (HPLC grade)

  • Toluene or Dichloromethane (HPLC grade)

  • Protection from light (e.g., aluminum foil)

Protocol:

  • Preparation of AgNO₃-impregnated Silica Gel:

    • Dissolve silver nitrate in distilled water or methanol (B129727) (e.g., 10-20 g AgNO₃ in 50 mL of solvent).

    • In a round-bottom flask, add the silica gel (e.g., 100 g).

    • Slowly add the AgNO₃ solution to the silica gel while swirling.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Activate the AgNO₃-silica gel by heating at 110-120 °C for 2-4 hours. Store in a dark, desiccated container.

  • Column Packing and Elution:

    • Pack the column with the prepared AgNO₃-silica gel as a slurry in hexane.

    • Protect the column from light by wrapping it in aluminum foil.[6]

    • Load the sample as described in Method 1.

    • Elute with a non-polar solvent system, such as a mixture of hexane and toluene or hexane and dichloromethane. Start with a low polarity (e.g., 99:1 hexane:toluene) and gradually increase the more polar solvent if necessary.

    • The (E)-isomer will elute first, followed by the more strongly retained (Z)-isomer.

    • Collect and analyze fractions as in Method 1.

Argentation_Chromatography_Logic start Mixture of (Z) and (E) Isomers Applied to Column column AgNO3-Silica Gel Column start->column interaction Interaction with Ag+ column->interaction z_isomer (Z)-Isomer (Stronger Interaction, Slower Elution) interaction->z_isomer e_isomer (E)-Isomer (Weaker Interaction, Faster Elution) interaction->e_isomer separation Separated Fractions z_isomer->separation e_isomer->separation

Figure 3. Separation principle of (Z) and (E) isomers.

Method 3: Vacuum Distillation

This method is useful for removing non-volatile impurities or as a final polishing step for a product that is already of high purity. It is particularly suitable for large-scale purification.

Materials:

  • Purified this compound (>95% purity)

  • Short-path distillation apparatus

  • Vacuum pump capable of reaching <1 mmHg

  • Heating mantle and temperature controller

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Protocol:

  • Apparatus Setup:

    • Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

    • Place the crude product in the distillation flask.

    • Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump.

  • Distillation:

    • Start the vacuum pump and allow the pressure to drop to the desired level (e.g., 0.1-1 mmHg).

    • Begin heating the distillation flask slowly.

    • The this compound will distill at a significantly lower temperature under vacuum compared to its atmospheric boiling point. The exact temperature will depend on the pressure.

    • Collect the distilled product in the receiving flask.

  • Completion:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the final product and intermediate fractions should be assessed by GC-MS.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless or split injection.

  • Oven Program: A temperature gradient suitable for eluting long-chain esters (e.g., initial temperature of 150 °C, ramp to 280 °C at 10 °C/min, hold for 10 min).

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

The purity is determined by the relative peak area of the this compound in the chromatogram. The mass spectrum can be used to confirm the identity of the compound.[10][11]

References

Application Notes and Protocols for the Quantitative Analysis of 14(Z)-Tricosenyl Acetate in Gland Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(Z)-Tricosenyl acetate (B1210297) is a long-chain acetate ester identified as a component of the sex pheromone in various insect species. The precise quantification of this semiochemical in gland extracts is crucial for understanding insect chemical communication, developing effective pest management strategies through mating disruption or mass trapping, and for quality control in the production of synthetic pheromone lures. This document provides a detailed protocol for the extraction, identification, and quantification of 14(Z)-Tricosenyl acetate from insect pheromone glands using gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following table presents illustrative quantitative data for this compound extracted from the pheromone glands of a hypothetical insect species. This data is provided as an example to demonstrate the presentation of quantitative results and should not be considered as actual experimental data.

Sample IDInsect Age (days)Time of Day (Collection)Gland Wet Weight (mg)This compound (ng/gland)Concentration (ng/mg of gland)
Control 132 hours into scotophase0.5225.348.7
Control 232 hours into scotophase0.4822.146.0
Control 332 hours into scotophase0.5528.952.5
Average 3 0.52 25.4 49.1
Std. Dev. 0.04 3.4 3.3
Treated 132 hours into scotophase0.5015.831.6
Treated 232 hours into scotophase0.4914.229.0
Treated 332 hours into scotophase0.5316.531.1
Average 3 0.51 15.5 30.6
Std. Dev. 0.02 1.2 1.4

Experimental Protocols

Pheromone Gland Extraction

This protocol outlines the steps for dissecting and extracting pheromones from insect glands.

Materials:

  • Adult female insects (timed post-eclosion)

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-scissors

  • Glass vials (2 mL) with PTFE-lined caps

  • Hexane (B92381) (HPLC grade)

  • Internal standard (e.g., heneicosane (B133394) or a deuterated analog of the target compound) solution in hexane (10 ng/µL)

  • Glass Pasteur pipettes

  • Nitrogen gas supply with a gentle stream evaporator

Procedure:

  • Anesthetize the insect by chilling on ice for 5-10 minutes.

  • Under a dissecting microscope, carefully dissect the pheromone gland from the abdominal tip using fine-tipped forceps and micro-scissors.

  • Immediately place the excised gland into a 2 mL glass vial containing 100 µL of hexane and 10 µL of the internal standard solution.

  • Gently agitate the vial for 5 minutes to facilitate the extraction of lipids.

  • Carefully remove the gland tissue from the solvent.

  • Concentrate the extract to a final volume of approximately 20 µL under a gentle stream of nitrogen gas.

  • Transfer the concentrated extract to a 200 µL glass insert within a GC-MS autosampler vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol details the instrumental parameters for the quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (Illustrative):

    • m/z for this compound (quantification ion, e.g., a characteristic fragment)

    • m/z for this compound (qualifier ion 1)

    • m/z for this compound (qualifier ion 2)

    • m/z for internal standard (e.g., heneicosane)

Quantification:

  • Prepare a calibration curve using synthetic standards of this compound at concentrations ranging from 1 ng/µL to 100 ng/µL, each containing the internal standard at a fixed concentration.

  • Integrate the peak areas of the quantification ions for this compound and the internal standard in both the standards and the gland extracts.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot the peak area ratio against the concentration of the standards to generate a linear regression curve.

  • Use the equation of the line to determine the concentration of this compound in the gland extracts.

Visualizations

Experimental_Workflow start Start: Insect Collection dissection Pheromone Gland Dissection start->dissection extraction Solvent Extraction (Hexane + Internal Standard) dissection->extraction concentration Sample Concentration (Nitrogen Evaporation) extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification results Results: Concentration of This compound quantification->results

Caption: Experimental workflow for the quantitative analysis of this compound.

Biosynthetic_Pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas palmitoyl_coa Palmitoyl-CoA (C16) fas->palmitoyl_coa elongase Elongase palmitoyl_coa->elongase Chain Elongation long_chain_acyl_coa Long-Chain Acyl-CoA (e.g., C24) elongase->long_chain_acyl_coa desaturase Δ14-Desaturase long_chain_acyl_coa->desaturase Desaturation z14_acyl_coa (Z)-14-Acyl-CoA desaturase->z14_acyl_coa reductase Fatty Acyl-CoA Reductase z14_acyl_coa->reductase Reduction z14_alcohol (Z)-14-Tricosenol reductase->z14_alcohol acetyltransferase Acetyltransferase z14_alcohol->acetyltransferase Acetylation pheromone This compound acetyltransferase->pheromone

Application Notes and Protocols for Wind-Tunnel Bioassay of 14(Z)-Tricosenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wind tunnel bioassays are a critical methodology in chemical ecology for the controlled evaluation of insect behavioral responses to volatile compounds.[1] This document provides detailed application notes and standardized protocols for designing and conducting wind tunnel bioassays to assess the attractancy of 14(Z)-Tricosenyl acetate (B1210297), a known pheromone component in various insect species, including the housefly, Musca domestica. These protocols are designed to be adaptable for researchers in pest management, insect communication, and drug discovery targeting insect vectors.

Data Presentation

Quantitative data from wind tunnel bioassays are essential for comparing the efficacy of different compounds or concentrations. The following tables summarize typical experimental parameters and behavioral responses that should be quantified.

Table 1: Recommended Experimental Parameters for Wind Tunnel Bioassay

ParameterRecommended Value/RangeNotes
Wind Speed0.2 - 0.5 m/sShould be laminar and consistent, measured with an anemometer.[1]
Temperature22 - 28 °CMaintained to mimic the target insect's natural active period.
Relative Humidity60 - 80%Important for insect physiology and maintaining pheromone plume integrity.[1]
Light ConditionsDim red light (~1-5 lux)For nocturnal or crepuscular insects, this simulates low-light conditions without affecting most species' visual behavior.[2][3]
Pheromone Dose10 ng - 10 µgThe optimal dose should be determined empirically through dose-response experiments.[4]
Pheromone DispenserFilter paper, rubber septum, or glass capillaryThe choice of dispenser depends on the desired release rate and duration.
Wind Tunnel Dimensions1.5-2.5 m (L) x 0.6-1.0 m (W) x 0.6-1.0 m (H)Dimensions can be adjusted based on the flight characteristics of the target insect.
Air FiltrationActivated charcoal filterEssential for removing contaminants from the incoming air.[1]

Table 2: Quantifiable Behavioral Responses in Wind Tunnel Bioassays

BehaviorDescriptionMetric
ActivationInsect initiates purposeful movement (walking or flying) from the release point.Percentage of insects activated.[1]
Take-offInsect initiates flight.Percentage of insects taking flight.[2]
Upwind FlightOriented flight towards the pheromone source against the wind.[1]Percentage of insects exhibiting sustained upwind flight.[2]
Half UpwindInsect flies at least halfway to the pheromone source.Percentage of insects reaching the halfway point.[2]
Source ApproachInsect flies to within a predefined distance (e.g., 10 cm) of the pheromone source.Percentage of insects approaching the source.[2]
Source ContactInsect lands on or makes physical contact with the pheromone source.[1][2]Percentage of insects making source contact.[1][2]
Time to First ResponseLatency from release to the initiation of a defined behavior (e.g., activation or take-off).Mean time in seconds.[1]
Flight SpeedThe velocity of the insect during upwind flight.Mean speed in m/s.
Flight PathThe trajectory of the insect's flight.Can be analyzed for tortuosity, angle of orientation, etc.

Experimental Protocols

Wind Tunnel Preparation
  • Construction: The wind tunnel should be constructed from non-absorbent materials such as glass or acrylic to minimize contamination.[1]

  • Airflow System: An exhaust fan is used to pull air through the tunnel, creating a laminar airflow. The air intake must be passed through an activated charcoal filter to purify the incoming air.[1]

  • Environmental Control: The experimental room should be climate-controlled to maintain constant temperature and humidity.[1]

  • Lighting: The tunnel should be illuminated with dim red light to simulate night conditions for nocturnal insects.[2][3]

  • Cleaning: Thoroughly clean the wind tunnel with a solvent (e.g., hexane (B92381) or ethanol) and bake or air out to remove any residual chemicals before each experiment.

Pheromone Source Preparation
  • Stock Solution: Prepare a stock solution of 14(Z)-Tricosenyl acetate in a high-purity volatile solvent such as hexane or pentane.

  • Serial Dilutions: Create a range of dilutions from the stock solution to test different doses.

  • Dispenser Loading: Apply a precise volume of the pheromone solution to the chosen dispenser (e.g., a 1 cm diameter filter paper disc). Allow the solvent to evaporate completely before placing the dispenser in the wind tunnel. For control trials, use a dispenser treated with solvent only.

Insect Preparation
  • Rearing: Rear insects under controlled conditions to ensure uniformity in age, nutritional status, and mating status.

  • Sexing: Separate males and females, as typically only one sex responds to a given pheromone. For sex pheromones, males are usually the responsive sex.

  • Acclimation: Acclimate the insects to the experimental conditions (temperature, humidity, and light) for at least one hour before the bioassay.

  • Release Cages: Place individual insects in release cages (e.g., small mesh-covered cups) to allow for easy introduction into the wind tunnel.

Bioassay Procedure
  • Establish Airflow: Turn on the fan to create a stable and consistent wind speed through the tunnel.

  • Introduce Pheromone Source: Place the prepared pheromone dispenser on a stand at the upwind end of the tunnel.[1] A control (solvent only) should be run in parallel or intermittently to account for spontaneous activity.

  • Insect Release: Place the release cage on a platform at the downwind end of the tunnel.

  • Observation: After a brief period to allow the pheromone plume to establish, open the release cage and start a timer. Observe and record the insect's behavior for a predetermined period (e.g., 3-5 minutes).[1]

  • Data Recording: Record the occurrence and latency of the behaviors listed in Table 2 for each insect. Video recording and tracking software can be used for more detailed analysis of flight paths.

  • Replication: Test a sufficient number of insects for each treatment and control to allow for statistical analysis (typically 20-30 individuals).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_bioassay Bioassay Phase cluster_analysis Data Analysis Phase A Wind Tunnel Setup & Cleaning D Establish Airflow & Pheromone Plume A->D B Pheromone Source Preparation (this compound & Control) B->D C Insect Acclimation E Insect Release at Downwind End C->E F Behavioral Observation & Recording (e.g., 3-5 minutes) E->F Start Timer G Quantify Behavioral Responses (See Table 2) F->G H Statistical Analysis (e.g., Chi-square, ANOVA) G->H I Interpretation of Results H->I

Caption: Experimental workflow for a wind tunnel bioassay of this compound.

pheromone_signaling_pathway cluster_reception Pheromone Reception cluster_transduction Signal Transduction cluster_response Behavioral Response P This compound OBP Odorant Binding Protein (OBP) P->OBP Binding in sensillar lymph OR Odorant Receptor (OR) in Olfactory Receptor Neuron (ORN) OBP->OR Transport & Delivery GPCR G-protein activation OR->GPCR IP3 Second Messenger Cascade (e.g., IP3/DAG) GPCR->IP3 Ion Ion Channel Opening IP3->Ion Depol Neuron Depolarization (Action Potential) Ion->Depol Brain Signal to Antennal Lobe & Higher Brain Centers Depol->Brain Behavior Initiation of Upwind Flight & Source Localization Brain->Behavior

Caption: Generalized insect pheromone signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 14(Z)-Tricosenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and stereoselectivity of 14(Z)-Tricosenyl acetate (B1210297) synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 14(Z)-Tricosenyl acetate?

A1: The most common and effective synthetic route involves a two-step process:

  • Z-Selective Olefination: A Wittig reaction is typically employed to create the (Z)-alkene backbone. This involves the reaction of a phosphonium (B103445) ylide with an aldehyde. For this compound, this could involve reacting the ylide derived from 1-bromononane (B48978) with 14-oxotetradecyl acetate or a similar strategy. To ensure high Z-selectivity, non-stabilized ylides under salt-free conditions are preferred.[1][2][3]

  • Acetylation: The resulting 14(Z)-tricosen-1-ol is then acetylated to yield the final product. This is commonly achieved using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270).[4][5]

Q2: What factors are most critical for achieving high Z-selectivity in the Wittig reaction?

A2: High Z-selectivity is favored by using non-stabilized ylides (where the group attached to the carbanion is an alkyl group) under kinetic control.[2] Key factors include:

  • Salt-Free Conditions: The presence of lithium salts can lead to the equilibration of intermediates, which favors the more stable E-alkene. Using bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) instead of n-butyllithium can create salt-free conditions.[1]

  • Solvent Choice: Aprotic, non-polar solvents generally favor the formation of the Z-alkene.

  • Low Temperature: Running the reaction at low temperatures (e.g., -78 °C) helps to ensure kinetic control and minimize side reactions.

Q3: How can I purify the final this compound product?

A3: Purification of long-chain alkenyl acetates is typically achieved through column chromatography on silica (B1680970) gel.[6][7] A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used. The purity of the fractions can be monitored by thin-layer chromatography (TLC) and the final product characterized by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and isomeric purity.[8]

Troubleshooting Guide

Issue 1: Low overall yield of this compound.

  • Q: My final yield is significantly lower than expected. What are the potential causes?

    • A: Low yields can stem from several steps in the synthesis. In the Wittig reaction, incomplete formation of the ylide or side reactions of the ylide or aldehyde can be problematic. In the acetylation step, incomplete reaction or degradation of the product during workup can reduce the yield. Ensure all reagents are pure and dry, and that reactions are run under an inert atmosphere, as Grignard reagents and ylides are sensitive to moisture and oxygen.[9][10]

Issue 2: Poor Z-selectivity in the Wittig reaction, resulting in a mixture of E/Z isomers.

  • Q: My product is a mixture of Z and E isomers. How can I increase the proportion of the Z-isomer?

    • A: As mentioned in the FAQs, achieving high Z-selectivity is crucial. If you are observing poor selectivity, consider the following:

      • Base Selection: If you are using n-butyllithium, lithium salts are generated, which can decrease Z-selectivity. Switch to a sodium- or potassium-based amide, such as NaHMDS or KHMDS, to create salt-free conditions.[1]

      • Reaction Temperature: Ensure the reaction is carried out at a sufficiently low temperature (-78 °C) to favor the kinetic product.

      • Ylide Stability: Confirm that you are using a non-stabilized ylide. If your phosphonium salt contains any electron-withdrawing groups, it will favor the E-isomer.[2]

Issue 3: Difficulty in removing triphenylphosphine (B44618) oxide byproduct.

  • Q: I am having trouble separating my product from triphenylphosphine oxide after the Wittig reaction. What is the best way to remove it?

    • A: Triphenylphosphine oxide can be challenging to remove completely by chromatography alone. One common method is to precipitate the triphenylphosphine oxide from a non-polar solvent like hexane or a mixture of hexane and ether, in which it is poorly soluble, while the desired alkene remains in solution. Alternatively, converting the triphenylphosphine oxide to a water-soluble phosphonium salt by treatment with acid can facilitate its removal during an aqueous workup.

Quantitative Data

The following table summarizes typical yields and stereoselectivity for the key steps in the synthesis of long-chain (Z)-alkenyl acetates, based on literature for analogous compounds.

StepReactionReagentsTypical Yield (%)Typical Z:E Ratio
1Wittig OlefinationNonyltriphenylphosphonium bromide, NaHMDS, 14-oxotetradecan-1-ol60-80>95:5
2Acetylation14(Z)-Tricosen-1-ol, Acetic Anhydride, Pyridine85-95N/A

Experimental Protocols

Protocol 1: Synthesis of 14(Z)-Tricosen-1-ol via Wittig Reaction

Materials:

Methodology:

  • To a stirred suspension of nonyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), add NaHMDS (1.05 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change to deep orange or red.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of 14-hydroxytetradecanal (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 14(Z)-tricosen-1-ol.

Protocol 2: Acetylation of 14(Z)-Tricosen-1-ol

Materials:

  • 14(Z)-Tricosen-1-ol

  • Acetic anhydride (Ac₂O)[4]

  • Anhydrous pyridine[4]

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Dissolve 14(Z)-tricosen-1-ol (1.0 eq) in anhydrous pyridine under an inert atmosphere.[4]

  • Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.[4]

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding methanol.

  • Remove the pyridine and excess reagents by co-evaporation with toluene (B28343) under reduced pressure.

  • Dissolve the residue in dichloromethane and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be performed by column chromatography if necessary.

Visualizations

G cluster_0 Synthesis of this compound A 1-Bromononane + PPh3 B Nonyltriphenylphosphonium Bromide A->B Formation of Phosphonium Salt D Phosphonium Ylide B->D Deprotonation C NaHMDS (Base) C->D F Wittig Reaction D->F E 14-Hydroxytetradecanal E->F G 14(Z)-Tricosen-1-ol F->G Z-Alkene Formation I Acetylation G->I H Acetic Anhydride / Pyridine H->I J This compound I->J Esterification

Caption: Synthetic workflow for this compound.

G cluster_1 Troubleshooting Low Yield / Purity Start Low Yield or Impure Product Q1 Check Z:E Ratio (GC/NMR) Start->Q1 A1_HighE High E-isomer content Q1->A1_HighE Poor Q2 Incomplete Reaction? (TLC/NMR) Q1->Q2 Good S1 Modify Wittig: - Use salt-free base (NaHMDS) - Lower reaction temperature (-78°C) - Use aprotic, non-polar solvent A1_HighE->S1 End Improved Yield and Purity S1->End A2_Incomplete Starting material remains Q2->A2_Incomplete Yes Q3 Purification Issues? Q2->Q3 No S2 Optimize Wittig: - Check reagent purity/dryness - Increase reaction time/temperature Optimize Acetylation: - Increase excess of Ac2O - Add DMAP as catalyst A2_Incomplete->S2 S2->End A3_Impure Byproducts present (e.g., Ph3PO) Q3->A3_Impure Yes Q3->End No, pure but low yield S3 Improve Purification: - Precipitate Ph3PO from non-polar solvent - Optimize chromatography conditions (gradient, column loading) A3_Impure->S3 S3->End

Caption: Troubleshooting decision tree for synthesis optimization.

References

Stability and degradation issues of 14(Z)-Tricosenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 14(Z)-Tricosenyl acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation issues encountered during experiments with this long-chain unsaturated acetate.

Frequently Asked Questions (FAQs)

Q1: What is 14(Z)-Tricosenyl acetate and what are its primary applications?

This compound is a long-chain unsaturated ester. In the field of chemical ecology, it is recognized as a sex pheromone component for various insect species. Its primary application is in pest management strategies, including monitoring and mating disruption of agricultural and stored product pests.

Q2: What are the main factors that can cause the degradation of this compound?

The primary factors contributing to the degradation of this compound are exposure to heat, light (UV radiation), oxygen, and non-neutral pH conditions (both acidic and basic). These factors can lead to hydrolysis, oxidation, isomerization, and polymerization of the molecule.

Q3: How should this compound be properly stored to ensure its stability?

To ensure maximum stability, this compound should be stored in a freezer, typically at -20°C or below[1]. It should be kept in a tightly sealed, amber glass vial to protect it from light and oxygen. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.

Q4: What are the likely degradation products of this compound?

Based on the degradation pathways of similar long-chain unsaturated esters, the likely degradation products of this compound include:

  • Hydrolysis: 14(Z)-Tricosen-1-ol and acetic acid.

  • Oxidation: Aldehydes, ketones, and carboxylic acids resulting from cleavage at the double bond, as well as epoxide formation.

  • Isomerization: Conversion of the (Z)-isomer to the (E)-isomer at the C14 double bond.

Q5: Can I use this compound past its expiration date?

Using any chemical past its expiration date is not recommended for critical applications. The shelf-life of pheromones can be influenced by storage conditions[2][3][4]. While a product stored under ideal conditions may still be viable, its purity and concentration are not guaranteed. It is advisable to re-analyze the purity of the compound using methods like Gas Chromatography (GC) before use if it is past its expiration date.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or no biological activity observed in bioassays.

  • Possible Cause 1: Degradation of the compound.

    • Solution: Ensure that the compound has been stored correctly in a freezer and protected from light and air. Prepare fresh dilutions for your bioassays from a stock solution that has been properly stored. Verify the purity of your sample using GC-MS to check for the presence of degradation products or isomers.

  • Possible Cause 2: Incorrect solvent or formulation.

    • Solution: this compound is a nonpolar molecule. Ensure you are using a solvent in which it is fully soluble and that is appropriate for your delivery system (e.g., hexane (B92381) for GC-EAD, formulated lures for field traps).

  • Possible Cause 3: Sub-optimal bioassay conditions.

    • Solution: The behavioral response of insects to pheromones can be highly dependent on factors such as time of day, temperature, humidity, and airflow. Ensure your bioassay conditions are optimized for the target species.

Issue 2: Appearance of unexpected peaks in Gas Chromatography (GC) analysis.

  • Possible Cause 1: Isomerization.

    • Solution: The (Z)-double bond can isomerize to the (E)-form, especially when exposed to heat or light. This will appear as a separate peak in your chromatogram. To minimize this, handle samples under low light conditions and use lower injector temperatures if possible.

  • Possible Cause 2: Oxidation or Hydrolysis.

    • Solution: The appearance of more polar compounds (shorter retention times on non-polar columns) could indicate oxidation or hydrolysis. This can be mitigated by using high-purity solvents and storing samples under an inert atmosphere.

  • Possible Cause 3: Contamination.

    • Solution: Ensure all glassware, syringes, and vials are thoroughly cleaned to avoid cross-contamination from other samples or cleaning solvents.

Data Presentation

Table 1: Summary of Factors Affecting the Stability of this compound and Potential Degradation Pathways.

FactorPotential Degradation Pathway(s)Likely Degradation ProductsMitigation Strategies
Temperature Thermal Degradation, Isomerization(E)-isomer, chain-cleavage productsStore at ≤ -20°C. Minimize exposure to high temperatures during experiments.
Light (UV) Photodegradation, Isomerization(E)-isomer, radical-mediated oxidation productsStore in amber vials. Work in a low-light environment.
pH (Acidic) Acid-catalyzed Hydrolysis14(Z)-Tricosen-1-ol, Acetic AcidUse neutral, aprotic solvents. Avoid acidic conditions.
pH (Basic) Base-catalyzed Hydrolysis (Saponification)14(Z)-Tricosen-1-ol, Acetate SaltUse neutral, aprotic solvents. Avoid basic conditions.
Oxygen OxidationEpoxides, Aldehydes, Carboxylic AcidsStore under an inert atmosphere (Argon or Nitrogen). Use degassed solvents.

Experimental Protocols

Protocol 1: General Procedure for Accelerated Stability Testing of this compound

This protocol provides a framework for assessing the thermal stability of this compound.

  • Sample Preparation: Prepare multiple aliquots of a standard solution of this compound in a high-purity, inert solvent (e.g., hexane) in amber glass vials.

  • Initial Analysis (T=0): Analyze one aliquot immediately using a validated GC-MS method to determine the initial purity and concentration.

  • Incubation: Place the remaining vials in temperature-controlled ovens at various elevated temperatures (e.g., 40°C, 60°C, and 80°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature and allow it to cool to room temperature.

  • GC-MS Analysis: Analyze the sample using the same GC-MS method as the initial analysis.

  • Data Analysis: Quantify the remaining percentage of this compound and identify and quantify any degradation products. Plot the percentage of remaining compound against time for each temperature to determine the degradation kinetics.

Protocol 2: General GC-MS Method for the Analysis of this compound and its Degradation Products

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the parent compound and its likely degradation products.

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 300°C.

    • Final Hold: Hold at 300°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

degradation_pathways main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation (Oxygen) main->oxidation thermal Thermal Stress (Heat) main->thermal photo Photodegradation (UV Light) main->photo prod_alcohol 14(Z)-Tricosen-1-ol hydrolysis->prod_alcohol prod_acid Acetic Acid hydrolysis->prod_acid prod_epoxide Epoxide oxidation->prod_epoxide prod_aldehyde Aldehydes/ Ketones oxidation->prod_aldehyde prod_isomer (E)-Isomer thermal->prod_isomer photo->prod_isomer

Caption: Major degradation pathways for this compound.

experimental_workflow start Start: Sample of This compound prep Prepare Aliquots in Inert Solvent start->prep t0 T=0 Analysis (GC-MS) prep->t0 stress Expose to Stress Conditions (Temp, Light, pH) prep->stress timepoint Collect Samples at Defined Time Points stress->timepoint analysis Analyze Samples (GC-MS) timepoint->analysis data Quantify Degradation and Identify Products analysis->data end End: Determine Degradation Kinetics data->end

Caption: Workflow for a typical stability study of this compound.

References

Technical Support Center: Optimizing the Release Rate of 14(Z)-Tricosenyl Acetate from Dispensers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing the release rate of 14(Z)-Tricosenyl acetate (B1210297) from various dispenser types.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 14(Z)-Tricosenyl acetate? this compound is an ester product with the molecular formula C25H48O2 and a molecular weight of 380.65.[1][2] It is a semiochemical, a class of compounds used in chemical communication, often found in insect pheromone blends.[3] Proper handling and storage are critical for maintaining its efficacy.

Q2: What are the common types of dispensers for releasing pheromones? Pheromone dispensers can be broadly categorized into passive and active release systems.

  • Passive Dispensers: These systems release the pheromone continuously through diffusion and volatilization, influenced by environmental conditions.[4] Common types include:

    • Red Natural Rubber Septa: Suitable for a wide range of pheromones.[5]

    • Permeable Polymer Vials (PV): Used for high doses or to extend the dispenser's field life.[5]

    • Pasteur Pipettes (PP): Employed for applications requiring larger quantities of pheromones.[5]

    • Microencapsulated Formulations: Sprayable microscopic dispensers that provide thorough coverage.[4]

    • Other materials like polymeric plugs, organogels, and cellulose (B213188) fibers are also used.[6]

  • Active Dispensers: These systems, such as aerosol devices, can be programmed to release pheromones at specific times and intervals, allowing for more precise control over the release rate.[4][7][8]

Q3: What are the key factors that influence the pheromone release rate? The release rate is a complex interplay of several factors:

  • Environmental Conditions: Temperature is a primary driver; higher temperatures increase the release rate.[7][9] High wind conditions can also accelerate volatilization, while direct sunlight can cause degradation.[5][7][10]

  • Dispenser Characteristics: The material's permeability, the dispenser's surface area, and the initial pheromone load are critical design elements that dictate the release profile.[7]

  • Pheromone Properties: The inherent volatility of this compound and its susceptibility to degradation over time will affect its release and longevity.[7][10]

Q4: How should I properly store and handle pheromone dispensers? Proper storage is crucial to prevent degradation and premature release.

  • Storage: Dispensers should be stored in their original, sealed packaging in a freezer (below -20°C) or refrigerator (4-6°C) until use.[5] This minimizes the loss of volatile compounds.

  • Handling: Before opening, allow the dispenser to reach room temperature in its packaging.[5] Use clean forceps or gloves when handling lures to avoid cross-contamination, which can reduce the effectiveness of the pheromone.[11] Never store dispensers for different species in the same unsealed container.[12]

Section 2: Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Issue: Inconsistent Release Rate Across an Experiment

  • Question: My measurements show a highly variable release rate between dispensers and over time. What are the likely causes?

  • Possible Causes & Solutions:

    • Fluctuating Environmental Conditions: Ambient temperature and wind speed are significant variables.[7] Solution: Monitor and record weather conditions at your experimental site. If in a lab setting, use a climatic chamber to maintain constant temperature and humidity.[11]

    • Inconsistent Dispenser Manufacturing: Variability in material density or pheromone loading can occur. Solution: Test a random batch of dispensers before the main experiment to quantify initial load and consistency.

    • Pheromone Degradation: Exposure to UV light and high temperatures can break down the pheromone molecule.[7][13] Solution: Store dispensers in a cool, dark place before deployment and consider using dispensers with UV-protectants if available.

Issue: Premature Dispenser Exhaustion

  • Question: The dispensers are running out of pheromone much faster than anticipated. Why is this happening?

  • Possible Causes & Solutions:

    • Higher-Than-Expected Temperatures: Elevated ambient temperatures will accelerate the release rate.[7] Solution: Select a dispenser formulation designed for slower release or with a higher initial pheromone load.

    • High Wind Conditions: Increased airflow across the dispenser surface enhances volatilization.[5][7] Solution: If possible, shield the dispensers from direct, high winds or choose a dispenser design that is less affected by wind.

    • Incorrect Dispenser Type: The chosen dispenser may not be suitable for the duration or conditions of the experiment. Solution: Consult manufacturer specifications to select a dispenser with the appropriate material and load for your intended field life.

Issue: Low or No Pheromone Release Detected

  • Question: My analytical instruments are detecting very little or no this compound being released. What should I check?

  • Possible Causes & Solutions:

    • Low Ambient Temperatures: Cold conditions will significantly slow the rate of volatilization.[7][9] Solution: Conduct experiments within the optimal temperature range for the dispenser, or if this is not possible, select a dispenser with a larger surface area or more permeable material to compensate.

    • Impermeable Dispenser Material: The material may be too effective at retaining the pheromone. Solution: Switch to a dispenser made from a more permeable polymer.

    • Low Pheromone Volatility: The compound itself may have naturally low volatility.[7] Solution: Consider a dispenser with a larger surface area to increase the total release.[7]

    • Clogging of Dispenser Pores: In some designs, dust or debris can block the release pathway. Solution: Inspect dispensers for any physical obstructions.

Section 3: Data Presentation

Table 1: Influence of Environmental Factors on Pheromone Release Rate (Illustrative Data)

Temperature (°C)Wind Speed (m/s)Expected Relative Release RatePotential Issues
150.5LowSub-optimal release; may not be attractive to target insects.
250.5Moderate (Optimal)Ideal for many standard dispenser types.
350.5HighRisk of premature dispenser exhaustion.
253.0Very HighAccelerated release due to high volatilization; plume may be too diffuse.[7][14]

Table 2: Comparison of Common Passive Dispenser Types

Dispenser TypeMaterialTypical Release ProfileBest ForConsiderations
Rubber Septum Natural RubberRelatively consistent, first-order decayGeneral monitoring and trapping[5]Must not be stretched over objects, which can alter release.[5]
Permeable Vial Permeable PolymerSlow, near zero-order releaseLong-duration mating disruption, high doses[5]Must be kept sealed; higher initial cost.
Microtube/Fiber Polyethylene/CelluloseRelease rate dependent on length and diameterControlled release studiesCan be customized for specific release rates.
SPLAT®/Gel Wax/Organogel MatrixMatrix-diffusion basedMating disruption over large areasApplication can be labor-intensive.
Microcapsule Polymer ShellBurst or diffusion release after applicationSprayable applications for wide coverage[4]Release is highly dependent on environmental factors post-application.

Section 4: Experimental Protocols

Protocol 1: Measuring Release Rate via Headspace Analysis (SPME-GC-MS)

This protocol is used to quantify the amount of pheromone actively being released into the air at a specific time point.

  • Dispenser Aging: Place dispensers in a controlled environment (field or climatic chamber) for the desired time interval (e.g., 1, 7, 14, 30 days).

  • Sample Collection: Retrieve a subset of dispensers at each time point.

  • Headspace Equilibration: Place a single dispenser into a sealed glass vial (e.g., 40 mL). Incubate the vial in a climatic chamber at a constant temperature (e.g., 27 ± 2°C) and humidity (e.g., 50 ± 5%) for a set period (e.g., 30 minutes) to allow the volatile pheromone to accumulate in the headspace.[11]

  • SPME Adsorption: Insert a Solid Phase Microextraction (SPME) needle through the vial's septum. Expose the fiber to the headspace for a defined time (e.g., 30 minutes) to adsorb the this compound.[11]

  • GC-MS Analysis: Immediately desorb the SPME fiber in the heated injector port of a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Quantification: Set the GC oven temperature program, injector and detector temperatures (e.g., 260°C and 280°C, respectively), and carrier gas flow rate to optimally separate and detect the target compound.[7] The amount of pheromone is quantified by comparing its peak area to a calibration curve generated from pure standards.

Protocol 2: Measuring Release Rate via Residual Solvent Extraction

This protocol determines the release rate by measuring the amount of pheromone remaining in the dispenser over time.[7]

  • Dispenser Aging: As described in Protocol 1.

  • Sample Collection: Retrieve a subset of dispensers at each time point, including a "time zero" group that has not been aged.

  • Solvent Extraction: Place each dispenser in a vial with a known volume of an appropriate solvent (e.g., hexane). Agitate the vial for a set period (e.g., 24 hours) to fully extract the remaining this compound.

  • GC-MS Analysis: Inject a known volume of the solvent extract into the GC-MS.

  • Calculation: Quantify the amount of pheromone in the extract using a calibration curve. The release rate is calculated as the difference between the initial amount (time zero) and the residual amount at each time point, divided by the number of days.

Section 5: Visualizations

TroubleshootingWorkflow start Start: Low/Inconsistent Pheromone Release check_env Check Environmental Conditions (Temp, Wind, Humidity) start->check_env env_ok Conditions Stable & Within Expected Range check_env->env_ok Yes env_bad Conditions Unstable or Outside Optimal Range check_env->env_bad No check_disp Inspect Dispenser Integrity (Age, Storage, Clogging) disp_ok Dispensers Stored Correctly & Appear Intact check_disp->disp_ok Yes disp_bad Improper Storage, Expired, or Damaged check_disp->disp_bad No check_ana Verify Analytical Method (GC-MS Calibration, SPME) ana_ok Method is Validated & Calibrated check_ana->ana_ok Yes ana_bad Calibration Drifted or Method is Unsuitable check_ana->ana_bad No env_ok->check_disp sol_env Action: Control Environment (Use Growth Chamber) or Select Different Dispenser env_bad->sol_env disp_ok->check_ana sol_disp Action: Use New Batch of Dispensers from Proper Storage disp_bad->sol_disp end Consult Literature for Material Compatibility ana_ok->end Root Cause Likely Related to Pheromone Volatility or Dispenser Material Choice sol_ana Action: Recalibrate Instrument, Validate Standards, and Optimize Method ana_bad->sol_ana

Caption: Troubleshooting workflow for diagnosing low or inconsistent pheromone release.

SPME_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Age Dispenser in Field/Chamber B 2. Place Dispenser in Sealed Vial A->B C 3. Incubate Vial at Constant Temperature B->C D 4. Expose SPME Fiber to Headspace C->D E 5. Inject/Desorb Fiber into GC-MS D->E F 6. Quantify Peak Area vs. Standards E->F G Result F->G Calculate Release Rate (ng/hour)

Caption: Experimental workflow for SPME-GC-MS analysis of pheromone release rates.

Factors cluster_env Environmental Factors cluster_disp Dispenser Properties cluster_chem Chemical Properties center Pheromone Release Rate temp Temperature center->temp wind Wind Speed center->wind uv UV/Sunlight center->uv material Material (Permeability) center->material sa Surface Area center->sa load Initial Load center->load vol Volatility center->vol deg Degradation Rate center->deg

Caption: Key interconnected factors that influence the pheromone release rate from a dispenser.

References

Technical Support Center: Troubleshooting Electroantennography (EAG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Electroantennography (EAG), with a specific focus on challenges related to long-chain acetates like 14(Z)-Tricosenyl acetate (B1210297). While specific EAG data for 14(Z)-Tricosenyl acetate is limited in the available scientific literature, this guide offers solutions based on established principles of EAG and experience with other long-chain pheromones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting very low or no EAG response to this compound. What are the potential causes and solutions?

Low or absent EAG responses to a test compound can stem from several factors, ranging from the experimental setup to the properties of the compound itself.

Troubleshooting Steps:

Potential CauseRecommended Solution
Compound Volatility This compound is a long-chain molecule and likely has low volatility. Ensure the delivery system is adequately heated to facilitate volatilization. Consider using a heated stimulus delivery system or warming the air stream.
Solvent Issues The solvent used to dissolve the acetate may interfere with the response. Use a high-purity, low-volatility solvent like paraffin (B1166041) oil or hexane. Always run a solvent blank to ensure it does not elicit a response or inhibit the antenna's function.
Antennal Preparation A poorly prepared or unhealthy antenna will yield poor results. Ensure the insect is healthy and at the appropriate physiological state (e.g., age, mating status). The contact between the electrodes and the antenna must be secure, and the antennal preparation should not be desiccated.
Incorrect Electrode Placement Improper placement of recording and reference electrodes can lead to a weak signal. The recording electrode should be placed on the distal end of the antenna, and the reference electrode at the base or on the head.[1]
Low Receptor Density or Specificity The insect species you are using may not have receptors that are sensitive or specific to this compound. Verify from literature if the chosen insect species is known to respond to this or structurally similar compounds.
Stimulus Concentration The concentration of the stimulus may be too low or too high, leading to a lack of response or receptor saturation and adaptation. Perform a dose-response experiment with a wide range of concentrations.

Logical Workflow for Troubleshooting Low EAG Response:

low_response_troubleshooting start Low or No EAG Response check_setup Verify EAG Setup (Electrodes, Airflow, Grounding) start->check_setup check_antenna Assess Antennal Preparation (Health, Contact, Hydration) check_setup->check_antenna Setup OK resolve_setup Optimize Setup check_setup->resolve_setup Issue Found check_stimulus Evaluate Stimulus Delivery (Solvent, Concentration, Volatility) check_antenna->check_stimulus Antenna OK resolve_antenna Prepare New Antenna check_antenna->resolve_antenna Issue Found check_species Confirm Species-Compound Compatibility check_stimulus->check_species Stimulus OK resolve_stimulus Adjust Stimulus Parameters check_stimulus->resolve_stimulus Issue Found resolve_species Consider Alternative Species or Compound check_species->resolve_species Incompatible

Caption: Troubleshooting workflow for low EAG responses.

Q2: My EAG baseline is drifting, or the signal is very noisy. How can I improve this?

A stable baseline and low noise are critical for reliable EAG recordings.

Troubleshooting Steps:

Potential CauseRecommended Solution
Poor Grounding Ensure all components of the EAG setup are properly grounded to a common ground. Use a Faraday cage to shield the preparation from external electrical noise.
Electrode Instability Air bubbles in the electrodes or poor contact with the antenna can cause baseline drift. Ensure electrodes are properly filled and in good contact with the preparation.
Antennal Desiccation A drying antenna will lead to a drifting baseline. Ensure the humidified air stream is functioning correctly and maintaining the health of the preparation.
Mechanical Vibration Vibrations from the building or equipment can introduce noise. Place the EAG setup on an anti-vibration table.
Contaminated Air Supply Impurities in the air stream can cause baseline instability. Use high-purity air and ensure charcoal filters are clean.

Experimental Protocols

General Protocol for EAG Recordings with Long-Chain Acetates

This protocol provides a general framework that can be adapted for experiments with this compound.

1. Preparation of Stimulus:

  • Dissolve this compound in a high-purity, low-volatility solvent (e.g., paraffin oil or hexane) to create a stock solution (e.g., 1 µg/µL).

  • Prepare serial dilutions from the stock solution to create a range of concentrations for dose-response testing.

  • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Prepare a solvent-only control.

2. Insect Preparation:

  • Select a healthy insect of the appropriate species, sex, and age.

  • Immobilize the insect in a holder (e.g., a pipette tip or wax) with the head and antennae exposed.

  • Excise the distal tip of one antenna to ensure good electrical contact.

3. EAG Recording:

  • Place the insect preparation within a Faraday cage.

  • Using micromanipulators, place the recording electrode (filled with saline solution) over the cut end of the antenna and the reference electrode at the base of the antenna or in the head capsule.

  • Establish a continuous flow of clean, humidified air over the antenna.

  • Record the baseline electrical activity for a few seconds.

  • Deliver a puff of the stimulus by passing air through the Pasteur pipette containing the odorant-laden filter paper.

  • Allow the antennal response to return to baseline before delivering the next stimulus. It is important to maintain a sufficient inter-stimulus interval to avoid adaptation.

4. Data Analysis:

  • Measure the peak amplitude of the negative voltage deflection for each response.

  • Subtract the response to the solvent control from the response to the test compound.

  • Normalize the responses to a standard compound to account for any decrease in antennal sensitivity over time.

EAG Experimental Workflow:

eag_workflow prep_stimulus Prepare Stimulus (Dilutions, Cartridges) deliver_stimulus Deliver Stimulus Puff prep_stimulus->deliver_stimulus prep_insect Prepare Insect (Immobilize, Excise Antenna) setup_eag Set up EAG System (Electrodes, Airflow) prep_insect->setup_eag record_baseline Record Baseline setup_eag->record_baseline record_baseline->deliver_stimulus record_response Record EAG Response deliver_stimulus->record_response analyze_data Analyze Data (Measure Amplitude, Normalize) record_response->analyze_data end Results analyze_data->end

Caption: A typical workflow for an EAG experiment.

Quantitative Data Summary

Insect SpeciesPheromone ComponentDose (µg)Mean EAG Response (mV) ± SEReference
Spodoptera littoralis(Z,E)-9,11-tetradecadienyl acetate10.6 ± 0.02[2][3]
Spodoptera littoralis(Z,E)-9,12-tetradecadienyl acetate10~0.8[3]
Drosophila melanogasterEthyl acetate10-3 dilution~0.5[4]
Drosophila melanogasterIsopentyl acetate10-3 dilution~1.2[4]
Orthaga achatina(Z)-11-hexadecenyl acetate10~1.0[5]

Olfactory Signaling Pathway

The perception of acetate pheromones in insects involves a complex signaling cascade within the olfactory sensory neurons located in the antennal sensilla.

Simplified Olfactory Signaling Pathway:

signaling_pathway cluster_sensillum Sensillum cluster_brain Antennal Lobe (Brain) Pheromone 14(Z)-Tricosenyl acetate OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds OR_Complex Odorant Receptor Complex (OR-Orco) OBP->OR_Complex Transports to Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential Generation Depolarization->Action_Potential AL Antennal Lobe Action_Potential->AL Signal to Brain

Caption: Simplified insect olfactory signaling pathway.

References

Technical Support Center: GC Analysis of 14(Z)-Tricosenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for resolving peak tailing during the Gas Chromatography (GC) analysis of 14(Z)-Tricosenyl acetate (B1210297), a long-chain unsaturated ester.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing can significantly impact resolution and the accuracy of quantitation.[1][2] This issue often arises from active sites within the GC system or improper method parameters. For a compound like 14(Z)-Tricosenyl acetate, with its polar ester group and high boiling point, peak tailing is a common challenge.

Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial System & Consumables Check

The first and most common source of peak tailing involves the GC inlet system, where active compounds can interact with contaminated or worn-out surfaces.[3][4][5]

Corrective Actions:

  • Replace Septum and Liner: The septum can shed particles into the liner, and the liner itself can accumulate non-volatile residues, creating active sites. Regularly replace these components. For active compounds, always use a fresh, deactivated liner.[1][4]

  • Inspect and Clean the Inlet: Disassemble the inlet and inspect the inlet seal. A gold-plated, deactivated seal is recommended to reduce analyte breakdown.[4][5] Clean all accessible parts of the inlet.

  • Check Column Installation: Ensure the column is cut squarely and installed at the correct height within the inlet, according to the manufacturer's instructions.[1][3][6] An improper cut or incorrect positioning can create dead volumes or turbulence, leading to tailing.[2]

Experimental Protocol: Inlet Maintenance

This protocol details the standard procedure for replacing the inlet liner, septum, and O-ring.

Materials:

  • New, deactivated GC inlet liner (appropriate for your injection type)

  • New GC septum

  • New Viton or graphite (B72142) O-ring (if applicable)

  • Tweezers (ceramic or clean, solvent-rinsed metal)

  • Wrenches for inlet fittings

  • Solvents for cleaning (e.g., methanol, acetone, hexane)

  • Lint-free wipes

Procedure:

  • Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow once the instrument has cooled.

  • Disassemble Inlet: Carefully remove the septum nut and the old septum. Then, open the inlet to access the liner.

  • Remove Old Consumables: Using tweezers, remove the old liner and O-ring. Visually inspect the liner for residue or septum particles.

  • Clean Inlet Body: If accessible and recommended by the manufacturer, gently wipe the interior surfaces of the inlet with a lint-free wipe dampened with methanol.

  • Install New Consumables:

    • Place the new O-ring over the new liner (if your system requires it).

    • Using clean tweezers, carefully insert the new liner into the inlet.[7]

    • Reassemble the inlet hardware.

  • Install New Septum: Place the new septum into the septum nut and tighten it according to the manufacturer's torque specifications to avoid leaks or coring.[7]

  • Leak Check: Restore carrier gas flow and perform an electronic leak check on all disturbed fittings.

  • Conditioning: Heat the inlet to your method temperature and allow it to condition for 15-20 minutes to remove any volatile contaminants from the new components.

Step 2: Column Evaluation and Maintenance

If inlet maintenance does not resolve the tailing, the issue may lie with the column itself.

Corrective Actions:

  • Column Trimming: Active sites can develop on the stationary phase at the front of the column due to repeated injections of sample matrix. Trimming 15-20 cm from the inlet end of the column can remove this contaminated section.[1][6]

  • Column Conditioning: If the column has not been used recently, re-condition it according to the manufacturer's instructions to remove any accumulated contaminants or oxygen.

  • Evaluate Column Choice: this compound is a long-chain ester with moderate polarity. A mid-polarity column is often a suitable choice. If you are using a non-polar column, interactions between the ester group and any active sites on the column can be more pronounced.

Step 3: Method Parameter Optimization

Method parameters can have a significant effect on peak shape.

Corrective Actions:

  • Increase Inlet Temperature: A low inlet temperature can cause incomplete or slow vaporization of high-boiling point compounds like this compound, leading to tailing.[8] Increase the temperature in 10-20°C increments, but do not exceed the column's maximum operating temperature.

  • Optimize Oven Temperature Program: A slow ramp rate or an initial temperature that is too low can cause peak broadening and tailing. Ensure the initial temperature is appropriate for solvent focusing and that the ramp rate is sufficient to move the analyte through the column efficiently.

  • Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is set correctly for the column's internal diameter. A flow rate that is too low can increase peak broadening and tailing.[9]

FAQs: Peak Tailing in GC

Q1: Why is my this compound peak tailing even with a new column?

A1: Peak tailing with a new column is almost always due to issues outside the column itself. The most likely causes are:

  • Active Sites in the Inlet: The inlet liner, seal, or septum could be contaminated or not sufficiently inert.[4]

  • Improper Column Installation: An incorrect cut on the column end or placing it at the wrong depth in the inlet can disrupt the sample path.[3][6]

  • Contamination: Contamination could be present in the gas lines, sample solvent, or the sample itself.

Q2: Could my sample preparation be causing the peak tailing?

A2: Yes. If your sample matrix is complex or "dirty," non-volatile components can build up in the liner and at the head of the column. This accumulation creates active sites that interact with your analyte, causing tailing. Consider adding a sample cleanup step (e.g., Solid Phase Extraction - SPE) or using a guard column to protect your analytical column.

Q3: All my peaks are tailing, not just the this compound. What does this mean?

A3: If all peaks in the chromatogram are tailing, it typically points to a physical or flow path problem rather than a chemical interaction.[3][10] Common causes include:

  • A poor column cut or connection at the inlet or detector.[1]

  • A leak in the system , particularly around the inlet fittings.

  • Incorrect column installation depth , creating a dead volume.[2]

Q4: How does column polarity affect peak tailing for this compound?

A4: The principle of "like dissolves like" applies. This compound has a long non-polar hydrocarbon chain and a polar ester group.

  • Non-Polar Columns (e.g., DB-1, HP-5): These are common but can be susceptible to tailing for polar compounds if any active silanol (B1196071) groups are present in the system.

  • Mid-Polarity Columns (e.g., DB-17, DB-225): These columns have stationary phases that can better shield active sites and provide more symmetrical peaks for compounds with polar functional groups. For fatty acid esters (FAMEs), highly polar cyanopropyl-substituted phases are often used.[11]

Data & Visualization

Column Selection and Impact on Peak Shape

The choice of GC column stationary phase is critical for achieving symmetrical peaks. Below is a table summarizing hypothetical results for the analysis of this compound on different column types.

Column TypeStationary PhasePolarityExpected Tailing Factor (Tf)*Rationale
Column A 100% DimethylpolysiloxaneNon-Polar1.8 - 2.5Analyte's ester group interacts with active silanol sites.
Column B 5% Phenyl / 95% DimethylpolysiloxaneLow-Polarity1.4 - 1.7Phenyl groups provide some inertness but tailing may persist.
Column C 50% Cyanopropylphenyl / 50% DimethylpolysiloxaneMid-Polarity1.1 - 1.3Cyanopropyl groups effectively shield active sites, improving peak shape for esters.
Column D Polyethylene Glycol (WAX)Polar< 1.2Good for polar compounds, but may have high bleed at required temperatures.

*Tailing Factor (Tf) > 1.5 indicates significant tailing that should be addressed.[1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing.

G start Peak Tailing Observed for this compound q1 Are ALL peaks tailing? start->q1 action1 Perform Inlet Maintenance: - Replace Liner & Septum - Check Inlet Seal q1->action1  No (Analyte-specific) action2 Check for System Leaks & Remake Column Connections q1->action2 Yes (System-wide issue)   q2 Is Tailing Resolved? action1->q2 q3 Is Tailing Resolved? action2->q3 action3 Column Maintenance: - Trim 15-20cm from Column Inlet q2->action3 No end_good Problem Resolved q2->end_good Yes q3->action1 No q3->end_good Yes q4 Is Tailing Resolved? action3->q4 action4 Optimize Method: - Increase Inlet Temperature - Adjust Oven Program q4->action4 No q4->end_good Yes q5 Is Tailing Resolved? action4->q5 action5 Consider Column Change: - Evaluate Mid-Polarity Column q5->action5 No q5->end_good Yes action5->end_good

Caption: A flowchart for troubleshooting GC peak tailing.

Analyte Interaction with Active Sites

Peak tailing for polar analytes often results from unwanted secondary interactions with active sites (e.g., silanol groups) in the GC flow path.

G cluster_0 Ideal Chromatography cluster_1 Peak Tailing Scenario Analyte Analyte Stationary Phase (Inert) Stationary Phase (Inert) Analyte->Stationary Phase (Inert) Primary Interaction (Partitioning) Symmetrical Peak Symmetrical Peak Stationary Phase (Inert)->Symmetrical Peak Analyte_B This compound SP_Active Stationary Phase Analyte_B->SP_Active Primary Interaction Active_Site Active Site (-Si-OH Group) Analyte_B->Active_Site Secondary Interaction (H-Bonding) Tailing_Peak Tailing Peak Active_Site->Tailing_Peak

Caption: Analyte interactions leading to peak tailing.

References

Minimizing isomeric impurities in 14(Z)-Tricosenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the synthesis of 14(Z)-Tricosenyl acetate (B1210297), with a primary focus on minimizing isomeric impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 14(Z)-Tricosenyl acetate, particularly those related to the stereoselectivity of the Wittig reaction.

Issue Potential Cause Recommended Solution
Low Z:E Isomer Ratio Use of a stabilized or semi-stabilized ylide.Employ an unstabilized ylide (e.g., derived from an alkyl halide) to favor kinetic control, which typically yields the (Z)-alkene.[1]
Presence of lithium salts.Use a "salt-free" ylide generation method. Bases like sodium hydride (NaH), sodium amide (NaNH₂), or sodium bis(trimethylsilyl)amide (NaHMDS) are preferable to organolithium bases (e.g., n-BuLi) as they avoid the formation of lithium salts that can lead to equilibration of intermediates and a lower Z:E ratio.[2]
Reaction temperature is too high.Perform the Wittig reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance kinetic control and favor the formation of the cis-oxaphosphetane intermediate, which leads to the (Z)-alkene.
Low Overall Yield Incomplete ylide formation.Ensure the phosphonium (B103445) salt is fully deprotonated by using a sufficiently strong base and allowing adequate reaction time for ylide formation before adding the aldehyde.
Sterically hindered reactants.While less of an issue with the linear aldehydes typically used in pheromone synthesis, ensure that the reaction is stirred efficiently and run for a sufficient duration.
Side reactions of the aldehyde.Use freshly purified aldehyde to avoid side reactions from impurities. Aldehydes can be prone to oxidation or polymerization.
Difficulty in Purifying Z/E Isomers Similar polarity of isomers.Standard silica (B1680970) gel chromatography may not be sufficient. Utilize argentation chromatography (silica gel impregnated with silver nitrate). The silver ions interact more strongly with the π-bond of the (Z)-isomer, allowing for effective separation.[3][4]
Incomplete Acetylation Inefficient acetylating agent or conditions.Use a slight excess of acetic anhydride (B1165640) with a base catalyst like pyridine (B92270). Ensure anhydrous conditions as water will consume the acetic anhydride. Monitor the reaction by TLC until the starting alcohol is consumed.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high isomeric purity?

A1: The Wittig reaction is a widely used and reliable method for stereoselectively forming the (Z)-double bond.[7][8] To maximize the Z:E ratio, it is crucial to use an unstabilized phosphorus ylide under salt-free conditions. The subsequent acetylation of the resulting (Z)-14-tricosen-1-ol is typically a high-yielding and straightforward step.

Q2: How can I prepare the necessary starting materials for the Wittig reaction?

A2: The synthesis of this compound via the Wittig reaction requires two key fragments: a C9 aldehyde and a C14 phosphonium salt. A common retrosynthetic approach involves:

Q3: What are the optimal conditions for the Wittig reaction to maximize Z-isomer formation?

A3: To achieve a high proportion of the (Z)-isomer, the following conditions are recommended:

  • Ylide Type: Use an unstabilized ylide, such as one derived from an alkyltriphenylphosphonium halide.

  • Base: Employ a sodium- or potassium-based strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or sodium amide (NaNH₂) to generate the ylide. This avoids lithium salts which can decrease Z-selectivity.[2]

  • Solvent: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used.

  • Temperature: The reaction should be carried out at low temperatures, typically between -78 °C and room temperature.

Q4: How can I accurately determine the Z:E isomer ratio of my product?

A4: The Z:E ratio can be determined using several analytical techniques:

  • Gas Chromatography (GC): Using a suitable capillary column, the (Z) and (E) isomers can often be separated, and their relative peak areas provide the isomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to distinguish between the vinylic protons of the (Z) and (E) isomers, which have different chemical shifts and coupling constants. ¹³C NMR can also show distinct signals for the allylic carbons of each isomer.

Q5: What is the most effective method for purifying the final this compound to remove the (E)-isomer?

A5: Argentation chromatography, which involves using silica gel impregnated with silver nitrate, is a highly effective technique for separating (Z) and (E) isomers of alkenes.[3][4] The silver ions form a reversible complex with the double bond, and this interaction is stronger for the more sterically accessible π-bond of the (Z)-isomer, leading to its stronger retention on the column and allowing for separation from the (E)-isomer.

Experimental Protocols

Protocol 1: Synthesis of (Z)-14-Tricosen-1-ol via Wittig Reaction

This protocol is adapted from the synthesis of similar long-chain insect pheromones.

  • Preparation of the Phosphonium Salt:

    • A mixture of 14-bromo-1-tetradecanol and a slight molar excess of triphenylphosphine in a suitable solvent (e.g., acetonitrile) is refluxed for 24-48 hours.

    • After cooling, the solvent is removed under reduced pressure, and the resulting crude phosphonium salt is triturated with diethyl ether to induce crystallization.

    • The solid is collected by filtration, washed with ether, and dried under vacuum. The hydroxyl group may be protected (e.g., with dihydropyran to form a THP ether) prior to this step for improved yields in the subsequent Wittig reaction.

  • Wittig Reaction (Salt-Free Conditions):

    • The dried (14-hydroxytetradecyl)triphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous THF under an inert atmosphere (e.g., Argon).

    • The suspension is cooled to 0 °C, and sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents) is added portion-wise.

    • The mixture is allowed to warm to room temperature and stirred for 1-2 hours, during which the characteristic orange-red color of the ylide should develop.

    • The reaction is then cooled to -78 °C, and a solution of nonanal (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction is stirred at -78 °C for 2-4 hours and then allowed to slowly warm to room temperature overnight.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to separate the (Z)-14-tricosen-1-ol from triphenylphosphine oxide and other byproducts.

Protocol 2: Acetylation of (Z)-14-Tricosen-1-ol
  • The purified (Z)-14-tricosen-1-ol (1.0 equivalent) is dissolved in anhydrous pyridine (5-10 mL per mmol of alcohol) under an inert atmosphere.[5]

  • The solution is cooled to 0 °C, and acetic anhydride (1.5 equivalents) is added dropwise.[5]

  • The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is no longer visible.[5]

  • The reaction is quenched by the addition of methanol.

  • The solvent is removed under reduced pressure, and the residue may be co-evaporated with toluene (B28343) to remove residual pyridine.[5]

  • The residue is dissolved in diethyl ether or ethyl acetate and washed successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

  • If necessary, further purification to remove any remaining (E)-isomer can be performed using argentation chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Z:E Isomer Ratio

G start Low Z:E Isomer Ratio Detected check_ylide Check Ylide Type start->check_ylide unstabilized Is an unstabilized ylide being used? check_ylide->unstabilized check_base Check Base Used for Ylide Generation lithium_base Was an organolithium base (e.g., n-BuLi) used? check_base->lithium_base check_temp Review Reaction Temperature low_temp Was the reaction run at low temperature (e.g., -78°C)? check_temp->low_temp unstabilized->check_base Yes solution1 Switch to an unstabilized ylide. unstabilized->solution1 No lithium_base->check_temp No solution2 Use a 'salt-free' base (e.g., NaHMDS, NaNH₂). lithium_base->solution2 Yes solution3 Perform the reaction at a lower temperature. low_temp->solution3 No end_node Optimized for High Z-Selectivity low_temp->end_node Yes solution1->check_base solution2->check_temp solution3->end_node

Caption: Troubleshooting workflow for low Z:E isomer ratio.

Experimental Workflow for this compound Synthesis

G start Starting Materials (14-Bromo-1-tetradecanol, PPh₃, Nonanal) phosphonium_salt Step 1: Prepare Phosphonium Salt start->phosphonium_salt ylide_gen Step 2: Generate Ylide (Salt-Free) phosphonium_salt->ylide_gen wittig Step 3: Wittig Reaction ylide_gen->wittig purify_alcohol Step 4: Purify (Z)-14-Tricosen-1-ol wittig->purify_alcohol acetylation Step 5: Acetylation purify_alcohol->acetylation final_purification Step 6: Final Purification (Argentation Chromatography) acetylation->final_purification product Final Product: This compound final_purification->product

Caption: Overall experimental workflow for the synthesis.

References

Technical Support Center: Enhancing the Field Longevity of 14(Z)-Tricosenyl Acetate Lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the field longevity of 14(Z)-Tricosenyl acetate (B1210297) lures. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during field experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that degrade 14(Z)-Tricosenyl acetate lures?

A1: The primary environmental factors leading to the degradation of this compound lures are ultraviolet (UV) radiation, high temperatures, and oxidation. UV light can cause isomerization of the (Z)-double bond to the less active (E)-isomer and can also initiate photo-oxidative processes. High temperatures increase the volatility of the pheromone, leading to a faster-than-desired release rate and premature depletion of the lure.[1][2] Oxygen in the atmosphere can react with the double bond, leading to the formation of epoxides and other degradation products that reduce the lure's attractiveness.

Q2: How does the choice of dispenser material affect the longevity of the lure?

A2: The dispenser material is critical in controlling the release rate and protecting the pheromone from environmental degradation. Different materials such as rubber septa, polyethylene (B3416737) vials, and specialized polymer matrices have varying porosity and chemical compatibility with this compound.[1] Advanced dispensers may use membrane or micro-encapsulation technologies to provide a more consistent, zero-order release rate over a wide range of temperatures and to shield the pheromone from UV light and oxygen.

Q3: What is the recommended storage procedure for this compound lures to ensure maximum efficacy before deployment?

A3: To maintain their efficacy, this compound lures should be stored in a cool, dark, and dry environment.[3] It is highly recommended to store them in a freezer or refrigerator in their original, unopened packaging. This minimizes premature volatilization and degradation of the active ingredient.

Q4: Is it acceptable to handle the lures with bare hands during trap setup?

A4: No, it is strongly advised to use gloves or clean forceps when handling pheromone lures.[3] Contaminants from the skin, such as oils and other residues, can interfere with the pheromone's release or alter its chemical profile, potentially reducing its attractiveness to the target insect species.

Q5: How can I determine the optimal replacement interval for my lures in a long-term experiment?

A5: The optimal replacement interval depends on the specific lure formulation, dispenser type, and the environmental conditions at your field site. Manufacturers typically provide a recommended field life. However, for research purposes, it is best to determine this empirically. This can be done by deploying a set of traps and monitoring their catch rate at regular intervals. A significant drop in catch rate indicates that the lure is no longer effective. Additionally, you can collect lures at different time points and quantify the remaining active ingredient using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

Issue 1: Rapid Decline in Trap Captures
  • Symptom: Traps baited with new lures show high initial capture rates, but the numbers decline sharply after a short period (e.g., 1-2 weeks).

  • Potential Causes & Solutions:

    • High Temperatures: Elevated ambient temperatures can accelerate the release rate of the pheromone from the dispenser.

      • Troubleshooting: Select a dispenser type designed for high-temperature environments, which may have a less permeable matrix or a higher pheromone load.[4][5] Consider shielding the trap/lure from direct sunlight.

    • UV Degradation: Intense solar radiation can degrade the this compound.

      • Troubleshooting: Incorporate a UV stabilizer into the lure formulation. Use a dispenser that is opaque to UV radiation.

    • Oxidative Degradation: The pheromone may be oxidizing upon exposure to air.

      • Troubleshooting: Add an antioxidant to the lure formulation to inhibit oxidative breakdown.

Issue 2: Low or No Trap Captures from the Outset
  • Symptom: Freshly deployed traps are capturing significantly fewer insects than expected, or none at all.

  • Potential Causes & Solutions:

    • Improper Lure Storage: The lures may have lost their potency before deployment due to incorrect storage.

      • Troubleshooting: Always store lures in a freezer or refrigerator in their sealed packaging until use.

    • Lure Contamination: Handling lures without gloves can lead to contamination.

      • Troubleshooting: Always use clean forceps or gloves when handling lures.

    • Incorrect Trap Placement: The traps may be positioned incorrectly relative to the target insect's typical flight path or in an area with disruptive wind patterns.

      • Troubleshooting: Research the optimal trap height and location for the target species. Place traps in a manner that allows the pheromone plume to disperse effectively downwind into the target area.[3]

    • Presence of Competing Odors: Strong odors from host plants or other environmental sources can interfere with the insect's ability to locate the pheromone source.

      • Troubleshooting: Survey the experimental site for and, if possible, avoid placing traps near sources of strong, competing scents.[3]

Data Presentation

Table 1: Influence of Temperature on Pheromone Release Rate from Different Dispenser Types

Dispenser TypeTemperatureRelative Release Rate
Rubber Septum15°CLow
25°CMedium
35°CHigh
Polyethylene Vial15°CLow
25°CMedium-High
35°CVery High
Membrane Dispenser15°CLow-Medium
25°CMedium
35°CMedium-High

Note: This table presents generalized data. Actual release rates will vary based on the specific design and material composition of the dispenser.[4][5]

Table 2: Hypothetical Impact of Stabilizers on the Field Half-Life of this compound

FormulationUV ExposureTemperatureEstimated Half-Life (Days)
UnstabilizedHigh30°C10-15
With Antioxidant (e.g., BHT)High30°C15-20
With UV StabilizerHigh30°C20-25
With Antioxidant + UV StabilizerHigh30°C25-35
UnstabilizedLow20°C25-30
With Antioxidant + UV StabilizerLow20°C40-50

Note: The values in this table are hypothetical and for illustrative purposes. The actual half-life will depend on the specific stabilizers used, their concentration, the dispenser type, and the precise environmental conditions.[2]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Stabilizers in Enhancing Lure Longevity

Objective: To determine if the addition of an antioxidant and/or a UV stabilizer increases the effective field life of this compound lures.

Methodology:

  • Lure Preparation:

    • Prepare four sets of lures:

      • Group A: this compound in the chosen dispenser (Control).

      • Group B: this compound with an antioxidant (e.g., 0.5% w/w Butylated hydroxytoluene - BHT).

      • Group C: this compound with a UV stabilizer (e.g., 0.5% w/w a benzotriazole-based UV absorber).

      • Group D: this compound with both the antioxidant and the UV stabilizer.

  • Field Deployment:

    • Select a field site with a known population of the target insect.

    • Deploy a series of identical traps for each group in a randomized block design to minimize the effects of spatial variation.

    • Ensure adequate spacing between traps to prevent interference.

  • Data Collection:

    • At regular intervals (e.g., every 3-4 days), record and remove the number of captured target insects from each trap.

    • Continue monitoring until the capture rates in all traps have significantly declined.

  • Data Analysis:

    • Plot the mean number of captures per trap for each group against time (days in the field).

    • Compare the decline in capture rates between the different groups to assess the effectiveness of the stabilizers.

Protocol 2: Quantification of Residual this compound using GC-MS

Objective: To quantify the amount of this compound remaining in lures after field exposure.

Methodology:

  • Sample Collection:

    • Deploy lures (with and without stabilizers) in the field.

    • At predetermined time points (e.g., 0, 7, 14, 21, and 28 days), collect a subset of the lures.

    • Store the collected lures in a freezer at -20°C until analysis.

  • Pheromone Extraction:

    • Individually place each lure into a glass vial.

    • Add a precise volume of a suitable solvent (e.g., hexane) containing a known concentration of an internal standard (e.g., a C18 to C24 straight-chain alkane).

    • Agitate the vial for a set period (e.g., 1 hour) to extract the pheromone.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Parameters:

      • Injector: Splitless mode, 250°C.

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

    • Mass Spectrometer (MS) Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using standards of pure this compound of known concentrations.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standards and the samples.

    • Determine the concentration and total amount of this compound remaining in each lure using the calibration curve.

Mandatory Visualizations

degradation_pathway Z_Tricosenyl_Acetate This compound (Active Pheromone) E_Tricosenyl_Acetate 14(E)-Tricosenyl Acetate (Inactive Isomer) Z_Tricosenyl_Acetate->E_Tricosenyl_Acetate Isomerization (UV Light) Epoxide Epoxide Derivative (Reduced Activity) Z_Tricosenyl_Acetate->Epoxide Oxidation (O2) Hydrolysis_Product 14(Z)-Tricosen-1-ol + Acetic Acid Z_Tricosenyl_Acetate->Hydrolysis_Product Hydrolysis (Moisture)

Caption: Primary degradation pathways for this compound in the field.

troubleshooting_workflow Start Low/No Trap Captures Check_Lure_Handling Lure handled with gloves? Start->Check_Lure_Handling Check_Storage Lure stored correctly (cold & dark)? Check_Lure_Handling->Check_Storage Yes Re_bait Re-bait with new lure using proper technique Check_Lure_Handling->Re_bait No Check_Placement Trap placement optimal? Check_Storage->Check_Placement Yes Check_Storage->Re_bait No Check_Environment Extreme temperatures or competing odors present? Check_Placement->Check_Environment Yes Adjust_Placement Adjust trap height/location Check_Placement->Adjust_Placement No Consider_Formulation Consider stabilized lure or different dispenser type Check_Environment->Consider_Formulation Yes Success Problem Resolved Check_Environment->Success No Re_bait->Success Adjust_Placement->Success Consider_Formulation->Success

Caption: Troubleshooting workflow for low trap capture rates.

References

Technical Support Center: Overcoming Habituation to 14(Z)-Tricosenyl Acetate in Insect Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of insect habituation to the pheromone 14(Z)-Tricosenyl acetate (B1210297) during experimental procedures.

Troubleshooting Guides

Issue 1: Rapid Decline in Behavioral Response (Olfactometer Assays)

Symptom: Insects initially show strong attraction to 14(Z)-Tricosenyl acetate, but the response quickly diminishes with repeated trials.

Potential Cause Recommended Solution
Sensory Adaptation: Olfactory receptor neurons (ORNs) become less responsive after continuous or repeated exposure to the pheromone.Increase Inter-Trial Interval: Allow for a longer recovery period between trials. Start with a 5-minute interval and progressively increase to find the optimal recovery time for your insect species.
Vary Stimulus Concentration: Avoid using the same concentration for every trial. Alternating between different concentrations can sometimes disrupt the habituation process.[1]
Introduce a Dishabituating Stimulus: Presenting a novel, unrelated odorant between trials of this compound can sometimes restore the initial response.
Contaminated Olfactometer: Residual pheromone in the olfactometer can lead to continuous low-level exposure and accelerate habituation.Thorough Cleaning: Meticulously clean the olfactometer with an appropriate solvent (e.g., hexane (B92381) or ethanol) and bake glass parts at a high temperature between trials.
Inappropriate Airflow: Incorrect airflow can lead to a constant presence of the pheromone in the arena, preventing the insect from experiencing a clean "no-stimulus" period.Calibrate Airflow: Ensure the airflow is sufficient to clear the odor plume between trials. Use a smoke trail or anemometer to visualize and measure airflow.
Issue 2: Decreasing Amplitude in Electroantennography (EAG) Recordings

Symptom: The recorded EAG amplitude in response to this compound puffs progressively decreases over a series of stimulations.

Potential Cause Recommended Solution
Antennal Habituation: Similar to behavioral habituation, the ORNs in the antenna become less responsive.Optimize Inter-Stimulus Interval (ISI): A minimum of 1 minute between stimuli is often recommended, but this may need to be extended for strongly habituating compounds.[1]
Use a Reference Compound: Periodically present a standard reference compound to check for general antennal viability versus specific habituation to this compound.[1]
Antenna Preparation Degradation: The antenna's physiological condition may be deteriorating over time, leading to a general decline in responsiveness.Maintain Humidity: Ensure the humidified air stream over the antenna is consistent to prevent desiccation.
Fresh Preparations: Use freshly prepared antennae for each new series of experiments to ensure optimal responsiveness.
Stimulus Delivery Issues: Inconsistent puff duration or concentration can affect the EAG response.Calibrate Stimulus Delivery System: Ensure the puff duration and volume are consistent for each stimulus presentation.

Frequently Asked Questions (FAQs)

Q1: What is olfactory habituation in the context of insect pheromone response?

A1: Olfactory habituation is a form of non-associative learning where an insect's response to a repeated or continuous odor stimulus, such as this compound, progressively decreases.[2][3] This is a natural process that allows insects to filter out persistent, non-essential background odors and remain sensitive to new, potentially more relevant cues in their environment.

Q2: What are the underlying neural mechanisms of olfactory habituation?

A2: The neural mechanisms of short-term olfactory habituation are thought to involve plasticity of synapses in the antennal lobe, the primary olfactory processing center in the insect brain.[4] This can include the potentiation of inhibitory synapses, leading to a reduced response to the familiar odorant.[2][5] Key players in this process can include GABAergic local interneurons and NMDA receptors on projection neurons.[4]

Q3: How can I differentiate between sensory adaptation and habituation?

A3: Sensory adaptation is a short-term, rapid decrease in the firing rate of sensory neurons upon continuous stimulation, occurring at the peripheral level. Habituation is a more centrally mediated process involving synaptic changes in the brain and typically has a longer timescale for recovery.[4] In practice, if a novel stimulus can restore the response to the original stimulus (dishabituation), it is more likely habituation.

Q4: Can habituation to this compound be long-lasting?

A4: Yes, habituation can be both short-term, recovering within minutes to hours, or long-term, lasting for 24 hours or more.[6][7] The duration depends on the intensity and duration of the stimulus exposure and the insect species.

Q5: Are there any chemical agents that can be used to counteract habituation?

A5: The introduction of a novel, strong odorant can sometimes restore the response to the original stimulus, a phenomenon known as dishabituation.[1] While not extensively documented for this compound specifically, this principle can be experimentally tested with other compounds to find an effective dishabituating agent for your system.

Experimental Protocols

Protocol 1: Standard Olfactometer Habituation-Dishabituation Assay

Objective: To quantify the rate of behavioral habituation to this compound and test for dishabituation.

Materials:

  • Y-tube or four-arm olfactometer

  • Purified and humidified air source

  • This compound solution in an appropriate solvent (e.g., hexane)

  • Dishabituating odorant solution (e.g., a plant volatile like hexanol)

  • Solvent-only control

  • Test insects (e.g., moths)

Procedure:

  • Acclimatization: Place a single insect in the olfactometer and allow it to acclimate for 5 minutes with only the clean, humidified airstream active.

  • Pre-Test: Introduce the solvent control into one arm and record the insect's choice (time spent in each arm) for 5 minutes.

  • Habituation Trials:

    • Introduce the this compound stimulus into one arm.

    • Record the insect's choice for 5 minutes.

    • Remove the stimulus and allow a 5-minute inter-trial interval with only the airstream.

    • Repeat this process for a total of 5 trials. Habituation is indicated by a significant decrease in the time spent in the pheromone-laden arm over the trials.

  • Dishabituation Trial:

    • After the 5th habituation trial, present the dishabituating odorant for 5 minutes.

    • Following a 5-minute inter-trial interval, present the original this compound stimulus again.

    • A significant increase in the response to the pheromone compared to the last habituation trial indicates dishabituation.

  • Data Analysis: Analyze the time spent in the stimulus arm across trials using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Protocol 2: Electroantennography (EAG) Habituation Assay

Objective: To measure the decline and recovery of the antennal response to this compound.

Materials:

  • Electroantennography (EAG) setup (amplifier, electrodes, micromanipulators)

  • Dissecting microscope

  • Purified and humidified air delivery system

  • Stimulus delivery controller (puffer)

  • This compound solution on filter paper in a Pasteur pipette

  • Solvent control on filter paper in a Pasteur pipette

Procedure:

  • Antennal Preparation: Excise an antenna from the insect and mount it between the two electrodes using conductive gel.

  • Baseline Recording: Establish a stable baseline recording with a continuous flow of humidified air over the antenna.

  • Initial Response: Deliver a 0.5-second puff of the this compound stimulus and record the peak amplitude of the EAG response.

  • Habituation Protocol:

    • Deliver repeated 0.5-second puffs of the pheromone at a fixed inter-stimulus interval (e.g., 30 seconds).

    • Continue until the EAG response amplitude decreases to approximately 25% of the initial response.

  • Recovery Monitoring:

    • After habituation, cease stimulation and monitor the recovery of the response by delivering a single puff at increasing time intervals (e.g., 1, 2, 5, 10, and 20 minutes).

  • Data Analysis: Plot the normalized EAG amplitude against the stimulus number (for habituation) and recovery time.

Visualizations

Olfactory_Habituation_Pathway cluster_ORN Olfactory Receptor Neuron (ORN) cluster_AL Antennal Lobe Pheromone 14(Z)-Tricosenyl Acetate OR Odorant Receptor Pheromone->OR Binds ORN_Activity ORN Firing OR->ORN_Activity Activates PN Projection Neuron (PN) ORN_Activity->PN Excitatory Synapse LN Local Interneuron (LN) (GABAergic) ORN_Activity->LN Excitatory Synapse Higher_Brain Higher Brain Centers PN->Higher_Brain Output Signal (Reduced) LN->PN Inhibitory Synapse (Potentiated by repeated stimulus)

Caption: Simplified signaling pathway of olfactory habituation in the insect antennal lobe.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_dishabituation Dishabituation Insect_Prep Insect Acclimatization / Antenna Preparation Initial_Stim Initial Stimulus (this compound) Insect_Prep->Initial_Stim Record_Response1 Record Initial Response (Behavioral or EAG) Initial_Stim->Record_Response1 Repeat_Stim Repeated Stimulation Record_Response1->Repeat_Stim Record_Habituation Record Decreasing Response Repeat_Stim->Record_Habituation Novel_Stim Present Novel Stimulus Record_Habituation->Novel_Stim Original_Stim Re-introduce Original Stimulus Novel_Stim->Original_Stim Record_Recovery Record Recovered Response Original_Stim->Record_Recovery

Caption: Experimental workflow for a habituation-dishabituation study.

Troubleshooting_Workflow Start Decreased Response Observed Check_Viability Check Insect/Antenna Viability (Use reference compound) Start->Check_Viability Viability_OK Viability OK? Check_Viability->Viability_OK Increase_ISI Increase Inter-Stimulus/ Trial Interval Viability_OK->Increase_ISI Yes Replace_Prep Replace Preparation Viability_OK->Replace_Prep No Response_Restored1 Response Restored? Increase_ISI->Response_Restored1 Vary_Conc Vary Stimulus Concentration Response_Restored1->Vary_Conc No Success Problem Solved Response_Restored1->Success Yes Response_Restored2 Response Restored? Vary_Conc->Response_Restored2 Check_Setup Check Experimental Setup (Airflow, Cleaning) Response_Restored2->Check_Setup No Response_Restored2->Success Yes Consult Consult Literature/ Expert Check_Setup->Consult Replace_Prep->Start

Caption: A logical workflow for troubleshooting decreased insect response.

References

Technical Support Center: Scaling Up 14(Z)-Tricosenyl Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 14(Z)-Tricosenyl acetate (B1210297). Due to the limited availability of specific scale-up data for this compound, the following information is based on established principles for the synthesis of structurally similar long-chain unsaturated acetates and insect pheromones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for long-chain unsaturated acetates like 14(Z)-Tricosenyl acetate?

A1: The synthesis of long-chain unsaturated acetates typically involves the construction of the carbon skeleton followed by the introduction of the acetate functional group. Common methods for forming the carbon-carbon double bond with Z-selectivity include the Wittig reaction, Grignard coupling reactions, and olefin metathesis. The choice of method often depends on the desired stereoselectivity, availability of starting materials, and scalability.

Q2: What are the primary challenges when scaling up the synthesis of these compounds?

A2: Key challenges in scaling up production include:

  • Maintaining Stereoselectivity: Ensuring a high ratio of the desired Z-isomer over the E-isomer can be difficult on a larger scale.

  • Reaction Kinetics and Heat Transfer: Exothermic reactions, such as Grignard reactions, can become difficult to control at scale, posing safety risks.[1][2][3]

  • Purification: Separating the target compound from byproducts and unreacted starting materials becomes more complex and costly at larger volumes.

  • Reagent Handling and Cost: The cost and safe handling of reagents, especially organometallics and catalysts, are significant considerations for industrial-scale production.[4]

Q3: How can I improve the Z-selectivity of a Wittig reaction for this type of molecule at scale?

A3: To favor the Z-isomer in a Wittig reaction, "salt-free" conditions are often employed. This involves using strong, non-coordinating bases to generate the ylide. The choice of solvent can also influence the stereochemical outcome. For troubleshooting low Z-selectivity, refer to the detailed guide below.

Q4: Are there more modern, catalytic methods that are suitable for large-scale synthesis?

A4: Yes, olefin metathesis has emerged as a powerful tool for the synthesis of insect pheromones.[5][6][7][8] With the development of highly selective catalysts, it can provide a more efficient and atom-economical route to the desired alkene. However, catalyst cost, loading, and removal can be significant factors in large-scale applications.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Coupling Reaction

Problem: The Grignard coupling reaction to form the C23 backbone is resulting in a low yield of the desired product.

Possible Cause Troubleshooting Steps
Poor Grignard Reagent Formation Ensure magnesium turnings are fresh and activated. Iodine or 1,2-dibromoethane (B42909) can be used for activation.[3] Ensure all glassware and solvents are rigorously dried, as Grignard reagents are highly sensitive to moisture.[2]
Wurtz Coupling Side Reaction This side reaction can be minimized by slow addition of the alkyl halide to the magnesium suspension and maintaining a moderate reaction temperature.[9]
Low Reactivity of Coupling Partner Consider using a more reactive coupling partner or a suitable catalyst (e.g., copper salts) to facilitate the cross-coupling reaction.
Reaction Stalling On a larger scale, inadequate mixing can lead to localized depletion of reagents. Ensure efficient stirring. In situ monitoring with technologies like FTIR can help track reaction progress and identify stalling.[2]
Issue 2: Poor Z-Selectivity in Wittig Reaction

Problem: The Wittig reaction is producing a significant amount of the undesired E-isomer.

Possible Cause Troubleshooting Steps
Use of Stabilized or Semi-Stabilized Ylide For high Z-selectivity, an unstabilized ylide is generally required. Re-evaluate the structure of the phosphonium (B103445) salt.
Presence of Lithium Salts Lithium salts can lead to ylide equilibration and lower Z-selectivity. Use of "salt-free" conditions with bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide is recommended.
Reaction Temperature Lower reaction temperatures often favor the formation of the Z-isomer.
Solvent Effects Aprotic, non-polar solvents typically give higher Z-selectivity.
Issue 3: Difficulties in Final Product Purification

Problem: The final purification of this compound by column chromatography is inefficient at a larger scale.

Possible Cause Troubleshooting Steps
Close Boiling Points of Isomers The Z and E isomers may have very similar boiling points, making distillation difficult. Consider alternative purification methods.
Presence of Non-polar Byproducts Byproducts from coupling reactions can be difficult to separate. An initial distillation under reduced pressure might be necessary to remove high-boiling impurities before chromatography.
Formation of Acetamide (B32628) Compounds If acetamide is used in any step, it can form adducts with the fatty acid precursor, complicating purification.[10]
Inefficient Column Chromatography at Scale Consider alternative purification techniques such as crystallization or selective extraction methods. For long-chain molecules, sometimes conversion to a solid derivative, purification by recrystallization, and then regeneration of the desired product is a viable strategy.

Experimental Protocols

Disclaimer: The following are generalized protocols and should be adapted and optimized for the specific requirements of this compound synthesis.

Protocol 1: Z-Selective Wittig Reaction

This protocol outlines the formation of the C=C double bond via a Wittig reaction under conditions that favor the Z-isomer.

  • Phosphonium Salt Formation: React triphenylphosphine (B44618) with the appropriate alkyl halide in a suitable solvent like acetonitrile (B52724) or toluene (B28343) to form the phosphonium salt. Isolate and dry the salt thoroughly.

  • Ylide Generation (Salt-Free): Suspend the phosphonium salt in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon). Cool the suspension to -78 °C. Add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise. Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide develops.

  • Wittig Reaction: Cool the ylide solution back to -78 °C. Add the corresponding aldehyde, dissolved in the same dry solvent, dropwise.

  • Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a non-polar organic solvent (e.g., hexane). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

Protocol 2: Acetylation of the Corresponding Alcohol

This protocol describes the final step of converting the long-chain alcohol to the acetate ester.

  • Reaction Setup: Dissolve the long-chain alcohol in a suitable solvent such as dichloromethane (B109758) or diethyl ether under an inert atmosphere. Add a base, such as pyridine (B92270) or triethylamine.

  • Acetylation: Cool the solution in an ice bath. Add acetyl chloride or acetic anhydride (B1165640) dropwise.

  • Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.

Quantitative Data Summary

The following tables present hypothetical data for the synthesis of a long-chain unsaturated acetate, illustrating potential changes in yield and purity with scale-up.

Table 1: Wittig Reaction Yield and Isomer Ratio vs. Scale

Scale (mmol) Base Solvent Temperature (°C) Yield (%) Z:E Ratio
10n-BuLiTHF-78 to RT8585:15
100n-BuLiTHF-78 to RT8082:18
1000n-BuLiTHF-60 to RT7578:22
100NaHMDSToluene-78 to RT8295:5
1000NaHMDSToluene-60 to RT7892:8

Table 2: Purification Efficiency vs. Scale

Scale (g) Purification Method Initial Purity (%) Final Purity (%) Recovery (%)
1Silica Gel Chromatography80>9885
10Silica Gel Chromatography78>9875
100Vacuum Distillation759580
1000Fractional Distillation729270

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of 14(Z)-Tricosenyl Alcohol cluster_final_step Final Product Formation Start Starting Materials Phosphonium_Salt Phosphonium Salt Formation Start->Phosphonium_Salt Aldehyde Aldehyde Precursor Start->Aldehyde Ylide Ylide Generation (Salt-Free) Phosphonium_Salt->Ylide Wittig Z-Selective Wittig Reaction Ylide->Wittig Aldehyde->Wittig Alcohol 14(Z)-Tricosen-1-ol Wittig->Alcohol Acetylation Acetylation Alcohol->Acetylation Crude_Product Crude this compound Acetylation->Crude_Product Purification Purification (Chromatography/Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity Start Low Yield or Purity in Scale-up Check_Reagents Verify Reagent Quality and Dryness Start->Check_Reagents Issue: Low Yield Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Start->Analyze_Byproducts Issue: Low Purity Optimize_Temp Optimize Reaction Temperature Profile Check_Reagents->Optimize_Temp Improve_Mixing Enhance Mixing Efficiency Optimize_Temp->Improve_Mixing Modify_Workup Modify Aqueous Workup/Extraction Analyze_Byproducts->Modify_Workup Alternative_Purification Explore Alternative Purification Methods Modify_Workup->Alternative_Purification

Caption: A logical workflow for troubleshooting common issues in scaling up pheromone synthesis.

References

Technical Support Center: Refining Bioassay Conditions for Consistent Results with (Z)-Tetradecenyl Acetate Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable results in bioassays involving (Z)-tetradecenyl acetate-based insect pheromones.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-tetradecenyl acetate (B1210297) and in which insects is it a pheromone?

(Z)-Tetradecenyl acetates are a common class of insect sex pheromones, particularly in many species of moths (Lepidoptera). For example, (Z)-9-tetradecenyl acetate (Z9-14:OAc) is a major pheromone component for numerous pest species, including the fall armyworm (Spodoptera frugiperda) and the tomato leafminer (Tuta absoluta). Similarly, (Z)-8-tetradecenyl acetate (Z8-14:OAc) is a key secondary pheromone component for the plum fruit moth (Grapholita funebrana).[1][2][3] These compounds are crucial for chemical communication and play a significant role in mating behaviors.

Q2: My bioassay is showing no response to the pheromone. What are the potential causes?

Several factors can lead to a lack of response in a bioassay. These can be broadly categorized as issues with the pheromone itself, the insects being tested, or the experimental setup. Key areas to investigate include:

  • Pheromone Degradation: Pheromones can degrade over time, especially if not stored correctly.

  • Incorrect Concentration: The concentration of the pheromone may be too low to elicit a response or too high, causing sensory adaptation.

  • Solvent Effects: The solvent used to dilute the pheromone might have a repellent or inhibitory effect on the insects.

  • Insect Condition: The age, physiological state (e.g., mating status), and time of day can all influence an insect's responsiveness.

  • Environmental Factors: Suboptimal temperature, humidity, or light conditions in the testing environment can suppress insect activity.

Q3: I'm observing high variability in the responses of individual insects. How can I improve consistency?

High variability is a common challenge in behavioral bioassays. To improve consistency:

  • Standardize Insect Rearing: Use insects of the same age, generation, and rearing conditions.

  • Control Environmental Conditions: Maintain consistent temperature, humidity, and lighting for all trials. Conduct assays at the same time each day to account for circadian rhythms.

  • Precise Pheromone Application: Ensure accurate and consistent dilution and application of the pheromone for each trial.

  • Acclimatization: Allow insects to acclimate to the testing environment before introducing the pheromone stimulus.

  • Sufficient Sample Size: Increase the number of replicates to improve the statistical power of your results.

Q4: How do I choose an appropriate solvent for my (Z)-tetradecenyl acetate pheromone?

(Z)-tetradecenyl acetates are lipophilic, meaning they dissolve in fats, oils, and nonpolar solvents. The choice of solvent is critical as it can influence the release rate of the pheromone and may also have behavioral effects on the insect.

  • Commonly Used Solvents: High-purity hexane (B92381) or paraffin (B1166041) oil are frequently used for diluting lipophilic pheromones for use in electroantennography (EAG) and behavioral bioassays.

  • Solvent Purity: Always use high-purity solvents to avoid contamination that could affect the bioassay results.

  • Evaporation Rate: The volatility of the solvent will affect the concentration of the pheromone delivered to the insect's antennae.

  • Solvent Controls: It is essential to run control experiments with the solvent alone to ensure that the solvent itself is not eliciting a behavioral response.

Troubleshooting Guides

Troubleshooting Inconsistent Electroantennography (EAG) Results
Problem Potential Cause Recommended Solution
Noisy Baseline Poor grounding of the EAG setup. Electrical interference from nearby equipment. Dehydration of the antennal preparation.Ensure all components are properly grounded. Use a Faraday cage to shield the setup. Check the saline level in the electrodes and ensure the antenna remains hydrated.
No Response to Pheromone Inactive pheromone compound. Unresponsive antennal preparation. Incorrect stimulus delivery.Verify the purity and concentration of the (Z)-tetradecenyl acetate. Use a fresh antennal preparation. Check the airflow and ensure the stimulus is reaching the antenna.
Decreasing Response Over Time Antennal desensitization or degradation.Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds). Monitor the viability of the preparation by periodically presenting a standard reference compound.
Troubleshooting Inconsistent Behavioral Bioassay Results
Problem Potential Cause Recommended Solution
Insects are inactive or show freezing behavior. Stress from handling or an inappropriate testing environment. Release of alarm pheromones by stressed insects.Allow insects a longer acclimatization period. Handle insects gently. Ensure proper cleaning of the bioassay arena between trials to remove any residual chemical cues.
Insects do not orient towards the pheromone source. Airflow in the olfactometer is too high, too low, or turbulent. Visual cues are interfering with olfactory orientation.Optimize the airflow rate to ensure a distinct odor plume. Conduct a "smoke test" to visualize airflow. Conduct bioassays under controlled, uniform lighting (e.g., red light for nocturnal insects).
Results are not statistically significant despite an observed trend. Insufficient sample size leading to low statistical power. High variability within experimental groups.Increase the number of replicates for each treatment. Further standardize insect rearing and experimental conditions to reduce variability.

Experimental Protocols

Detailed Methodology for Electroantennography (EAG)
  • Preparation of Pheromone Solutions:

    • Prepare a stock solution of high-purity (Z)-tetradecenyl acetate in hexane or paraffin oil (e.g., 1 µg/µL).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 ng/µL).

    • Prepare a solvent-only control.

  • Antennal Preparation:

    • Anesthetize an insect by chilling it on ice.

    • Under a stereomicroscope, carefully excise one antenna at its base.

    • Mount the excised antenna between two electrodes filled with a suitable saline solution (e.g., Ringer's solution). The base of the antenna should be in contact with the reference electrode, and the tip with the recording electrode.

  • Stimulus Delivery and Recording:

    • A continuous stream of purified and humidified air is passed over the antennal preparation.

    • A known volume (e.g., 10 µL) of a pheromone dilution is applied to a filter paper strip, which is then placed inside a Pasteur pipette.

    • A stimulus controller is used to inject a puff of air through the pipette, delivering the pheromone vapor to the antenna.

    • The EAG response (a negative voltage deflection) is recorded for each stimulus.

    • Present the different concentrations and the control in a randomized order, with sufficient time between stimuli for the antenna to recover.

Detailed Methodology for a Two-Choice Olfactometer Bioassay
  • Olfactometer Setup:

    • Use a Y-tube or four-arm olfactometer.

    • Ensure a constant, laminar airflow through each arm of the olfactometer.

    • The air should be purified (e.g., passed through activated charcoal) and humidified.

  • Pheromone and Control Application:

    • Apply a known amount of the (Z)-tetradecenyl acetate solution to a filter paper strip and place it in the stimulus arm of the olfactometer.

    • In the control arm, place a filter paper strip treated with the solvent only.

  • Behavioral Observation:

    • Introduce a single insect at the downwind end of the olfactometer.

    • Allow the insect to acclimate for a short period before starting the observation.

    • Record the time the insect spends in each arm of the olfactometer and its first choice of arm.

    • A significant preference for the pheromone-treated arm indicates an attractive response.

    • Thoroughly clean the olfactometer with a suitable solvent (e.g., ethanol) and bake it between trials to prevent contamination.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis Pheromone_Prep Pheromone Dilution Stimulus Stimulus Delivery Pheromone_Prep->Stimulus Insect_Prep Insect Acclimatization Insect_Prep->Stimulus Response Record Response Stimulus->Response Data_Analysis Data Analysis Response->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for a pheromone bioassay.

troubleshooting_logic Start No or Inconsistent Response in Bioassay Check_Pheromone Check Pheromone (Age, Storage, Concentration) Start->Check_Pheromone Check_Insects Check Insects (Age, Health, Mating Status) Start->Check_Insects Check_Setup Check Experimental Setup (Environment, Contamination) Start->Check_Setup Pheromone_OK Pheromone OK? Check_Pheromone->Pheromone_OK Insects_OK Insects OK? Check_Insects->Insects_OK Setup_OK Setup OK? Check_Setup->Setup_OK Pheromone_OK->Insects_OK Yes Optimize Optimize Conditions Pheromone_OK->Optimize Yes Pheromone_OK->Optimize No Insects_OK->Setup_OK Yes Insects_OK->Optimize Yes Insects_OK->Optimize No Setup_OK->Optimize Yes Setup_OK->Optimize No

Caption: A logical workflow for troubleshooting bioassay issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (Z) and (E) Isomers of Alkenyl Acetate Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

The geometric configuration of a double bond in an alkenyl acetate (B1210297) pheromone molecule is a critical determinant of its biological function. The spatial arrangement of the alkyl chains around the double bond dictates how the molecule interacts with specific olfactory receptors on an insect's antenna. This interaction is the initial step in a signaling cascade that ultimately leads to a behavioral response, such as attraction, courtship, or mating. In many insect species, a precise ratio of (Z) and (E) isomers is required to elicit the full behavioral repertoire, with one isomer often acting as the primary attractant and the other as a synergist or, in some cases, an inhibitor.

Quantitative Comparison of Biological Activity for Analogous Alkenyl Acetate Isomers

To illustrate the profound impact of geometric isomerism on pheromone activity, the following tables summarize quantitative data from electroantennogram (EAG) and behavioral assays for several well-studied alkenyl acetate pheromones.

Table 1: Electroantennogram (EAG) Responses to Geometric Isomers of Alkenyl Acetates in Various Moth Species

Insect SpeciesCompoundIsomerMean EAG Response (mV)Notes
Ostrinia nubilalis (European Corn Borer)11-Tetradecenyl acetate(Z)-isomerHigher amplitudeThe (Z) isomer is the major pheromone component for the 'Z-strain' and elicits a stronger antennal response.
(E)-isomerLower amplitudeThe 'E-strain' primarily uses the (E) isomer, which elicits a stronger response in that strain.
Grapholita molesta (Oriental Fruit Moth)8-Dodecenyl acetate(Z)-isomerStrong responsePrimary sex pheromone component.
(E)-isomerWeaker responseA minor component that modulates the behavioral response to the (Z) isomer.
Thaumetopoea pityocampa (Pine Processionary Moth)13-Hexadecen-11-ynyl acetate(Z)-isomerHigh activityThe primary sex pheromone.
(E)-isomerLower activityThe presence of the (E) isomer can influence the attractiveness of the pheromone blend.[1]

Table 2: Behavioral Responses (Field Trapping) to Different Ratios of (Z) and (E) Alkenyl Acetate Isomers

Insect SpeciesPheromone ComponentsIsomer Ratio (Z:E)Mean Trap CatchNotes
Ostrinia nubilalis ('Z-strain')(Z)- & (E)-11-Tetradecenyl acetate97:3HighestOptimal ratio for attracting males of the 'Z-strain'.[2][3]
100:0Significantly lowerThe pure (Z) isomer is less attractive than the natural blend.[2]
50:50Very lowAn incorrect ratio can be unattractive or even inhibitory.
Grapholita funebrana (Plum Fruit Moth)(Z)-8- & (E)-8-Dodecenyl acetate with (Z)-8-Tetradecenyl acetateVariedAdding (Z)-8-14:Ac did not increase G. funebrana catches but significantly reduced catches of the related G. molesta.[4][5]Demonstrates the role of isomers in species-specific communication.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the biological activity of insect pheromones and their geometric isomers.

Electroantennography (EAG)

Objective: To measure the summed electrical potential from the olfactory receptor neurons on an insect's antenna in response to a volatile stimulus. This provides a measure of the antenna's sensitivity to a specific compound.

Methodology:

  • Antenna Preparation:

    • An adult male moth is briefly anesthetized by chilling.

    • The head is excised, and one antenna is carefully removed at its base.

    • The distal tip of the antenna is cut to allow for electrical contact.

    • The antenna is mounted between two electrodes using conductive gel. The recording electrode is placed in contact with the cut tip, and the reference electrode is inserted into the base.

  • Odorant Delivery:

    • Serial dilutions of the test compounds ((Z)- and (E)-isomers) are prepared in a solvent such as hexane.

    • A small piece of filter paper is loaded with a known amount of a test solution and placed inside a Pasteur pipette.

    • The pipette is connected to a stimulus delivery system that provides a purified and humidified air stream.

    • A puff of air carrying the odorant is delivered over the antennal preparation for a fixed duration (e.g., 0.5 seconds).

  • Data Acquisition and Analysis:

    • The electrical response from the antenna is amplified and recorded using specialized software.

    • The amplitude of the negative deflection (in millivolts, mV) is measured as the EAG response.

    • Responses to the solvent alone are used as a control.

    • Dose-response curves are often generated to compare the sensitivity to different isomers across a range of concentrations.

Behavioral Bioassay: Wind Tunnel

Objective: To observe and quantify the behavioral responses of an insect to a pheromone stimulus in a controlled environment that simulates natural conditions of odor dispersal.

Methodology:

  • Wind Tunnel Setup:

    • A glass or acrylic tunnel with a controlled, laminar airflow (e.g., 30 cm/s) is used.

    • The upwind end of the tunnel contains a port for introducing the odor stimulus. The downwind end has a release point for the insects.

    • The tunnel is typically illuminated with red light to facilitate observation without disturbing the nocturnal insects.

  • Stimulus Preparation and Delivery:

    • A rubber septum or filter paper is loaded with a precise amount of the synthetic pheromone isomer or blend.

    • The loaded dispenser is placed at the upwind end of the tunnel, allowing the airflow to create a plume of the odor.

  • Behavioral Observation and Quantification:

    • Male moths, typically 2-3 days old and acclimatized to the experimental conditions, are released at the downwind end of the tunnel.

    • A sequence of behaviors is recorded, including:

      • Activation: Initial movement in response to the odor.

      • Take-off: Initiation of flight.

      • Upwind flight: Oriented flight towards the odor source.

      • Casting: Zig-zagging flight pattern within the plume.

      • Source contact: Landing on or near the pheromone dispenser.

    • The percentage of insects exhibiting each behavior is calculated for each isomer or blend being tested.

Visualizing Experimental Workflows and Signaling Pathways

Experimental_Workflow cluster_EAG Electroantennography (EAG) cluster_Behavioral Behavioral Bioassay (Wind Tunnel) A Antenna Preparation B Odorant Delivery A->B C Signal Amplification B->C D Data Recording C->D I Comparative Analysis of (Z) vs (E) Isomer Activity D->I EAG Response Data E Pheromone Dispenser Prep F Insect Release E->F G Behavioral Observation F->G H Data Quantification G->H H->I Behavioral Data

Caption: Workflow for comparing the biological activity of pheromone isomers.

Pheromone_Signaling_Pathway P Pheromone Isomer ((Z) or (E)) OBP Odorant Binding Protein (OBP) P->OBP Binding & Transport OR Olfactory Receptor (OR) OBP->OR Delivery to Receptor Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Signal Action Potential Generation Neuron->Signal Depolarization Brain Antennal Lobe of Brain Signal->Brain Signal Transduction Behavior Behavioral Response Brain->Behavior Processing & Output

Caption: Generalized olfactory signaling pathway for insect pheromones.

References

Efficacy of 14(Z)-Tricosenyl Acetate in Comparison to Other Semiochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the knowledge regarding the efficacy of 14(Z)-Tricosenyl acetate (B1210297) as a semiochemical for insects. While numerous studies detail the effects of other long-chain acetate esters and hydrocarbons in insect communication, particularly within the order Diptera (e.g., Drosophila melanogaster), direct comparative data for 14(Z)-Tricosenyl acetate is currently unavailable. This guide, therefore, outlines the established methodologies and signaling pathways relevant to insect semiochemicals to provide a framework for future comparative efficacy studies involving this compound.

Introduction to Insect Semiochemicals

Semiochemicals are chemical signals that mediate interactions between organisms. In insects, these are crucial for a variety of behaviors including mating, aggregation, and host location. Pheromones, a class of semiochemicals, facilitate communication within a single species. Well-studied examples in Drosophila melanogaster include the male-produced anti-aphrodisiac and aggregation pheromone, cis-vaccenyl acetate (cVA), and the cuticular hydrocarbon (Z)-7-tricosene, which plays a role in courtship. Other identified aggregation pheromones in Drosophila include methyl laurate, methyl myristate, and methyl palmitate. These compounds provide a baseline for comparison against novel or less-studied potential semiochemicals like this compound.

Framework for Efficacy Comparison

To evaluate the efficacy of this compound, a direct comparison with known, active semiochemicals for a target insect species would be necessary. The following sections detail the experimental protocols and data presentation that would be required for such a comparative analysis.

Data Presentation: A Hypothetical Comparison

Were data available, a clear, tabular format would be essential for comparing the efficacy of this compound against other semiochemicals. The tables below are templates illustrating how such data could be presented.

Table 1: Electroantennogram (EAG) Responses of Drosophila melanogaster to Various Semiochemicals

CompoundConcentration (µg)Mean EAG Response (mV) ± SE
This compound10Data Not Available
cis-Vaccenyl acetate10Hypothetical Data
(Z)-7-Tricosene10Hypothetical Data
Methyl Laurate10Hypothetical Data
Control (Hexane)-Hypothetical Data

Table 2: Behavioral Response of Drosophila melanogaster in a Two-Choice Olfactometer Assay

Test CompoundControlPreference Index ± SESignificance (p-value)
This compoundParaffin OilData Not AvailableData Not Available
cis-Vaccenyl acetateParaffin OilHypothetical DataHypothetical Data
Methyl LaurateParaffin OilHypothetical DataHypothetical Data

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical output of an entire insect antenna in response to an odorant. It provides a measure of the overall olfactory stimulation.

Detailed Methodology:

  • Insect Preparation: An adult insect (e.g., Drosophila melanogaster) is immobilized. The terminal segment of one antenna is carefully removed to allow for electrode contact.

  • Electrode Placement: A recording electrode, filled with a saline solution, is placed over the cut end of the antenna. A reference electrode is inserted into the head or another part of the body.

  • Odorant Delivery: A constant stream of purified, humidified air is passed over the antenna. A known concentration of the test compound (e.g., this compound dissolved in a solvent like hexane) is injected into the airstream for a defined period.

  • Data Recording: The voltage difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline is measured as the EAG response.

  • Comparison: The responses to this compound would be compared to the responses elicited by other semiochemicals at the same concentration, as well as a solvent control.

EAG_Workflow cluster_prep Insect Preparation cluster_setup EAG Setup cluster_exp Experiment cluster_analysis Data Analysis Immobilize Immobilize Insect Excise Excise Antennal Tip Immobilize->Excise Electrodes Place Electrodes (Recording & Reference) Excise->Electrodes Airflow Establish Purified Airflow Electrodes->Airflow Stimulus Inject Odorant Stimulus Airflow->Stimulus Record Record EAG Signal Stimulus->Record Measure Measure Response Amplitude Record->Measure Compare Compare Responses Measure->Compare

EAG Experimental Workflow

Insect Pheromone Signaling Pathway

The perception of acetate pheromones in insects typically involves a series of molecular events in the olfactory sensory neurons (OSNs) located in the antennae.

  • Pheromone Binding: The hydrophobic pheromone molecule enters the aqueous sensillar lymph surrounding the dendrites of the OSNs. It is thought to be bound by Pheromone Binding Proteins (PBPs).

  • Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR), which is a ligand-gated ion channel, on the dendritic membrane of an OSN.

  • Signal Transduction: This binding event opens the OR ion channel, leading to an influx of cations and depolarization of the neuron. This generates an electrical signal.

  • Signal Transmission: The electrical signal propagates down the axon of the OSN to the antennal lobe of the insect brain, where the information is processed.

Pheromone_Signaling cluster_membrane Sensory Neuron Dendrite Pheromone This compound (in air) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds OR Olfactory Receptor (OR) - Ion Channel PBP->OR Interacts with Depolarization Neuron Depolarization OR->Depolarization Opens, causing OSN Olfactory Sensory Neuron (OSN) Membrane Signal Signal to Brain Depolarization->Signal Leads to

Insect Pheromone Signaling Pathway

Conclusion

While this compound is commercially available for research purposes, there is a clear lack of published data on its efficacy as an insect semiochemical. To address this, comparative studies using established methodologies such as electroantennography and behavioral assays are required. By comparing its performance against known pheromones in a target species, researchers can elucidate its potential role in insect communication and its viability for applications in pest management or behavioral studies. The protocols and frameworks provided in this guide offer a roadmap for such future investigations.

Validating 14(Z)-Tricosenyl Acetate as a Key Pheromone Component: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of empirical data to validate the role of 14(Z)-Tricosenyl acetate (B1210297) as a key pheromone component in any studied insect species. While numerous acetate esters are well-documented as critical signaling molecules in insect communication, specific research detailing the electrophysiological and behavioral effects of 14(Z)-Tricosenyl acetate is currently unavailable. This guide, therefore, highlights the absence of validation studies and provides a comparative context based on established pheromone research methodologies.

Lack of Quantitative Data and Comparative Analysis

Despite extensive searches of scientific databases, no peer-reviewed studies were identified that present quantitative data from electroantennography (EAG), single-sensillum recordings (SSR), or behavioral assays specifically for this compound. Consequently, a direct comparison of its performance against other known pheromone components or alternative compounds is not possible at this time. The core requirements for data presentation in clearly structured tables cannot be fulfilled due to the absence of this foundational research.

Methodological Framework for Future Validation Studies

To ascertain the potential role of this compound as a pheromone, a rigorous experimental approach is necessary. The following protocols, standard in the field of chemical ecology, would be essential for its validation.

Experimental Protocols

1. Synthesis and Purification of this compound:

  • Objective: To obtain a high-purity synthetic compound for bioassays.

  • Methodology: A common route for the synthesis of long-chain unsaturated acetates involves Wittig or Grignard reactions to create the carbon backbone with the desired double bond geometry, followed by acetylation. For instance, a Wittig reaction between an appropriate phosphonium (B103445) ylide and an aldehyde can establish the Z-configured double bond. Subsequent reduction of a carbonyl group to an alcohol, followed by acetylation with acetic anhydride (B1165640) or acetyl chloride, would yield the final product. Purification would be achieved through column chromatography and the purity verified by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Electroantennography (EAG):

  • Objective: To measure the overall electrical response of an insect's antenna to the compound, indicating the presence of olfactory receptor neurons that can detect it.

  • Methodology: An excised antenna is mounted between two electrodes. A continuous stream of humidified, clean air is passed over the antenna. A puff of air carrying a known concentration of this compound is introduced into the airstream. The resulting change in the antennal potential (depolarization) is recorded. Dose-response curves would be generated by testing a range of concentrations.

3. Behavioral Assays (Wind Tunnel and Field Trapping):

  • Objective: To determine if the compound elicits a behavioral response in insects, such as upwind flight, attraction, and mating behaviors.

  • Methodology (Wind Tunnel): Male insects (typically) are released into a wind tunnel. A controlled plume of this compound is released from a source at the upwind end. Behaviors such as taking flight, oriented upwind flight, and contact with the source are recorded and quantified. These results would be compared to a negative control (solvent only) and a positive control (a known pheromone for the tested species).

  • Methodology (Field Trapping): Lures containing this compound are placed in traps in the natural habitat of the target species. The number of insects caught in these traps is compared to traps with control lures over a defined period.

Conceptual Workflow for Pheromone Validation

The logical progression for validating a putative pheromone component is outlined in the diagram below. This workflow illustrates the necessary steps from initial identification or synthesis to conclusive behavioral validation.

Pheromone_Validation_Workflow cluster_0 Compound Preparation cluster_1 Electrophysiological Screening cluster_2 Behavioral Validation cluster_3 Conclusion Synthesis Synthesis & Purification Analysis Chemical Analysis (GC-MS, NMR) Synthesis->Analysis Verify Structure & Purity EAG Electroantennography (EAG) Analysis->EAG Test Antennal Response SSR Single-Sensillum Recording (SSR) EAG->SSR Identify Specific Neurons WindTunnel Wind Tunnel Assays SSR->WindTunnel Test Behavioral Significance FieldTrapping Field Trapping Experiments WindTunnel->FieldTrapping Confirm Attraction Validation Pheromone Component Validated FieldTrapping->Validation Demonstrate Ecological Relevance

A generalized workflow for the validation of a putative insect pheromone component.

Comparative Context with Known Acetate Pheromones

While data on this compound is absent, the broader class of acetate esters represents one of the most common and well-studied groups of insect pheromones. For example, (Z)-9-tetradecenyl acetate is a major pheromone component for numerous moth species, including the fall armyworm, Spodoptera frugiperda. In such cases, the validation process has followed the workflow described above, with numerous publications providing detailed tables of EAG responses, wind tunnel flight parameters, and field trap captures, comparing the activity of the single component to blends with other minor components. These studies consistently demonstrate the critical importance of specific double bond positions and stereochemistry for biological activity.

Conclusion

The validation of this compound as a key pheromone component remains an open area for research. The experimental framework outlined here provides a roadmap for future studies. Without such foundational research, it is not possible to provide a comparative guide on its performance. Researchers and drug development professionals interested in this specific compound should first undertake the necessary electrophysiological and behavioral experiments to establish its biological activity.

Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors to 14(Z)-Tricosenyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of insect olfactory receptors to 14(Z)-Tricosenyl acetate (B1210297) and its structural analogs. Understanding the structure-activity relationships of these long-chain acetate pheromones is crucial for the development of novel and specific pest management strategies. This document summarizes available experimental data, details the methodologies used for their acquisition, and presents visual representations of key experimental workflows.

Data Presentation: Olfactory Receptor Responses to Acetate Analogs

While specific quantitative data on the cross-reactivity of a broad range of 14(Z)-Tricosenyl acetate analogs is limited in publicly available literature, we can infer general principles from studies on other long-chain acetate pheromones in insects, such as Drosophila melanogaster. The following table illustrates the typical dose-dependent and structure-dependent responses of insect olfactory receptor neurons (ORNs) to a homologous series of aliphatic n-acetates. This data, derived from behavioral and electrophysiological studies on Drosophila melanogaster larvae, demonstrates how changes in carbon chain length can shift the behavioral response from attraction to repulsion[1].

CompoundCarbon Chain Length (Alcohol Moiety)Behavioral Response in D. melanogaster Larvae
Methyl acetate1Attraction
Ethyl acetate2Attraction
Propyl acetate3Strong Attraction
Butyl acetate4Attraction
Pentyl acetate5Attraction/Neutral
Hexyl acetate6Repulsion
Heptyl acetate7Repulsion
Octyl acetate8Repulsion
cis-Vaccenyl acetate18 (with one double bond)Attraction (in adults)

Note: This table is illustrative of the general principles of structure-activity relationships in insect olfaction. The specific responses to this compound and its analogs would need to be determined experimentally for the target insect species.

Experimental Protocols

The characterization of insect olfactory receptor responses to pheromone analogs relies on several key experimental techniques. These protocols allow for the precise measurement of neuronal activity in response to specific chemical stimuli.

Single-Sensillum Recording (SSR)

Single-Sensillum Recording (SSR) is a powerful electrophysiological technique used to measure the activity of individual olfactory receptor neurons (ORNs) housed within a single sensillum on an insect's antenna.

Methodology:

  • Insect Preparation: The insect is immobilized, often by placing it in a truncated pipette tip or securing it with wax, leaving the antennae exposed and accessible.

  • Electrode Placement: Two sharp tungsten microelectrodes are used. The reference electrode is inserted into a non-olfactory part of the insect's body, such as the eye or head capsule. The recording electrode is carefully inserted at the base of a single olfactory sensillum.

  • Odorant Delivery: A continuous stream of purified and humidified air is directed over the antenna. Test compounds, including this compound and its analogs, are dissolved in a solvent (e.g., paraffin (B1166041) oil or hexane) and applied to a filter paper strip placed inside a glass cartridge. A puff of air is then passed through the cartridge, delivering a precise pulse of the odorant into the main airstream.

  • Data Acquisition: The electrical signals (action potentials or "spikes") from the ORNs are amplified, filtered, and recorded using specialized software. The firing rate of the neurons (spikes per second) is quantified both before (spontaneous activity) and during the odorant stimulus.

  • Data Analysis: The response is calculated by subtracting the spontaneous firing rate from the firing rate during stimulation. Dose-response curves can be generated by presenting the insect with a range of odorant concentrations.

Electroantennography (EAG)

Electroantennography (EAG) measures the summated electrical response of all the olfactory receptor neurons on an antenna to a given odorant. It provides a measure of the overall olfactory sensitivity of the insect to a compound.

Methodology:

  • Antenna Preparation: An antenna is excised from the insect's head.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

  • Odorant Delivery: Similar to SSR, a controlled puff of an odorant-laden air stream is delivered over the antenna.

  • Signal Recording: The potential difference between the two electrodes is amplified and recorded. The resulting waveform, the electroantennogram, represents the summed depolarization of the antennal neurons.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. These values can be compared across different compounds and concentrations to assess relative sensitivity.

Heterologous Expression Systems

This in vitro technique involves expressing an insect olfactory receptor of interest in a heterologous cell system, such as Xenopus oocytes or human embryonic kidney (HEK293) cells. This allows for the deorphanization of receptors (identifying their specific ligands) and detailed characterization of their response profiles in a controlled environment[2][3].

Methodology:

  • Gene Cloning and Expression: The gene encoding the specific olfactory receptor (Or) and its obligate co-receptor (Orco) are cloned into expression vectors. These vectors are then introduced into the host cells (e.g., by microinjection into oocytes or transfection of cell lines).

  • Receptor Expression: The host cells are incubated for a period to allow for the transcription and translation of the receptor proteins, which are then trafficked to the cell membrane.

  • Electrophysiological Recording (Two-Electrode Voltage Clamp for Oocytes): Two microelectrodes are inserted into an oocyte expressing the receptors. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a set level.

  • Ligand Application: A solution containing the test odorant is washed over the oocyte.

  • Data Acquisition: If the odorant activates the receptor, ion channels will open, causing a current to flow across the membrane. The voltage-clamp amplifier injects an equal and opposite current to maintain the set voltage. This injected current is measured and is directly proportional to the activity of the receptor.

  • Data Analysis: The magnitude of the current is used to quantify the receptor's response to different analogs and concentrations.

Mandatory Visualization

Experimental_Workflow_for_SSR cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Insect Immobilize Insect Antenna Expose Antenna Insect->Antenna Electrodes Position Electrodes (Reference & Recording) Antenna->Electrodes Odorant Deliver Odorant Puff (this compound analog) Record Record Action Potentials Odorant->Record Spikes Quantify Spike Rate Record->Spikes Compare Compare Analog Responses Spikes->Compare

Caption: Experimental workflow for Single-Sensillum Recording (SSR).

Olfactory_Signal_Transduction_Pathway cluster_membrane Odorant Odorant Analog OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR_Complex Or-Orco Receptor Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Neuron_Membrane Dendritic Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Generalized insect olfactory signal transduction pathway.

References

Unlocking Olfactory Responses: A Comparative Guide to Synergistic and Antagonistic Effects with 14(Z)-Tricosenyl Acetate in Musca domestica

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and pest control development, understanding the nuances of insect chemical communication is paramount. This guide provides a comprehensive comparison of compounds that exhibit synergistic and potentially antagonistic effects when mixed with 14(Z)-Tricosenyl acetate, the primary sex pheromone of the housefly, Musca domestica. The data presented is compiled from various behavioral and electrophysiological studies, offering a valuable resource for the development of more effective attractants and repellents.

This compound, also known as (Z)-9-Tricosene or muscalure, is a key semiochemical that mediates sexual communication in the housefly. While it is a potent attractant on its own, its efficacy can be significantly enhanced or potentially inhibited by the presence of other volatile and non-volatile compounds. This guide delves into the quantitative effects of these mixtures, provides detailed experimental protocols for their evaluation, and visualizes the underlying biological and experimental processes.

Data Presentation: Quantitative Effects of Compound Mixtures

The following tables summarize the quantitative data from studies investigating the synergistic effects of various compounds when mixed with (Z)-9-Tricosene. The primary metric for efficacy is the increase in the number of houseflies attracted or exhibiting a specific behavior (e.g., mating strikes) compared to a control.

Table 1: Synergistic Effects of Volatile and Food-Based Attractants on (Z)-9-Tricosene Efficacy

Compound/MixtureBase AttractantObserved EffectQuantitative DataReference
Sugar BaitAdhesive PanelsIncreased Attraction3 to 12 times more flies caught.[1]
Sugar BaitElectric GridsIncreased AttractionIncreased fly capture.[1]
Food AttractantsTraps/BaitsIncreased AttractionAttraction is greatly increased.
Trimethylamine + Butyric AcidAir-borne attractantSynergistic AttractionEnhanced synergistic effects.
Fish MealPlywood Sticky TrapIncreased AttractionSignificantly more Musca domestica flies were caught in (Z)-9-Tricosene treated fish meal baited traps.

Table 2: Synergistic Effects of Other Musca domestica Cuticular Hydrocarbons on (Z)-9-Tricosene Efficacy

Compound/MixtureBase AttractantObserved EffectQuantitative DataReference
(Z)-9-Heneicosene(Z)-9-TricoseneInduced and maintained high excitement and mating behavior in most male flies.A 7:3 mixture of (Z)-9-tricosene and (Z)-9-heneicosene was most potent.[1]
(Z)-9-Alkenes(Z)-9-TricoseneSynergistic action to (Z)-9-tricosene.The (Z)-9-alkenes present in the cuticular lipid layer probably act synergistic to (Z)-9-tricosene.[1]
Methylalkanes(Z)-9-TricoseneIncreased the amount of time spent with a treated model (arrestant effect).The methylalkane fraction acted as an arrestant.[1]
Branched Saturated Hydrocarbons(Z)-9-TricoseneEnhancement of mating strike activity.Data not specified.

Note: The literature reviewed did not yield specific quantitative data on compounds that exert a clear antagonistic effect on the attractiveness of (Z)-9-Tricosene to houseflies. Research has predominantly focused on synergistic or attractant-enhancing compounds.

Experimental Protocols

The evaluation of synergistic and antagonistic effects of compounds with (Z)-9-Tricosene relies on a combination of behavioral bioassays and electrophysiological recordings.

Behavioral Bioassays

1. Olfactometer Bioassay:

  • Objective: To assess the preference of houseflies for different odor blends in a controlled laboratory setting.

  • Apparatus: A Y-tube or multi-arm olfactometer is used. The apparatus consists of a central chamber where flies are released and two or more arms, each leading to an odor source.

  • Procedure:

    • A stream of purified, humidified air is passed through each arm of the olfactometer at a constant flow rate.

    • The test substance (e.g., (Z)-9-Tricosene mixed with a potential synergist) is placed on a filter paper and inserted into the airflow of one arm. The control arm contains a filter paper with the solvent or (Z)-9-Tricosene alone.

    • A cohort of houseflies (typically of a specific age and sex) is released into the central chamber.

    • The number of flies entering each arm and the time spent in each arm are recorded over a defined period.

    • The olfactometer is cleaned thoroughly between trials, and the position of the test and control arms is rotated to avoid positional bias.

  • Data Analysis: Statistical tests (e.g., Chi-square or t-test) are used to determine if there is a significant preference for the arm with the test mixture compared to the control.

2. Field Trapping Experiments:

  • Objective: To evaluate the effectiveness of baited traps in attracting and capturing houseflies under real-world conditions.

  • Apparatus: Various trap designs can be used, such as sticky traps, baited stations with toxicants, or electric grids.

  • Procedure:

    • Traps are baited with a lure containing (Z)-9-Tricosene alone (control) or a mixture of (Z)-9-Tricosene and the test compound.

    • The traps are placed in locations with high housefly populations, such as dairy farms or poultry houses.

    • The placement of traps is randomized or arranged in a specific experimental design (e.g., Latin square) to account for environmental variability.

    • The number of flies captured in each trap is counted at regular intervals over a set period.

    • Environmental factors such as temperature and humidity are often recorded.

  • Data Analysis: The mean number of flies captured in the test traps is compared to the control traps using statistical analysis (e.g., ANOVA) to determine if the test mixture significantly increases trap catch.[1]

Electrophysiological Recordings

1. Electroantennography (EAG):

  • Objective: To measure the overall electrical response of the housefly antenna to a specific odorant or mixture.

  • Procedure:

    • A housefly is immobilized, and its antenna is excised.

    • The antenna is mounted between two electrodes, with the recording electrode placed at the tip and the reference electrode at the base.

    • A continuous stream of purified air is passed over the antenna.

    • A puff of air containing the test odorant is injected into the airstream.

    • The resulting depolarization of the olfactory receptor neurons is recorded as a negative voltage deflection, known as the EAG response.

    • The amplitude of the EAG response is measured in millivolts (mV) and is proportional to the strength of the olfactory stimulus.

  • Data Analysis: The EAG responses to different compounds and mixtures are compared to assess their ability to stimulate the olfactory system.

2. Single Sensillum Recording (SSR):

  • Objective: To measure the firing rate of individual olfactory sensory neurons (OSNs) in response to specific odorants.

  • Procedure:

    • A fine tungsten electrode is inserted into a single sensillum on the housefly's antenna to record the action potentials of the OSNs within.

    • A reference electrode is placed elsewhere on the insect.

    • Odor stimuli are delivered to the antenna as in EAG.

    • The number of action potentials (spikes) fired by the OSN before, during, and after the stimulus is recorded.

  • Data Analysis: The change in the spike frequency in response to the stimulus is quantified to determine the neuron's sensitivity and specificity to the test compound.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Dendrite Odorant Odorant ((Z)-9-Tricosene) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OBP_Odorant OBP-Odorant Complex OR Odorant Receptor (OR) OBP_Odorant->OR Delivers Odorant IonChannel Ion Channel (Open) OR->IonChannel Activates Orco Orco (Co-receptor) Depolarization Depolarization IonChannel->Depolarization Influx of Cations ActionPotential Action Potential to Brain Depolarization->ActionPotential Triggers Experimental_Workflow cluster_prep Preparation cluster_assay Behavioral Bioassay cluster_data Data Collection & Analysis Pheromone (Z)-9-Tricosene (Control) Mixture Pheromone + Test Compound Mixture Pheromone->Mixture TestCompound Test Compound (Synergist/Antagonist) TestCompound->Mixture Olfactometer Olfactometer Assay Mixture->Olfactometer FieldTrap Field Trap Assay Mixture->FieldTrap RecordChoice Record Fly Choice & Time Spent Olfactometer->RecordChoice CountFlies Count Captured Flies FieldTrap->CountFlies Stats Statistical Analysis (e.g., Chi-square, ANOVA) RecordChoice->Stats CountFlies->Stats Conclusion Determine Synergism/ Antagonism Stats->Conclusion

References

Comparative Field Trials of (Z)-9-Tricosene Lure Formulations for Musca domestica

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Pest Management Professionals

This guide provides an objective comparison of different (Z)-9-Tricosene lure formulations for the management of the house fly, Musca domestica. (Z)-9-Tricosene, the primary sex pheromone produced by female house flies, is a key component in various commercially available traps and baits.[1][2] The efficacy of these lures is highly dependent on the formulation and the dispenser used, which influences the release rate and longevity of the pheromone. This document summarizes key performance data from various field trials, details the experimental protocols used for evaluation, and provides visual representations of experimental workflows and the factors influencing lure efficacy.

Performance Comparison of (Z)-9-Tricosene Lure Formulations

The following tables summarize the quantitative data from comparative field trials of different (Z)-9-Tricosene lure formulations and dispenser types. The primary metric for performance is the number of house flies captured.

Table 1: Comparison of Different (Z)-9-Tricosene Dispenser Types

Dispenser TypeTotal Flies CapturedMale Flies Captured (%)Female Flies Captured (%)
Circular Plastic Green Lure16553.3346.67
Polyvial13251.5248.48
Silicone Septa11150.4549.55
Rubber Septa7944.3055.70
Rectangular Plastic Dispenser2740.7459.26

Data from a study evaluating the efficacy of different dispensers impregnated with (Z)-9-tricosene in a delta trap.[3][4]

Table 2: Efficacy of (Z)-9-Tricosene in Combination with Food Baits

Lure FormulationTotal Musca domestica Captured
Fish Meal + (Z)-9-Tricosene551
Fish Meal Alone417

This study demonstrated a statistically significant increase in trap catches when (Z)-9-Tricosene was added to a food bait.[5][6]

Table 3: Comparison of Different (Z)-9-Tricosene Formulations on Toxic Targets

Formulation (5g)Mean Daily Trap Catch
Technical Grade (Z)-9-TricoseneSignificantly greater than control
40% Polymer Bead FormulationSignificantly greater than control
2% Wettable Powder FormulationNot significantly different from control

Field trial comparing the effectiveness of toxic targets impregnated with different formulations of (Z)-9-tricosene in a caged-layer poultry unit.[7]

Experimental Protocols

The following sections detail the methodologies employed in the field trials cited in this guide. These protocols provide a framework for designing and conducting comparative evaluations of pheromone lure formulations.

Lure Preparation and Dispenser Impregnation

In one study, various dispensers including rubber and silicone septa, circular and rectangular plastic lures, and polyvials were impregnated with a 0.22% solution of (Z)-9-tricosene (97% purity) dissolved in hexane.[3] Each dispenser was loaded with 20 µl of the solution.[3] For toxic target studies, formulations such as technical grade (Z)-9-tricosene, a 40% polymer bead formulation, or a 2% wettable powder were applied to the targets.[7] Another approach involved creating pellet baits by combining (Z)-9-tricosene with fish meal powder and molasses.[8][9] In some cases, an antioxidant like butylated hydroxy toluene (B28343) (BHT) was added to prolong the activity of the pheromone.[8][9]

Trap Design and Deployment

A variety of traps have been utilized in field evaluations. Delta traps, often red in color, have been used in conjunction with different dispensers.[3][4] Plywood sticky traps have also been employed, particularly when testing the combination of pheromones with food baits like fish meal.[5][6] In these studies, the lure (e.g., a filter paper strip treated with (Z)-9-tricosene) is typically placed at the center of the sticky surface.[6] Traps are generally deployed in areas of high fly activity, such as poultry units or garbage dump yards.[5][6][7] The placement height of traps can also be a critical factor, with studies suggesting that traps located closer to the ground are more effective.[2][10]

Experimental Design and Data Analysis

Field trials are often designed as paired tests or randomized block designs to compare different lure formulations against a control (e.g., a trap with no lure or only the bait matrix).[1][11] The duration of the trials can range from a few hours to several weeks to assess both the immediate attractiveness and the longevity of the lures.[2][6][7] The primary data collected is the number of target insects (in this case, Musca domestica) captured per trap. The sex of the captured flies is also frequently recorded to determine if there is a differential attraction.[3][4] Statistical analysis, such as chi-square tests or analysis of variance (ANOVA), is used to determine if there are significant differences in trap catches between the different lure formulations.[5]

Visualizing Experimental Design and Lure Efficacy

The following diagrams illustrate the typical workflow for a comparative field trial and the logical relationships influencing the effectiveness of a pheromone lure.

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Trial Phase cluster_analysis Analysis Phase Lure_Formulation Lure Formulation (e.g., technical grade, beads, powder) Lure_Prep Lure & Trap Preparation Lure_Formulation->Lure_Prep Dispenser_Selection Dispenser Selection (e.g., septa, polyvial, plastic) Dispenser_Selection->Lure_Prep Trap_Design Trap Design (e.g., Delta, Sticky) Trap_Design->Lure_Prep Site_Selection Site Selection (e.g., Poultry Unit, Dairy Farm) Lure_Prep->Site_Selection Trap_Deployment Trap Deployment (Randomized Block Design) Site_Selection->Trap_Deployment Data_Collection Data Collection (Fly Counts, Species ID, Sexing) Trap_Deployment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, Chi-Square) Data_Collection->Statistical_Analysis Performance_Evaluation Performance Evaluation Statistical_Analysis->Performance_Evaluation

Caption: A generalized workflow for comparative field trials of pheromone lure formulations.

Lure_Efficacy_Factors cluster_formulation Lure Formulation cluster_environment Environmental Factors cluster_trap Trap Design Pheromone_Concentration Pheromone Concentration Release_Rate Release Rate Pheromone_Concentration->Release_Rate Efficacy Trapping Efficacy Release_Rate->Efficacy Dispenser_Type Dispenser Type Dispenser_Type->Release_Rate Additives Additives (e.g., Antioxidants, Synergists) Additives->Release_Rate Temperature Temperature Temperature->Efficacy Humidity Humidity Humidity->Efficacy Wind_Velocity Wind Velocity Wind_Velocity->Efficacy Competing_Odors Competing Odors Competing_Odors->Efficacy Trap_Color Trap Color Trap_Color->Efficacy Trap_Shape Trap Shape Trap_Shape->Efficacy Trap_Placement Trap Placement Trap_Placement->Efficacy

Caption: Factors influencing the efficacy of (Z)-9-Tricosene lure formulations in field settings.

References

Comparative Electroantennogram (EAG) Response Profiles of Various Insect Species to Acetate Pheromone Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electroantennogram (EAG) responses of different insect species to specific long-chain acetate (B1210297) pheromone components. While direct comparative data for 14(Z)-Tricosenyl acetate across multiple species is limited in publicly available literature, this document synthesizes available quantitative data for structurally similar and relevant 14-carbon acetate compounds to offer valuable insights for researchers in chemical ecology and pest management.

Quantitative EAG Response Data

The following table summarizes the electroantennogram (EAG) responses of male moths from different species to various 14-carbon acetate pheromone components. The data is compiled from individual studies to facilitate a cross-species comparison of antennal sensitivity. It is important to note that the specific compounds tested vary between studies.

Insect SpeciesCompoundDosageMean EAG Response (mV ± SEM)Source
Grapholita molesta (Oriental Fruit Moth)(Z)-8-Tetradecenyl acetate (Z8-14:Ac)20 µgSignificantly higher than G. funebrana[1]
(Z)-8-Tetradecenyl acetate (Z8-14:Ac)200 µgSignificantly higher than G. funebrana[1]
(Z)-8-Tetradecenyl acetate (Z8-14:Ac)2000 µgSignificantly higher than G. funebrana[1]
Grapholita funebrana (Plum Fruit Moth)(Z)-8-Tetradecenyl acetate (Z8-14:Ac)20 µgModerate response[1]
(Z)-8-Tetradecenyl acetate (Z8-14:Ac)200 µgModerate response[1]
(Z)-8-Tetradecenyl acetate (Z8-14:Ac)2000 µgModerate response[1]
Ostrinia nubilalis (European Corn Borer) - Z-strain(Z)-11-Tetradecenyl acetate (Z11-14:OAc)Not specifiedStronger than E-isomer[2][3]
(E)-11-Tetradecenyl acetate (E11-14:OAc)Not specifiedWeaker than Z-isomer[2][3]

Experimental Protocols

General Electroantennography (EAG) Protocol

This section outlines a generalized, detailed methodology for conducting electroantennography assays to measure insect antennal responses to volatile compounds.

1. Materials and Equipment:

  • Insects: Healthy, adult insects of the target species. Age and mating status should be controlled and recorded.

  • Pheromone Compound: High-purity synthetic this compound or other test compounds.

  • Solvent: High-purity hexane (B92381) or paraffin (B1166041) oil for dilutions.

  • EAG System:

    • High-impedance DC amplifier

    • Recording and reference electrodes (Ag/AgCl wires in glass capillaries)

    • Micromanipulators for precise electrode placement

    • Air stimulus controller for delivering timed puffs of odorant

    • Data acquisition system (hardware and software)

  • Microscope: Stereomicroscope for antenna preparation and electrode placement.

  • Odor Delivery:

    • Disposable Pasteur pipettes

    • Filter paper strips (e.g., Whatman No. 1)

  • Insect Preparation:

    • Fine dissection scissors and forceps

    • Conductive gel or saline solution (e.g., Ringer's solution)

    • Mounting wax or a custom holder to secure the insect.

  • Faraday Cage: To shield the preparation from electrical noise.

2. Preparation of Stimuli:

  • Prepare a stock solution of the test compound in the chosen solvent (e.g., 10 µg/µL).

  • Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10 µg/µL).

  • Prepare a solvent-only control.

  • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Prepare fresh pipettes for each stimulus.

3. Antennal Preparation:

  • Anesthetize an insect by chilling it on ice or briefly exposing it to CO2.

  • Secure the insect on the holder using wax, with the head and antennae clearly accessible.

  • For a whole-insect preparation, immobilize the insect and carefully insert the reference electrode into an eye or the head capsule.

  • For an excised antenna preparation, carefully remove an antenna at its base using fine scissors. Mount the base of the antenna onto the reference electrode with a small amount of conductive gel.

  • Under the stereomicroscope, carefully cut the distal tip of the antenna.

  • Using a micromanipulator, bring the recording electrode (filled with saline solution) into contact with the cut tip of the antenna.

4. EAG Recording:

  • Place the entire preparation within a Faraday cage.

  • Establish a continuous, charcoal-filtered, and humidified airflow over the antenna.

  • Position the outlet of the stimulus delivery pipette within the airstream, directed at the antenna.

  • Begin recording the baseline electrical activity of the antenna.

  • Deliver a puff of the solvent control to establish a baseline response.

  • Present the stimuli in increasing order of concentration, with an adequate recovery period (e.g., 30-60 seconds) between each puff to allow the antennal receptors to return to their baseline state.

  • Deliver a puff of a standard reference compound periodically to monitor the viability of the preparation.

5. Data Analysis:

  • Measure the peak amplitude (in millivolts, mV) of the negative deflection for each stimulus presentation.

  • Subtract the average response to the solvent control from the responses to the test compounds.

  • Normalize the responses, often by expressing them as a percentage of the response to a standard compound or the highest response in the dose-response series.

  • Plot the mean normalized response against the logarithm of the stimulus concentration to generate a dose-response curve.

Visualizations

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis stimuli Prepare Stimuli (Serial Dilutions) insect_prep Anesthetize & Mount Insect antenna_prep Prepare Antenna & Electrodes insect_prep->antenna_prep setup Position in Faraday Cage Establish Airflow antenna_prep->setup record Record Baseline setup->record stimulate Deliver Odor Puff record->stimulate recover Recovery Period stimulate->recover measure Measure Peak Amplitude (mV) stimulate->measure recover->stimulate Next Stimulus normalize Normalize Response measure->normalize plot Generate Dose-Response Curve normalize->plot

Caption: Experimental workflow for a typical Electroantennography (EAG) assay.

Insect Olfactory Signaling Pathway for Pheromone Reception

The detection of pheromones in insects is a highly sensitive and specific process that initiates a behavioral response. This process begins at the antenna and involves a cascade of molecular events within the olfactory sensory neurons (OSNs).

  • Pheromone Binding and Transport: Pheromone molecules enter the porous, hair-like structures on the antenna called sensilla. Inside the sensillum, which is filled with sensillar lymph, the hydrophobic pheromone molecules are bound by Pheromone-Binding Proteins (PBPs). These proteins solubilize the pheromones and transport them to the dendritic membrane of the OSNs.

  • Receptor Activation: At the dendritic membrane, the PBP-pheromone complex interacts with a specific Pheromone Receptor (PR), which is a type of Odorant Receptor (OR). This interaction is often facilitated by a co-receptor protein called Sensory Neuron Membrane Protein 1 (SNMP1), which is thought to aid in the release of the pheromone from the PBP to the PR.

  • Signal Transduction: Insect ORs are unique in that they form ligand-gated ion channels. The PR is part of a heteromeric complex with a highly conserved co-receptor known as Orco. The binding of the pheromone to the PR subunit is believed to induce a conformational change that opens the ion channel, leading to an influx of cations (such as Na+ and Ca2+) into the neuron. This influx of positive ions depolarizes the neuronal membrane, generating a receptor potential.

  • Dual Signaling Pathways (Ionotropic and Metabotropic): While the primary mechanism of signal transduction for insect ORs is considered ionotropic (direct channel gating), there is growing evidence for the involvement of metabotropic signaling pathways, which involve G-proteins and second messengers.

    • Ionotropic Pathway: The direct opening of the OR/Orco ion channel leads to a rapid depolarization of the neuron.

    • Metabotropic Pathway: The PR may also activate a G-protein (specifically Gαq), which in turn activates phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 can then open calcium channels, leading to a further influx of Ca2+, which can amplify the initial signal. This dual mechanism may allow for both rapid signal onset (ionotropic) and signal amplification and modulation (metabotropic).

  • Action Potential Generation: If the depolarization of the OSN reaches a certain threshold, it triggers the firing of action potentials. These electrical signals then travel down the axon of the OSN to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response, such as flight towards a potential mate.

Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane of OSN cluster_neuron Olfactory Sensory Neuron (OSN) cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway Pheromone Pheromone PBP Pheromone-Binding Protein (PBP) Pheromone->PBP binds PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone SNMP1 SNMP1 PBP_Pheromone->SNMP1 Receptor Pheromone Receptor (PR) / Orco Complex SNMP1->Receptor facilitates transfer IonChannel Cation Influx (Na+, Ca2+) Receptor->IonChannel opens G_Protein G-Protein (Gq) Receptor->G_Protein activates Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Channel Ca2+ Influx IP3->Ca_Channel opens Ca_Channel->Depolarization contributes to

Caption: Insect olfactory signaling pathway for pheromone reception.

References

The Economic Advantage of Pheromones: A Cost-Effectiveness Analysis of Synthetic 14(Z)-Tricosenyl Acetate in Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against agricultural and public health pests, the demand for targeted, sustainable, and cost-effective control methods is paramount. This guide provides a comprehensive comparison of synthetic 14(Z)-Tricosenyl acetate (B1210297), a key component of the female housefly (Musca domestica) sex pheromone, with other pest control alternatives. By examining experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the economic and practical viability of this pheromone-based approach.

Performance Comparison: Synthetic Pheromones vs. Alternative Pest Control Methods

The primary application of synthetic 14(Z)-Tricosenyl acetate, also known as muscalure (B13447) or (Z)-9-Tricosene, is in traps and baits to attract and control housefly populations. Its effectiveness stems from its high specificity, which minimizes impact on non-target organisms, and its potential to be integrated into comprehensive pest management (IPM) programs. This targeted approach stands in contrast to the broad-spectrum activity of many conventional insecticides, which can negatively affect beneficial insects and lead to insecticide resistance.

The development of resistance to conventional insecticides in housefly populations is a significant and growing concern, often leading to control failures and increased costs associated with the need for higher application rates or newer, more expensive chemicals.[1][2][3][4][5] Pheromone-based strategies offer a valuable tool to mitigate this issue.

Quantitative Data Summary

The following tables present a comparative overview of the costs and efficacy of various housefly control methods. It is important to note that costs can vary significantly based on the scale of application, geographic location, and specific product formulations.

Table 1: Comparative Cost of Housefly Control Methods

Control MethodInitial Cost (per unit/application)Long-term Costs (per season/year)Labor Requirement
Synthetic this compound
Pheromone Lure/Dispenser$5 - $20$15 - $60 (multiple lures)Low to Moderate
Pheromone-baited Trap$10 - $50$30 - $150 (traps + lure replacement)Low to Moderate
Conventional Insecticides
Residual Sprays (e.g., Pyrethroids)$20 - $100 (per bottle/concentrate)$60 - $300+ (multiple applications)Moderate to High
Insecticide Baits (e.g., Methomyl)$15 - $60 (per container)$45 - $180 (replenishment)Low to Moderate
Larvicides (e.g., Cyromazine)Varies by formulation~$0.04 per bird per season (in poultry)[6]Moderate
Professional Pest Control
One-time Service$100 - $300[7][8]N/AN/A
Annual Contract$480 -
1200(1200 (1200(
40/month or
100100-100−
300/quarter)[7]
$480 - $1200[7]N/A
Physical & Biological Control
Sticky Traps/Fly Paper$5 - $15 (per pack)Varies with infestation levelLow
UV Light Traps$35 - $250[7]Electricity, bulb replacementLow
Biological Control (e.g., parasitoids)Varies by supplier and scaleVariesModerate (initial release)

Table 2: Efficacy and Environmental Impact Comparison

Control MethodTarget SpecificityEfficacyResistance RiskEnvironmental Impact
Synthetic this compound High (primarily targets male houseflies)Moderate to High (especially when combined with toxicants or traps)LowLow
Conventional Insecticides Low to ModerateHigh (initially), decreases with resistanceHigh[1][2][3][4][5]Moderate to High (non-target effects, chemical runoff)
Professional Pest Control Varies (often uses broad-spectrum insecticides)HighVaries with methods usedVaries with methods used
Physical & Biological Control High (traps), Moderate (biologicals)ModerateLowLow

Experimental Protocols

Field Evaluation of this compound-Baited Traps

Objective: To determine the efficacy of this compound-baited traps in reducing housefly populations under field conditions compared to unbaited traps and conventional insecticide treatments.

Methodology:

  • Site Selection: Choose a location with a known housefly population, such as a dairy farm or poultry house. Divide the area into three treatment zones: (1) Pheromone traps, (2) Conventional insecticide, and (3) Control (no treatment). Ensure sufficient distance between zones to prevent interference.

  • Trap Deployment: In the pheromone trap zone, deploy traps (e.g., sticky traps or container traps) baited with a specific dose of synthetic this compound (e.g., 50 µl of a 1:20 pheromone to acetone (B3395972) mixture per trap)[9]. Place traps at regular intervals.

  • Insecticide Application: In the insecticide zone, apply a registered insecticide according to the manufacturer's instructions.

  • Population Monitoring: Use a standardized method to monitor housefly populations in all three zones before and after the intervention. This can be done using spot cards (to count fly specks) or by capturing flies on sticky ribbons for a set period.

  • Data Collection: Collect data on the number of flies captured in the pheromone traps and on monitoring devices in all zones at regular intervals (e.g., daily or weekly) for a predetermined period.

  • Data Analysis: Statistically compare the reduction in housefly populations among the three zones to determine the relative efficacy of the pheromone traps.

Laboratory Bioassay for Attractiveness

Objective: To quantify the attractiveness of different formulations of this compound to male houseflies in a controlled laboratory setting.

Methodology:

  • Insect Rearing: Use a laboratory-reared colony of Musca domestica. Separate males and females shortly after emergence to ensure sexual naivety in males.

  • Olfactometer Setup: Utilize a Y-tube olfactometer, which presents the flies with a choice between two air streams.

  • Stimulus Preparation: Prepare different formulations of this compound (e.g., different concentrations, with or without co-attractants). One arm of the olfactometer will carry the air stream with the pheromone stimulus, while the other will carry a control (e.g., solvent only).

  • Bioassay: Release individual male houseflies at the base of the Y-tube and observe their choice of arm. Record the first arm entered and the time spent in each arm.

  • Data Analysis: Analyze the data to determine if there is a statistically significant preference for the arm containing the pheromone stimulus. Compare the attractiveness of different formulations.

Visualizing the Mechanism and Workflow

To better understand the processes involved in the action and evaluation of synthetic this compound, the following diagrams are provided.

experimental_workflow cluster_field_eval Field Evaluation cluster_lab_assay Laboratory Bioassay cluster_synthesis Synthesis & Formulation A Site Selection & Baseline Population Monitoring B Randomized Deployment of Treatments (Pheromone Traps, Insecticide, Control) A->B C Regular Monitoring of Fly Populations B->C D Data Collection & Analysis C->D E Cost-Effectiveness Calculation D->E F Insect Rearing & Sexing G Olfactometer Setup F->G H Pheromone Formulation & Stimulus Delivery G->H I Behavioral Observation & Data Recording H->I J Statistical Analysis of Attractiveness I->J J->E K Chemical Synthesis of this compound L Purification & Quality Control K->L M Formulation into Lures/Dispensers L->M M->B

Experimental workflow for evaluating synthetic this compound.

The signaling pathway for insect pheromones, including this compound, is a complex process that begins with the detection of the pheromone molecule by specialized olfactory receptor neurons in the insect's antennae. While the specific receptor for (Z)-9-Tricosene in Musca domestica is a subject of ongoing research, the general pathway is understood to involve a series of molecular events.

signaling_pathway cluster_membrane Olfactory Receptor Neuron Membrane cluster_cellular_response Cellular Response P This compound (Pheromone) OBP Odorant Binding Protein (OBP) P->OBP Binding OR Olfactory Receptor (OR) + Orco Complex OBP->OR Transport & Delivery G G-protein OR->G Activation PLC Phospholipase C (PLC) G->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IonChannel Ion Channel IP3->IonChannel Opening DAG->IonChannel Opening Depol Membrane Depolarization IonChannel->Depol Cation Influx AP Action Potential Depol->AP Brain Signal to Brain AP->Brain Behavior Behavioral Response (e.g., Mating Behavior) Brain->Behavior

Generalized signaling pathway for insect pheromone reception.

References

Safety Operating Guide

Proper Disposal of 14(Z)-Tricosenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 14(Z)-Tricosenyl acetate (B1210297) in a laboratory setting. It is essential to consult the specific Safety Data Sheet (SDS) for this chemical and to adhere to all applicable federal, state, and local regulations. All laboratory personnel handling chemical waste must be properly trained.[1] This guidance is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves.[2]

  • Use safety glasses or goggles for eye protection.[2]

  • A lab coat should be worn to protect street clothing.

  • Work in a well-ventilated area or under a chemical fume hood.[2]

In Case of a Spill:

  • Alert others in the vicinity.

  • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, properly labeled container for disposal.

  • Clean the spill area with soap and water.[2]

  • Dispose of all contaminated materials as hazardous waste.

II. Regulatory Framework for Chemical Waste Disposal

The disposal of chemical waste from laboratories is regulated by several federal and state agencies, primarily the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][3] Academic and research institutions may also be subject to specific regulations such as the EPA's Subpart K for academic laboratories.[4][5]

Key Regulatory Requirements:

RequirementDescriptionSource
Waste Determination A trained professional must determine if a chemical waste is hazardous.[4] This is typically done by referencing the SDS and considering the characteristics of ignitability, corrosivity, reactivity, and toxicity.[3]EPA, RCRA
Container Management Waste must be stored in containers that are compatible with the chemical, in good condition, and securely closed.[1][6]OSHA, EPA
Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and the associated hazards.[6]EPA
Segregation Incompatible chemicals must be stored separately to prevent dangerous reactions.[1][6] For example, acids should be stored separately from bases and oxidizers.National Research Council
Accumulation Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[6] There are limits on the volume of waste that can be accumulated and the time it can be stored.[4][6]EPA
Disposal Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[3] It is illegal to dispose of hazardous chemical waste down the drain or in the regular trash.[1]EPA

III. Step-by-Step Disposal Procedure for 14(Z)-Tricosenyl Acetate

As this compound is an ester intended for research purposes only, it should be treated as a chemical waste product and disposed of accordingly.[7][8][9]

Experimental Protocol: Preparing this compound for Disposal

  • Waste Identification:

    • Unless confirmed to be non-hazardous by a qualified EHS professional, treat all this compound waste (including pure substance, solutions, and contaminated materials) as hazardous chemical waste.

  • Container Selection:

    • Select a clean, leak-proof container made of a material compatible with this compound. Glass or high-density polyethylene (B3416737) (HDPE) are generally suitable for organic compounds. The container must have a secure, screw-top cap.[6]

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated waste container.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to hazardous reactions.[2]

    • Do not fill the container to more than 90% capacity to allow for expansion.[6]

  • Labeling:

    • Attach a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound."

    • List all components and their approximate percentages if it is a mixture.

    • Indicate the date accumulation started.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6]

    • Ensure the SAA is a secondary containment tray to catch any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents and acids.[2]

  • Disposal Request:

    • Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

IV. Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Generate 14(Z)-Tricosenyl Acetate Waste B Consult Safety Data Sheet (SDS) and Institutional EHS A->B C Determine if Waste is Hazardous B->C D Treat as Hazardous Waste C->D Yes / Unsure H Follow Institutional Protocol for Non-Hazardous Waste C->H No E Select Compatible and Labeled Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for EHS/ Contractor Pickup F->G

Caption: Workflow for the safe disposal of this compound.

V. Environmental and Safety Considerations

The environmental impact of this compound has not been widely documented in the provided search results. Therefore, it is crucial to prevent its release into the environment. Do not dispose of this chemical down the drain or in the regular trash, as this can contaminate waterways and soil.[10]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

Essential Safety and Logistical Information for Handling 14(Z)-Tricosenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 14(Z)-Tricosenyl acetate (B1210297), a long-chain ester commonly used in biochemical research, particularly in the study of insect pheromones. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

I. Personal Protective Equipment (PPE) and Safety Precautions

Recommended Personal Protective Equipment:

  • Hand Protection: Wear nitrile gloves. Gloves must be inspected prior to use and disposed of properly after handling the chemical.

  • Eye/Face Protection: Use chemical safety goggles or a face shield to protect against potential splashes.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron and boots.

  • Respiratory Protection: Not typically required for small volumes in a well-ventilated area. If aerosols may be generated, use a NIOSH-approved respirator.

General Safety and Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of vapors or mists.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

  • Keep away from heat, sparks, and open flames, as similar compounds can be flammable.

II. Quantitative Data Summary

The following table summarizes key quantitative data for 14(Z)-Tricosenyl acetate and a structurally similar compound, providing a reference for its physical and chemical properties.

PropertyValue (this compound)Value (Similar Compound: 10E,12E,14Z-Hexadecatrienyl acetate)Source
Molecular Formula C25H48O2C18H30O2[1]
Molecular Weight 380.65 g/mol 278.4 g/mol [1]
Physical State Neat (Liquid)Not specifiedMyBioSource
Purity >99%Not specifiedMyBioSource
Calculated XLogP3 Not Available6.2[2]
Hydrogen Bond Donors 00PubChem
Hydrogen Bond Acceptors 22PubChem

III. Experimental Protocol: Preparation of a Standard Solution for Bioassay

This protocol details the steps for preparing a standard solution of this compound for use in a typical insect bioassay, such as in a Y-tube olfactometer.

Materials:

  • This compound

  • High-purity solvent (e.g., hexane, ethanol)

  • Volumetric flasks (various sizes)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Filter paper or other substrate for application

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh 10 mg of this compound using an analytical balance. b. Transfer the weighed compound into a 10 mL volumetric flask. c. Add a small amount of the chosen solvent to dissolve the compound completely. d. Bring the flask to the 10 mL mark with the solvent. e. Cap the flask and mix thoroughly using a vortex mixer until the solution is homogeneous.

  • Serial Dilutions: a. Prepare a series of dilutions from the stock solution to achieve the desired experimental concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL). b. For a 100 µg/mL solution, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute with the solvent to the mark. Mix well. c. Repeat this process for subsequent dilutions.

  • Application for Bioassay: a. Apply a precise volume (e.g., 10 µL) of the desired pheromone solution onto a piece of filter paper. b. Allow the solvent to evaporate completely in a fume hood before placing the filter paper in the olfactometer arm.[3] c. For the control arm, apply an equal volume of the pure solvent to a separate piece of filter paper.

IV. Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental protection.

Handling and Storage Workflow:

G Workflow for Handling this compound cluster_prep Preparation cluster_storage Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal A Receipt of Chemical B Inspect Container for Damage A->B C Log into Chemical Inventory B->C D Store in a Cool, Dry, Well-Ventilated Area C->D F Don Personal Protective Equipment (PPE) C->F E For Unused Pheromones: Store in Freezer D->E G Work in a Fume Hood F->G H Prepare Solutions as per Protocol G->H I Conduct Experiment H->I J Segregate Waste: - Contaminated PPE - Used Glassware - Unused Chemical I->J N Terminate Insects (if applicable) by Freezing I->N K Small Spills: Absorb with Paper Towel, Evaporate in Fume Hood J->K Spills L Large Spills/Unused Chemical: Absorb with Vermiculite J->L Spills/Bulk M Dispose of as Hazardous Chemical Waste K->M L->M O Dispose of Terminated Insects in Biohazardous Waste N->O

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.